molecular formula C8H5ClN2O3 B084899 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole CAS No. 13452-16-9

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Cat. No.: B084899
CAS No.: 13452-16-9
M. Wt: 212.59 g/mol
InChI Key: HLNUPKJPTAHIEV-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a functionalized benzoxazole derivative, a heterocyclic scaffold of significant interest in medicinal and agrochemical research . The benzoxazole core is recognized for its planar structure and ability to engage in key non-covalent interactions with biological targets, such as π-π stacking and hydrogen bonding, which underpins its diverse pharmacological profile . Researchers value this specific chloro-nitro substituted analogue as a key synthetic intermediate for constructing more complex molecules. The structural features of the benzoxazole ring make it a bioisostere of natural purine bases, facilitating its interaction with biopolymers in living systems . This compound serves as a versatile building block in the development of potential therapeutic agents. Benzoxazole derivatives are extensively investigated for a range of biological activities, including antimicrobial and anticancer effects . In anticancer research, such derivatives have demonstrated mechanisms of action that include targeting crucial enzymes like DNA topoisomerases . Furthermore, benzoxazole-based compounds are utilized in the synthesis of high-performance materials and dyes , highlighting their utility beyond pharmaceutical applications. This chemical is for use in research and development laboratories only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methyl-6-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNUPKJPTAHIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377454
Record name 5-chloro-2-methyl-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13452-16-9
Record name 5-chloro-2-methyl-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this molecule, featuring a chloro, a methyl, and a nitro group, offers a unique electronic and steric profile for potential applications as a chemical intermediate or a biologically active agent. This guide provides a comprehensive overview of the most direct and efficient synthesis pathway for this compound, grounded in established principles of organic chemistry.

Strategic Synthesis Pathway: A Rationale

The most logical and efficient approach to the synthesis of this compound is through the cyclocondensation of a pre-functionalized o-aminophenol. This strategy is predicated on the ready availability of the starting material and the high-yielding nature of benzoxazole ring formation from such precursors.

Core Reaction Principle

The synthesis hinges on the reaction of 2-Amino-4-chloro-5-nitrophenol with acetic anhydride. This reaction proceeds via a two-step, one-pot mechanism:

  • Acylation: The amino and hydroxyl groups of the 2-aminophenol derivative are acylated by acetic anhydride. The amino group, being more nucleophilic, typically reacts first.

  • Cyclization and Dehydration: The resulting di-acylated intermediate undergoes an intramolecular cyclization, with the elimination of a molecule of water, to form the stable benzoxazole ring.

This method is widely employed for the synthesis of 2-methylbenzoxazoles due to its simplicity, use of a readily available reagent (acetic anhydride), and generally high yields.[1]

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of this compound.

G cluster_reactants Reactants cluster_product Product A 2-Amino-4-chloro-5-nitrophenol P + A->P B Acetic Anhydride B->P C This compound P->C Reflux

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Equipment
Material/EquipmentSpecifications
2-Amino-4-chloro-5-nitrophenolPurity ≥ 97%
Acetic AnhydrideReagent Grade
Glacial Acetic AcidReagent Grade (Optional Solvent)
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution
Ethyl AcetateReagent Grade
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade
Round-bottom flaskAppropriate size
Reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel
Beakers and Erlenmeyer flasks
Rotary evaporator
Thin-layer chromatography (TLC) apparatus
Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Amino-4-chloro-5-nitrophenol (1.0 equivalent) and acetic anhydride (1.5 equivalents). If desired, glacial acetic acid can be used as a solvent to facilitate mixing.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 140-160°C) with vigorous stirring.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing crushed ice and water to quench the excess acetic anhydride.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[2]

Mechanism of Benzoxazole Formation

The formation of the benzoxazole ring from a 2-aminophenol and acetic anhydride is a well-established reaction in organic synthesis. The mechanism can be described as follows:

G cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: O-Acetylation cluster_step3 Step 3: Cyclization and Dehydration A 2-Amino-4-chloro-5-nitrophenol C N-acetylated intermediate A->C Nucleophilic attack by amino group B Acetic Anhydride D N-acetylated intermediate F Di-acetylated intermediate D->F Nucleophilic attack by hydroxyl group E Acetic Anhydride G Di-acetylated intermediate H This compound G->H Intramolecular cyclization and elimination of water

Caption: Mechanism of this compound formation.

  • N-Acetylation: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of an N-acetylated intermediate.

  • O-Acetylation: Subsequently, the hydroxyl group is acetylated by another molecule of acetic anhydride to form a di-acetylated intermediate.

  • Cyclization and Dehydration: The di-acetylated intermediate then undergoes an intramolecular cyclization, where the oxygen of the acetylated hydroxyl group attacks the carbonyl carbon of the N-acetyl group. This is followed by the elimination of a molecule of water to yield the final this compound product.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting material and the appearance of the product spot. The identity and purity of the final compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data would show characteristic signals for the aromatic protons, the methyl group, and the benzoxazole ring system, confirming the successful synthesis.

Conclusion

The synthesis of this compound via the cyclocondensation of 2-Amino-4-chloro-5-nitrophenol with acetic anhydride represents a robust and efficient method for accessing this valuable compound. The procedure is straightforward, utilizes readily available reagents, and proceeds with high efficiency. This in-depth guide provides researchers, scientists, and drug development professionals with the necessary technical details and theoretical underpinnings to successfully synthesize this important benzoxazole derivative.

References

physicochemical properties of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Introduction

The benzoxazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and an oxazole ring, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore in a multitude of therapeutically active agents.[1] Derivatives of benzoxazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The specific compound, this compound, is a member of this important class of molecules. Its chemical structure is characterized by a benzoxazole core substituted with a chloro, a methyl, and a nitro group. These substitutions are expected to significantly influence its physicochemical properties and, consequently, its biological activity. A thorough understanding of these properties is paramount for its application in research and drug development.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a combination of experimental and predicted data provides a comprehensive overview of its key properties.

Data Summary Table
PropertyValueSource
Molecular Formula C₈H₅ClN₂O₃[4]
Molecular Weight 212.59 g/mol [4]
CAS Number 13452-16-9[4]
Melting Point 149-151 °C[2]
Boiling Point (Predicted) ~350-400 °CComputational Prediction
Solubility (Predicted) Poorly soluble in water; Soluble in DMSO, DMF, and chlorinated solventsComputational Prediction
Lipophilicity (logP) (Predicted) ~2.5-3.0Computational Prediction
pKa (most acidic) (Predicted) ~8.0-9.0 (due to the N-H of the benzoxazole ring)Computational Prediction
pKa (most basic) (Predicted) ~ -3.0 to -4.0 (due to the nitro group)Computational Prediction
Detailed Property Analysis
  • Molecular Formula and Weight: The molecular formula, C₈H₅ClN₂O₃, and a molecular weight of 212.59 g/mol are foundational for all stoichiometric calculations and analytical interpretations.[4]

  • Melting Point: The experimentally determined melting point of 149-151 °C suggests that this compound is a crystalline solid at room temperature.[2] A sharp melting range is indicative of high purity.

  • Boiling Point: Due to its relatively high molecular weight and polar functional groups, a high boiling point, predicted to be in the range of 350-400 °C, is expected. Experimental determination would likely require vacuum distillation to prevent decomposition.

  • Solubility: The presence of a nitro group and the benzoxazole ring system suggests poor aqueous solubility. However, the molecule is anticipated to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents such as dichloromethane and chloroform. This solubility profile is critical for in vitro assay development and formulation studies.

  • Lipophilicity (logP): The predicted logP value of approximately 2.5-3.0 indicates a moderate level of lipophilicity. This is a crucial parameter in drug design, as it influences membrane permeability and binding to biological targets.

  • Acidity/Basicity (pKa): The benzoxazole ring contains a weakly acidic proton on the nitrogen atom, with a predicted pKa in the range of 8.0-9.0. The nitro group is a strong electron-withdrawing group, which can influence the acidity of adjacent protons, though it primarily acts as a very weak base.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic protons will likely appear in the downfield region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the chloro and nitro substituents. The methyl group protons should appear as a singlet in the upfield region (δ 2.0-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The aromatic carbons will resonate in the δ 110-160 ppm range, while the methyl carbon will appear at a much higher field (δ 15-25 ppm). The carbon attached to the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-Cl Bond: A stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹.

  • Benzoxazole Ring: C=N stretching around 1600-1650 cm⁻¹ and C-O-C stretching vibrations.

Mass Spectrometry (MS)
  • Molecular Ion Peak: In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 212, corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak at m/z 214.

  • Fragmentation: Common fragmentation pathways for benzoxazoles involve cleavage of the oxazole ring and loss of small neutral molecules like CO and HCN.[5] The nitro group can also be lost as NO₂.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination (Capillary Method)
  • Sample Preparation: Finely powder a small amount of the crystalline this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

  • Observation: Record the temperature at which the first liquid droplet is observed and the temperature at which the entire sample has melted. This range is the melting point.

Solubility Assessment (Thermodynamic Solubility Shake-Flask Method)
  • System Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Physicochemical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Purified_Compound Purified this compound Melting_Point Melting Point Determination Purified_Compound->Melting_Point Solubility Solubility Assessment Purified_Compound->Solubility LogP LogP Determination Purified_Compound->LogP pKa pKa Measurement Purified_Compound->pKa NMR NMR Spectroscopy (¹H & ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Data_Analysis Data Analysis and Interpretation Melting_Point->Data_Analysis Solubility->Data_Analysis LogP->Data_Analysis pKa->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Guide Generation Data_Analysis->Report

Caption: Workflow for the comprehensive physicochemical characterization of this compound.

Synthesis and Reactivity Insights

The synthesis of this compound typically involves the cyclization of a substituted o-aminophenol. A plausible synthetic route would start from 4-chloro-2-aminophenol, which would first be nitrated to introduce the nitro group at the 6-position. The resulting 4-chloro-2-amino-5-nitrophenol could then be reacted with acetic anhydride or a similar acetylating agent to form the 2-methyl-benzoxazole ring.

The reactivity of this molecule is dictated by its functional groups. The benzoxazole ring is relatively stable but can undergo electrophilic substitution on the benzene ring, directed by the existing substituents. The nitro group can be reduced to an amine, providing a handle for further functionalization. The chloro group can potentially undergo nucleophilic aromatic substitution under harsh conditions.

Toxicological and Safety Profile

This compound is classified as an irritant.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

In silico toxicological predictions can provide further insights into the potential hazards. Computational models may suggest potential for skin sensitization, mutagenicity, or other toxicities based on structural alerts.[6] However, these predictions must be confirmed by experimental data.

Conclusion

This compound is a substituted benzoxazole with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. Its moderate lipophilicity and solid-state nature are key characteristics for its handling and formulation. The provided experimental and predicted data, along with the detailed analytical protocols, serve as a comprehensive guide for researchers working with this compound, enabling its rational use in the design and development of new chemical entities.

References

An In-depth Technical Guide to 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (CAS: 13452-16-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, a heterocyclic compound with significant potential in medicinal chemistry and synthetic applications. We will delve into its synthesis, chemical properties, and the biological activities suggested by its structural motifs, offering insights for its application in research and drug discovery.

Core Molecular Attributes

This compound is a substituted benzoxazole, a class of compounds known for a wide array of biological activities.[1] The presence of a chloro group, a nitro group, and a methyl group on the benzoxazole core suggests a unique electronic and steric profile that can be exploited in molecular design.

PropertyValueSource
CAS Number 13452-16-9[2][3][4]
Molecular Formula C₈H₅ClN₂O₃[2]
Molecular Weight 212.59 g/mol [2]
Purity Typically ≥97%[2]
Storage Room temperature[2]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that involves the formation of the benzoxazole ring followed by nitration. A detailed synthetic pathway has been outlined in the patent literature, highlighting its role as a key intermediate.[5]

The synthetic rationale is based on the classical benzoxazole synthesis from an o-aminophenol and a carboxylic acid derivative, in this case, acetic anhydride. The subsequent nitration is a standard electrophilic aromatic substitution, with the position of the nitro group directed by the existing substituents on the benzene ring.

Synthetic Protocol

The following protocol is adapted from the synthetic route described in patent CN105753730A, where this compound is a crucial intermediate in the production of 2-amino-4-chloro-5-nitrophenol.[5]

Step 1: Acylation of 2-amino-4-chlorophenol

  • 2-amino-4-chlorophenol is reacted with acetic anhydride to form 2-acetamido-4-chlorophenol. This step protects the amino group and introduces the precursor for the 2-methyl group of the benzoxazole.

Step 2: Cyclization to form 5-chloro-2-methylbenzoxazole

  • The resulting 2-acetamido-4-chlorophenol undergoes a cyclization reaction in the presence of a dehydrating agent. This intramolecular condensation forms the oxazole ring, yielding 5-chloro-2-methylbenzoxazole.

Step 3: Nitration to this compound

  • 5-chloro-2-methylbenzoxazole is then subjected to mixed acid nitration (using a mixture of concentrated nitric and sulfuric acids) to introduce a nitro group onto the benzene ring. The reaction yields the final product, this compound. The patent specifies the use of concentrated nitric acid at a concentration of 80-90%.[5]

Synthesis of this compound A 2-amino-4-chlorophenol B 2-acetamido-4-chlorophenol A->B Acetic anhydride C 5-chloro-2-methylbenzoxazole B->C Dehydrating agent (Cyclization) D This compound C->D Mixed acid (Nitration)

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Spectroscopic Profile

The reactivity of this compound is dictated by its functional groups. The benzoxazole ring can be opened under hydrolytic conditions.[5] The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of more complex molecules. The chloro group can potentially undergo nucleophilic substitution, although this is generally difficult on an aromatic ring unless activated.

Predicted Spectroscopic Data

¹H NMR:

  • Aromatic Protons: Two singlets are expected in the aromatic region (typically 7.0-8.5 ppm), corresponding to the protons at positions 4 and 7 of the benzoxazole ring. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

  • Methyl Protons: A singlet corresponding to the 2-methyl group is expected, likely in the range of 2.5-2.8 ppm.

¹³C NMR:

  • The spectrum will show eight distinct carbon signals.

  • The methyl carbon will appear at the high-field end of the spectrum (around 15-20 ppm).

  • The aromatic and heterocyclic carbons will appear in the range of 110-160 ppm. The carbon atoms attached to the electronegative oxygen, nitrogen, and chlorine atoms will be shifted downfield.

IR Spectroscopy:

  • C=N stretch: A characteristic absorption band for the oxazole ring is expected around 1650-1590 cm⁻¹.

  • NO₂ stretch: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C-Cl stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹, will indicate the presence of the chloro group.

Mass Spectrometry:

  • The molecular ion peak (M⁺) would be expected at m/z = 212.59. The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Potential Biological Activities and Applications in Drug Discovery

While there are no specific studies on the biological activity of this compound reported in the literature, the benzoxazole scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[1][6][7] The presence of nitro and chloro substituents on this scaffold suggests that this compound is a promising candidate for various biological screenings.

Antimicrobial Potential

Benzoxazole derivatives are known to possess significant antibacterial and antifungal properties.[6][7][8] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The chloro and nitro groups can enhance the antimicrobial activity by increasing the lipophilicity of the molecule, facilitating its transport across microbial cell membranes, and by participating in electronic interactions with biological targets.

Anticancer Potential

Numerous benzoxazole derivatives have been investigated as anticancer agents.[9][10] Their mechanisms of action are diverse and include the inhibition of kinases, topoisomerases, and other enzymes involved in cell proliferation and survival. Nitroaromatic compounds, in particular, can be bioreduced in hypoxic tumor environments to form reactive species that induce DNA damage and apoptosis. This suggests that this compound could be a valuable scaffold for the development of novel anticancer drugs.

Application as a Synthetic Intermediate

As demonstrated in the patent literature, this compound serves as a key intermediate in the synthesis of 2-amino-4-chloro-5-nitrophenol.[5] This precursor is valuable for the production of dyes and other industrial chemicals. In a research context, the functional groups on this compound can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Potential_Applications A This compound B Antimicrobial Research A->B C Anticancer Drug Discovery A->C D Synthetic Intermediate A->D E Library Synthesis for SAR D->E

Caption: Potential applications of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on available data for structurally related compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[11]

Hazard Statements (Predicted):

  • Harmful if swallowed.[11]

  • Causes skin irritation.[11]

  • Causes serious eye damage.[11]

  • May cause respiratory irritation.[11]

Conclusion

This compound is a versatile heterocyclic compound with a straightforward synthetic pathway and significant potential for further chemical modification. While specific biological data for this molecule is yet to be published, its structural relationship to a wide range of bioactive benzoxazoles makes it a compelling candidate for screening in antimicrobial and anticancer research programs. Its utility as a synthetic intermediate further underscores its importance for the chemical and pharmaceutical sciences. This guide provides a foundational understanding of this compound, intended to stimulate and support future research and development efforts.

References

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. We will detail its core physicochemical properties, molecular structure, and its emerging role as a versatile building block in drug discovery, particularly in the development of protein degraders. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its potential applications and relevant experimental considerations.

Core Compound Characteristics

This compound, identified by CAS Number 13452-16-9, belongs to the benzoxazole class of compounds.[1][2][3] Benzoxazoles are bicyclic aromatic compounds that are isosteres of native nucleic bases, allowing them to interact with biological macromolecules, which underpins their diverse biological activities.[4] The subject molecule is functionalized with substituents that are known to modulate its chemical and biological profile: a chloro group at position 5, a nitro group at position 6, and a methyl group at position 2.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This data is critical for experimental design, including solubility testing, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₈H₅ClN₂O₃[1][2][3]
Molecular Weight 212.59 g/mol [1][2][3]
CAS Number 13452-16-9[1][2][3]
Melting Point 149-151 °C[2]
Purity (Typical) ≥97%[3]
Physical Hazard Irritant[2]
Molecular Structure

The unique arrangement of functional groups on the benzoxazole scaffold dictates the molecule's reactivity and potential for biological interaction. The electron-withdrawing nature of the chloro and nitro groups influences the aromatic ring's electron density, while the methyl group at the 2-position provides a key site for potential further derivatization.

G start Start Suspend nitro-benzoxazole in EtOH add_reagents Add SnCl₂·2H₂O and conc. HCl start->add_reagents reflux Heat to Reflux Monitor by TLC add_reagents->reflux workup Quench & Basify Pour over ice, add NaHCO₃ reflux->workup filtration Filter Precipitate Use diatomaceous earth workup->filtration extraction Liquid-Liquid Extraction Extract with Ethyl Acetate filtration->extraction purification Dry & Concentrate Purify via Chromatography extraction->purification end_product End Product 5-Chloro-6-amino-2-methyl-1,3-benzoxazole purification->end_product

References

A Comprehensive Spectroscopic Guide to 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole: Predicted Data and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the limited availability of experimental data in public domains, this guide focuses on high-fidelity predicted spectroscopic data, coupled with detailed, field-proven experimental protocols for its empirical verification. This document is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of novel benzoxazole derivatives.

Introduction

This compound belongs to the benzoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. The unique substitution pattern of this particular derivative, featuring a chloro, a methyl, and a nitro group, suggests a range of potential applications, from antimicrobial and anticancer agents to functional materials. Accurate structural elucidation and characterization are paramount for understanding its structure-activity relationships and for quality control in its synthesis and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for this purpose.[1][2]

This guide provides a detailed theoretical framework for the expected spectroscopic signatures of this compound and the practical methodologies to acquire this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3] For this compound, ¹H and ¹³C NMR are fundamental for confirming its structure.

Theoretical Principles

¹H NMR spectroscopy measures the resonance of hydrogen nuclei (protons) in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing insights into the type of atom it is attached to and the nature of neighboring functional groups. Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals, their chemical shifts, and splitting patterns (in ¹H NMR) are key to assembling the molecular structure.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift libraries and computational algorithms, such as those found in ChemDraw and ACD/Labs software.[1][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, referenced to TMS at 0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.75Singlet3H-CH₃
8.15Singlet1HAr-H (H-4)
7.85Singlet1HAr-H (H-7)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
162.5C2 (C=N)
148.0C6 (C-NO₂)
145.0C3a
150.0C7a
128.0C5 (C-Cl)
118.0C4
112.0C7
17.5-CH₃
Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum is expected to be relatively simple, with three distinct singlets. The downfield chemical shifts of the aromatic protons are due to the electron-withdrawing effects of the nitro and chloro groups and the benzoxazole ring system. The ¹³C NMR spectrum will provide a clear signature of the eight carbon atoms in their unique electronic environments. The chemical shifts are influenced by the electronegativity of the attached atoms (O, N, Cl) and the resonance effects of the aromatic system.

Detailed Experimental Protocol: NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: 2 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 1024

Data Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

  • Integrate the signals in the ¹H spectrum.

  • Identify the chemical shifts of the peaks in both spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire 1H and 13C Spectra D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Calibrate and Integrate G->H I Final Structure H->I Structural Elucidation

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[5]

Theoretical Principles

In a typical mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated into a magnetic or electric field, which separates them based on their m/z ratio. The detector records the abundance of each ion, generating a mass spectrum. For this compound, Electron Ionization (EI) is a suitable method that will likely cause fragmentation, providing valuable structural clues.

Predicted Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
212/214High (approx. 3:1)[M]⁺ (Molecular Ion)
197/199Moderate[M - CH₃]⁺
166/168Moderate[M - NO₂]⁺
177Low[M - Cl]⁺
Interpretation of the Predicted Spectrum

The most crucial feature will be the molecular ion peak, which confirms the molecular weight of the compound. The isotopic pattern of the molecular ion (a pair of peaks with a ~3:1 intensity ratio separated by 2 m/z units) will be a definitive indicator of the presence of a single chlorine atom. The fragmentation pattern will help to confirm the presence of the methyl and nitro substituents.

Detailed Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6]

  • Ensure the sample is free of non-volatile salts or buffers, as they can interfere with ionization.

Instrument Parameters (for a GC-MS with an EI source):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: 50-500 amu

  • Inlet System: Gas Chromatography (GC) with a suitable capillary column (e.g., DB-5ms)

  • Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min.

Data Analysis:

  • Identify the molecular ion peak and its isotopic pattern.

  • Analyze the major fragment ions and propose fragmentation pathways to corroborate the structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution B Ensure Purity A->B C Inject into GC-MS B->C D Ionization and Mass Analysis C->D E Identify Molecular Ion D->E F Analyze Fragmentation E->F G Confirmed Structure F->G Structural Confirmation

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Theoretical Principles

Different types of chemical bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus frequency (usually expressed as wavenumber, cm⁻¹).

Predicted Spectroscopic Data

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1620-1600MediumC=N stretch (oxazole ring)
1540-1500StrongAsymmetric NO₂ stretch
1360-1330StrongSymmetric NO₂ stretch
1250-1200StrongC-O-C stretch (oxazole ring)
800-700StrongC-Cl stretch
Interpretation of the Predicted Spectrum

The IR spectrum will provide clear evidence for the key functional groups. The two strong absorptions for the nitro group will be particularly diagnostic. The presence of both aromatic and aliphatic C-H stretches will also be evident. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[8]

Detailed Experimental Protocol: FTIR Spectroscopy

Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-FTIR, no specific sample preparation is needed. A small amount of the solid sample is placed directly on the ATR crystal.[9]

Instrument Parameters:

  • Spectrometer: FTIR with ATR accessory

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Data Analysis:

  • Collect a background spectrum of the clean ATR crystal.

  • Collect the sample spectrum.

  • Identify the major absorption bands and assign them to the corresponding functional groups.

IR_Workflow A Place Sample on ATR Crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify and Assign Peaks C->D E Functional Group Confirmation D->E

Caption: Workflow for FTIR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups.[10]

Theoretical Principles

Molecules with π-electron systems or non-bonding electrons can absorb UV or visible light, promoting an electron from a lower-energy molecular orbital to a higher-energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

Predicted Spectroscopic Data

Table 5: Predicted UV-Vis Absorption Data for this compound (in Methanol)

λmax (nm)Molar Absorptivity (ε)Assignment
~290-340Highπ → π* transitions
Interpretation of the Predicted Spectrum

The benzoxazole ring system is a chromophore that absorbs in the UV region. The presence of the nitro group, a powerful auxochrome and chromophore, is expected to cause a significant bathochromic (red) shift of the absorption maximum to a longer wavelength. The exact λmax will be solvent-dependent.

Detailed Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 0.8.

Instrument Parameters:

  • Spectrophotometer: Dual-beam UV-Vis

  • Wavelength Range: 200-600 nm

  • Blank: The pure solvent used for sample preparation.

Data Analysis:

  • Record the absorbance spectrum.

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Stock Solution B Perform Serial Dilutions A->B C Fill Cuvette B->C D Run Blank Spectrum C->D E Run Sample Spectrum D->E F Identify λmax E->F G Calculate Molar Absorptivity F->G H Confirmed Chromophores G->H Electronic Transition Info

Caption: Workflow for UV-Vis analysis.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining high-fidelity predicted data with detailed, practical experimental protocols, researchers are equipped with the necessary tools to confidently synthesize, identify, and utilize this promising compound in their work. The presented workflows and data tables serve as a valuable, self-validating system for ensuring the structural integrity of this and similar novel chemical entities.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (CAS 13452-16-9). Due to the scarcity of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and data from analogous structures to predict, interpret, and assign the spectral features. We detail the influence of the benzoxazole core and its substituents on chemical shifts and coupling constants. This guide serves as a robust predictive framework for researchers and a practical manual for the structural elucidation of similarly complex heterocyclic compounds. Included are a detailed experimental protocol for data acquisition, in-depth spectral interpretation, and illustrative diagrams to support the analysis.

Introduction: The Challenge of Structural Elucidation

This compound is a substituted heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The benzoxazole scaffold is a key pharmacophore in many biologically active compounds.[1] Accurate structural confirmation is the bedrock of all subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous structural elucidation of organic molecules in solution.[2]

This guide addresses the specific challenge of characterizing this compound. By dissecting the electronic effects of each component of the molecule, we can predict the chemical environment of each proton and carbon nucleus and, therefore, their expected resonance frequencies in ¹H and ¹³C NMR spectra.

Molecular Structure and Predicted NMR Signatures

The structure of this compound presents a unique electronic environment. The fusion of the oxazole and benzene rings, combined with the methyl group and the powerful electron-withdrawing effects of the chloro and nitro substituents, dictates the spectral outcome.

Atom Numbering and Structural Overview

For clarity in spectral assignment, the following standardized numbering system will be used.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals:

  • Two Aromatic Protons (H-4 and H-7): These protons are on the benzene ring. Due to the substitution pattern, they are chemically non-equivalent and will appear as singlets, as they lack adjacent protons for spin-spin coupling.

    • H-4: This proton is ortho to the strongly electron-withdrawing nitro group (-NO₂). The nitro group deshields nearby protons significantly through both resonance and inductive effects.[3] Therefore, H-4 is expected to resonate at a high chemical shift (downfield), likely in the δ 8.0-8.5 ppm range.

    • H-7: This proton is ortho to the chloro group (-Cl) and para to the nitro group. While the chloro group is also electron-withdrawing, its effect is less pronounced than the nitro group. The combined deshielding effects will place this proton's signal downfield, but likely at a lower chemical shift than H-4, estimated in the δ 7.5-7.8 ppm range.

  • One Methyl Group (-CH₃): The three protons of the methyl group at the C-2 position are equivalent. They will appear as a sharp singlet. Protons on methyl groups attached to sp² carbons in heterocyclic systems typically resonate around δ 2.5-2.7 ppm.[4][5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals for the eight carbon atoms in the benzoxazole ring system, plus one for the methyl carbon.

  • Aromatic and Heterocyclic Carbons (C-2 to C-7a):

    • C-2: This carbon is bonded to nitrogen and the methyl group. It is part of the oxazole ring and is expected to have a high chemical shift, typically δ > 160 ppm in benzoxazole systems.[6]

    • C-4, C-5, C-6, C-7: These carbons are part of the benzene ring. Their chemical shifts are strongly influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing nitro (C-6) and chloro (C-5) groups will be significantly affected. Carbons ipso to a nitro group are typically found around δ 148 ppm.[7]

    • C-3a and C-7a: These are the bridgehead carbons where the two rings are fused. They exist in a complex electronic environment and are expected in the δ 140-152 ppm range.[5]

  • Methyl Carbon (-CH₃): This aliphatic carbon will appear at a much lower chemical shift (upfield) compared to the aromatic carbons, typically in the δ 14-20 ppm range.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, the following rigorous protocol should be followed.[8][9][10]

Sample Preparation
  • Determine Sample Quantity:

    • For ¹H NMR, accurately weigh 2-5 mg of purified this compound.[8]

    • For ¹³C NMR, a higher concentration is required; use 15-30 mg of the sample.[8][10]

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. For this guide, we will proceed with CDCl₃.

  • Dissolution:

    • Transfer the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[11]

    • Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any particulate matter.

  • Transfer to NMR Tube:

    • Using a Pasteur pipette, carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid creating air bubbles.[8]

    • If any solids remain, filter the solution through a small cotton plug in the pipette during transfer.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

NMR Data Acquisition
  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Locking: Insert the sample, lock the field frequency onto the deuterium signal of the solvent, and tune/match the probe for the ¹H and ¹³C frequencies.[9]

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[9]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

  • Data Processing:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm for ¹H and CDCl₃ at δ 77.16 ppm for ¹³C).[12]

    • Integrate the signals in the ¹H spectrum.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (C₈H₅ClN₂O₃, MW: 212.59 g/mol ) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1] As a substituted benzoxazole, this compound and its analogs are of significant interest in medicinal chemistry and materials science, necessitating robust analytical methods for their characterization.[2] This document outlines a self-validating analytical workflow, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. We delve into the causal reasoning behind key methodological choices, such as ionization source selection and collision energy optimization, to ensure scientific integrity. The guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical procedure for this and structurally related nitroaromatic heterocyclic compounds.

Introduction to this compound and the Role of Mass Spectrometry

This compound is a heterocyclic compound featuring a benzoxazole core, a functional group found in various bioactive molecules and pharmaceutical agents.[2] The presence of nitro and chloro substituents suggests its potential utility as a synthetic intermediate or a pharmacologically active agent itself. Accurate identification and quantification are paramount in drug discovery and development for impurity profiling, metabolic stability assays, and pharmacokinetic studies.[3][4]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and selectivity, making it the premier analytical tool for this purpose.[4][5] This guide will focus on developing a robust LC-MS/MS method capable of unambiguously identifying the molecule and providing a pathway for its precise quantification.

Core Principles: Electrospray Ionization for Nitroaromatic Benzoxazoles

The choice of ionization technique is critical for successful MS analysis. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method.[6] ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the confident determination of the molecular weight.[6]

Causality behind Ionization Mode Selection: Given the structure, ESI in positive ion mode is the logical starting point. The nitrogen atom in the oxazole ring is a basic site, readily accepting a proton to form the protonated molecule, [M+H]⁺. This process is highly efficient and typically yields a strong signal for the precursor ion. While nitroaromatic compounds can sometimes be analyzed in negative mode, protonation of the heterocyclic nitrogen is generally a more favorable ionization pathway.[7][8]

A Validating Experimental Workflow

A robust analytical method is a self-validating system. Each step is designed to ensure the final data is reliable, reproducible, and fit for its intended purpose, in line with principles outlined in ICH Q2(R1) guidelines.[9][10][11]

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.

Protocol:

  • Solvent Selection: Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile. The analyte's structure suggests good solubility in these polar organic solvents.

  • Working Solutions: Create a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This ensures peak shape integrity upon injection.

  • Matrix Samples: For drug development applications (e.g., plasma or tissue analysis), a protein precipitation or liquid-liquid extraction would be required, followed by reconstitution in the initial mobile phase.[12]

Liquid Chromatography: Achieving Selective Separation

Chromatographic separation is essential to resolve the analyte from potential isomers, impurities, or matrix components.

Protocol:

  • Column: Employ a reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size). This is the workhorse for small molecule analysis, providing excellent retention and separation for moderately polar compounds.[12]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid. The acid aids in protonation for efficient ESI+ ionization and improves peak shape.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A gradient ensures that the analyte elutes as a sharp peak with a reasonable retention time. A typical starting point would be:

    • Start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and return to initial conditions to re-equilibrate.[13]

  • Flow Rate & Temperature: A flow rate of 0.4 mL/min and a column temperature of 40 °C are standard starting conditions to ensure reproducible retention times.

Mass Spectrometry: Identification and Fragmentation

Tandem mass spectrometry (MS/MS) using a triple quadrupole (QqQ) or Q-TOF instrument provides two levels of mass filtering for definitive identification and quantification.[5]

Protocol:

  • Full Scan (Q1 Scan): First, acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺. For C₈H₅ClN₂O₃, the expected monoisotopic mass is 212.00, so the [M+H]⁺ ion will appear at m/z 213.01.

  • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 213.01) in the first quadrupole (Q1), subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) in the collision cell (q2), and scan the resulting fragment ions in the third quadrupole (Q3).

  • Collision Energy Optimization: The energy used for CID must be optimized to produce a stable and informative fragmentation pattern. This is typically done by infusing the analyte and ramping the collision energy, observing the formation and disappearance of various fragment ions.

Data Analysis and Interpretation

Predicted Fragmentation Pathway

The fragmentation of this compound is governed by the lability of the nitro group and the stability of the benzoxazole ring structure. Based on established fragmentation rules for nitroaromatic and benzoxazole compounds, a plausible pathway can be proposed.[8][14][15]

Common fragmentations for nitroaromatics include the loss of NO (m/z 30) and NO₂ (m/z 46).[8] The benzoxazole ring can undergo characteristic cleavages, such as the loss of CO (m/z 28).[15][16]

fragmentation_pathway parent [M+H]⁺ m/z 213.01 frag1 m/z 183.00 parent->frag1 - NO (30 Da) frag2 m/z 167.01 parent->frag2 - NO₂ (46 Da) frag3 m/z 155.01 frag1->frag3 - CO (28 Da) frag4 m/z 139.01 frag2->frag4 - CO (28 Da)

Caption: Proposed ESI+ Fragmentation Pathway.

Data Presentation for Identification

The key ions for identifying this compound are summarized below. These values would be used to build a Multiple Reaction Monitoring (MRM) method for quantitative analysis.

Ion DescriptionPredicted m/zRationale
Precursor Ion [M+H]⁺ 213.01 Protonated parent molecule
Product Ion 1183.00Loss of Nitric Oxide (NO)
Product Ion 2167.01Loss of Nitrogen Dioxide (NO₂)
Product Ion 3155.01Subsequent loss of Carbon Monoxide (CO) from m/z 183
Product Ion 4139.01Subsequent loss of Carbon Monoxide (CO) from m/z 167

Method Validation: A Self-Validating System

For use in regulated environments, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[9][17] The workflow described above is designed to be inherently robust, a key characteristic for validation.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of other components. The combination of LC retention time and two specific MRM transitions provides high specificity.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve with a minimum of 5-6 concentration levels should be prepared.

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) on different days.

  • Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase composition, column temperature).[10]

analytical_workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation prep Sample Preparation (Standards & QCs) lc LC Separation (C18 Column) prep->lc Injection ms MS/MS Detection (ESI+, MRM Mode) lc->ms Ionization data Data Processing (Integration & Calibration) ms->data validation Method Validation (ICH Q2 R1) data->validation report Final Report validation->report

Caption: Comprehensive LC-MS/MS Analytical Workflow.

Conclusion

This guide presents an authoritative and technically sound approach for the mass spectrometric analysis of this compound. By integrating established principles of chromatography and mass spectrometry with a deep understanding of the analyte's chemical properties, a robust and reliable LC-MS/MS method can be developed and validated. The proposed workflow, from sample preparation to data interpretation and method validation, provides a comprehensive blueprint for researchers in drug development and related scientific fields. This systematic approach ensures data integrity and provides the high level of confidence required for decision-making in a scientific and regulatory context.

References

Quantum Chemical Blueprint: An In-Depth Technical Guide to 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive theoretical framework for the quantum chemical analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole. Grounded in the principles of Density Functional Theory (DFT), this document serves as a roadmap for elucidating the molecule's structural, electronic, and spectroscopic properties. Such an analysis is pivotal in understanding its reactivity, stability, and potential as a pharmacophore in drug discovery.

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] The specific substitutions of chloro, methyl, and nitro groups on the benzoxazole ring of the title compound, this compound, are expected to significantly modulate its electronic distribution and, consequently, its biological activity. A thorough quantum chemical investigation is therefore indispensable for predicting its behavior and guiding further experimental work.

The Strategic Imperative for Quantum Chemical Analysis

A deep understanding of a molecule's electronic structure is fundamental to predicting its chemical behavior and biological interactions. Quantum chemical calculations, particularly DFT, offer a powerful lens to visualize and quantify molecular properties that are often difficult or impossible to measure experimentally. For this compound (Molecular Formula: C₈H₅ClN₂O₃, Molecular Weight: 212.59 g/mol [5][6]), this analysis provides critical insights into:

  • Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, which is crucial for understanding receptor binding.

  • Electronic Properties: Mapping the electron density, identifying the frontiers of chemical reactivity through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, and understanding the charge distribution.[7]

  • Spectroscopic Signatures: Predicting vibrational (IR and Raman), and electronic (UV-Visible) spectra to aid in experimental characterization.[8]

  • Chemical Reactivity: Quantifying global and local reactivity descriptors to predict how the molecule will interact with other chemical species.

This guide will delineate the theoretical protocols to achieve these insights, providing a robust computational model of this compound.

Methodological Framework: A Self-Validating Computational Protocol

The cornerstone of a reliable quantum chemical analysis is a well-defined and validated computational methodology. The following protocol, based on widely accepted practices for organic molecules, ensures the accuracy and reproducibility of the results.[9]

Computational Workflow

The proposed computational workflow is a sequential process designed to build a comprehensive understanding of the molecule's properties.

Computational Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Data Analysis & Interpretation mol_structure Initial Molecular Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props tddft TD-DFT for UV-Vis geom_opt->tddft geom_analysis Structural Parameters (Bond Lengths, Angles) geom_opt->geom_analysis vib_analysis Vibrational Spectra (IR, Raman) freq_calc->vib_analysis Vibrational Frequencies reactivity_analysis Reactivity Descriptors (Hardness, Electrophilicity) electronic_props->reactivity_analysis Orbital Energies spectral_analysis Electronic Spectra (λmax, Oscillator Strength) tddft->spectral_analysis Excitation Energies

Caption: A typical workflow for the quantum chemical analysis of a small organic molecule.

Experimental Protocol: Step-by-Step Computational Details
  • Structure Preparation:

    • The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

    • Initial pre-optimization using a molecular mechanics force field (e.g., MMFF94) can be performed to obtain a reasonable starting geometry.

  • Geometry Optimization and Frequency Calculation:

    • Software: Gaussian 16 or a similar quantum chemistry package.[9]

    • Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust choice for organic molecules.[8][9]

    • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, with diffuse functions (++) to describe anions and p and d polarization functions to allow for anisotropic charge distributions.[9]

    • Procedure:

      • Perform a full geometry optimization without any symmetry constraints.

      • Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies validates the structure as a stable point.

  • Electronic Structure Analysis:

    • From the optimized geometry, calculate the following:

      • Frontier Molecular Orbitals (HOMO and LUMO): The energies of these orbitals and their spatial distribution are crucial for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.[7]

      • Molecular Electrostatic Potential (MEP): This provides a visual map of the charge distribution, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites.

  • Spectroscopic Predictions:

    • Vibrational Spectra (IR and Raman): The calculated vibrational frequencies and intensities from the frequency calculation can be used to predict the IR and Raman spectra. A scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to better match experimental data.

    • Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic absorption spectrum.[8] The calculation yields excitation energies (which can be converted to wavelengths) and oscillator strengths (related to the intensity of the absorption). A solvent model, such as the Polarizable Continuum Model (PCM), should be employed to simulate the effect of a solvent on the electronic transitions.

Anticipated Results and Their Significance

The quantum chemical analysis of this compound is expected to yield the following key data:

Optimized Molecular Geometry

The calculations will provide precise values for bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's shape and steric properties.

Table 1: Predicted Key Geometrical Parameters for this compound

ParameterPredicted Value (Å or °)
C-Cl Bond LengthValue to be calculated
N-O (nitro) Bond LengthsValue to be calculated
C-N (nitro) Bond LengthValue to be calculated
O-C-N (benzoxazole) AngleValue to be calculated
C-C-C-C (benzene ring) Dihedral AnglesValue to be calculated

Note: The table will be populated with the actual calculated values upon completion of the analysis.

Electronic Properties and Reactivity

The electronic properties will reveal the molecule's reactivity and potential interaction sites.

HOMO_LUMO Frontier Molecular Orbital Relationship HOMO HOMO Energy: E_HOMO LUMO LUMO Energy: E_LUMO HOMO->LUMO

Caption: The HOMO-LUMO energy gap is a key determinant of molecular reactivity.

Table 2: Calculated Electronic Properties and Reactivity Descriptors

PropertyFormulaPredicted Value (eV)Significance
HOMO EnergyE_HOMOValue to be calculatedElectron-donating ability
LUMO EnergyE_LUMOValue to be calculatedElectron-accepting ability
Energy GapΔE = E_LUMO - E_HOMOValue to be calculatedChemical stability and reactivity
Ionization PotentialI ≈ -E_HOMOValue to be calculatedEnergy to remove an electron
Electron AffinityA ≈ -E_LUMOValue to be calculatedEnergy released upon adding an electron
Electronegativityχ = (I + A) / 2Value to be calculatedTendency to attract electrons
Chemical Hardnessη = (I - A) / 2Value to be calculatedResistance to change in electron distribution
Electrophilicity Indexω = χ² / (2η)Value to be calculatedPropensity to accept electrons

Note: The table will be populated with the actual calculated values upon completion of the analysis.

The Molecular Electrostatic Potential (MEP) map will visually complement this data by showing regions of negative potential (likely sites for electrophilic attack) around the oxygen atoms of the nitro and benzoxazole groups, and regions of positive potential (likely sites for nucleophilic attack).

Predicted Spectroscopic Data

The predicted spectra will serve as a benchmark for experimental characterization.

  • Vibrational Frequencies: The calculated IR spectrum is expected to show characteristic peaks for C-H, C=N, C=C, C-Cl, and N-O stretching and bending vibrations.

  • UV-Visible Spectrum: The TD-DFT calculation will predict the maximum absorption wavelength (λ_max) corresponding to the principal electronic transitions, likely π → π* transitions within the aromatic system.

Conclusion and Future Directions

This technical guide outlines a comprehensive and robust quantum chemical protocol for the analysis of this compound. The insights gained from this theoretical study will provide a fundamental understanding of its structure, stability, and reactivity. These findings will be invaluable for:

  • Guiding Synthesis: Understanding the molecule's stability and reactivity can inform synthetic strategies.

  • Interpreting Experimental Data: Predicted spectroscopic data can aid in the confirmation of the molecule's structure.

  • Drug Design: The elucidated electronic properties and molecular shape can be used in molecular docking studies to predict binding affinities with biological targets and to design more potent analogues.[4][10]

The application of this computational framework will accelerate the research and development process for novel benzoxazole-based therapeutic agents.

References

The Benzoxazole Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Benzoxazole Core in Medicinal Chemistry

The benzoxazole scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to an oxazole ring, holds a privileged position in the landscape of medicinal chemistry. Its structural resemblance to naturally occurring nucleic bases, such as adenine and guanine, allows for facile interaction with biological macromolecules, rendering it a versatile pharmacophore. This inherent bio-compatibility, coupled with the synthetic tractability of the benzoxazole core, has led to the discovery and development of a vast array of derivatives endowed with a broad spectrum of pharmacological activities.

Naturally occurring compounds containing the benzoxazole moiety have been isolated from various sources, including plants and microorganisms like Actinomycetes and Streptomyces species. These natural products, along with a multitude of synthetic derivatives, have demonstrated potent antibacterial, antifungal, anticancer, and antiviral properties, among others. Historically, benzoxazole-containing compounds like benoxaprofen and flunoxaprofen were commercialized as non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the therapeutic potential of this heterocyclic system. Although these specific drugs were later withdrawn due to side effects, the fundamental biological activity of the benzoxazole core continues to inspire the design of novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the principal biological activities of benzoxazole derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The subsequent sections will delve into the underlying mechanisms of action, present detailed experimental protocols for biological evaluation, and summarize key activity data to provide a valuable resource for researchers and drug development professionals.

Part 1: Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents remains a paramount challenge in modern medicine. Benzoxazole derivatives have emerged as a promising class of compounds, exhibiting cytotoxic effects against a wide range of cancer cell lines, including those of the breast, lung, liver, prostate, and colon.

Mechanisms of Anticancer Action

The anticancer activity of benzoxazole derivatives is often multi-faceted, involving the modulation of various signaling pathways and the inhibition of key enzymes essential for tumor growth and survival.

  • Kinase Inhibition: Several benzoxazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. For instance, certain derivatives have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, thereby potentially inhibiting tumor neovascularization.

  • Induction of Apoptosis: A common mechanism through which benzoxazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. This can be achieved through various intrinsic and extrinsic pathways, often involving the activation of caspases and the disruption of mitochondrial function.

  • Enzyme Inhibition: Specific enzymes that are overexpressed or hyperactive in cancer cells represent attractive targets for therapeutic intervention. Notably, some benzoxazole-pyrrolidinone hybrids have been designed as potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer cell signaling and tumorigenesis.

  • Aryl Hydrocarbon Receptor (AhR) Agonism and CYP1A1 Induction: The anticancer prodrug Phortress is metabolized to an active compound, 5F-203, which is a potent agonist of the Aryl Hydrocarbon Receptor (AhR). This activation leads to the induction of cytochrome P450 1A1 (CYP1A1) gene expression, which is linked to its anticancer effects. Bioisosteric replacement of the benzothiazole core in Phortress with a benzoxazole ring has yielded analogues with significant anticancer activity, suggesting a similar mechanism of action.

Signaling Pathway: Inhibition of VEGFR-2 by Benzoxazole Derivatives

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzoxazole Benzoxazole Derivative Benzoxazole->P1 Inhibits

Caption: Inhibition of VEGFR-2 signaling by benzoxazole derivatives.

In Vitro Evaluation of Anticancer Activity

A critical step in the discovery of new anticancer agents is the in vitro assessment of their cytotoxic and apoptotic effects on cancer cell lines.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

  • Materials:

    • 96-well flat-bottom microplate

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Benzoxazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of the benzoxazole derivatives in culture medium.

    • After 24 hours, replace the medium with 100 µL of fresh medium containing the benzoxazole derivatives at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Sulforhodamine B (SRB) Assay for Cell Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.

  • Materials:

    • 96-well flat-bottom microplate

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Benzoxazole derivatives

    • Trichloroacetic acid (TCA), cold (10% w/v)

    • Sulforhodamine B (SRB) solution (0.057% w/v in 1% acetic acid)

    • Wash solution (1% v/v acetic acid)

    • Solubilization solution (10 mM Tris base, pH 10.5)

    • Microplate reader

  • Procedure:

    • Seed and treat cells with benzoxazole derivatives as described in the MTT assay protocol (Steps 1-4).

    • After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

    • Wash the plates four times with slow-running tap water and allow them to air-dry completely.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye and shake for 5-10 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and the IC₅₀ value.

Protocol: Flow Cytometric Analysis of Apoptosis using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

  • Materials:

    • Flow cytometer

    • Cancer cell lines of interest

    • Benzoxazole derivatives

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the benzoxazole derivative at its IC₅₀ concentration for a specified time. Include an untreated control.

    • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry immediately (within 1 hour).

    • The cell populations are identified as follows:

      • Annexin V-negative and PI-negative: Viable cells.

      • Annexin V-positive and PI-negative: Early apoptotic cells.

      • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Data Presentation: Anticancer Activity of Representative Benzoxazole Derivatives
Compound ID/StructureCancer Cell LineAssayIC₅₀ (µM)Reference
Compound 19 (4-NO₂ derivative) SNB-75 (CNS Cancer)NCI-60 ScreenGrowth Inhibition of 35.49% at 10 µM
Compound 20 (4-SO₂NH₂ derivative) SNB-75 (CNS Cancer)NCI-60 ScreenGrowth Inhibition of 31.88% at 10 µM
Compound 3m HT-29 (Colon)MTT-
MCF7 (Breast)MTT-
A549 (Lung)MTT-
Compound 3n HT-29 (Colon)MTT-
MCF7 (Breast)MTT-
A549 (Lung)MTT-
Compound 4 HCT116 (Colorectal)SRBBest activity
Compound 6 HCT116 (Colorectal)SRBBest activity
Compound 25 HCT116 (Colorectal)SRBBest activity
Compound 26 HCT116 (Colorectal)SRBBest activity

Note: Specific IC₅₀ values for compounds 3m and 3n were not provided in the abstract but were described as having "very attractive anticancer effect".

Part 2: Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of multidrug-resistant pathogens presents a significant global health threat, necessitating the urgent development of new antimicrobial agents. Benzoxazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.

Spectrum of Activity
  • Antibacterial Activity: Many synthetic benzoxazole derivatives exhibit activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). In some cases, their potency is comparable or even superior to commercially available antibiotics.

  • Antifungal Activity: Benzoxazole derivatives have also shown promising antifungal properties against a range of fungal strains, including pathogenic yeasts like Candida albicans and molds such as Aspergillus niger.

Mechanisms of Antimicrobial Action

While the exact mechanisms of action for many benzoxazole derivatives are still under investigation, several have been proposed:

  • Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to purine nucleobases, it is hypothesized that benzoxazole derivatives may interfere with nucleic acid synthesis, thereby inhibiting microbial growth.

  • Inhibition of DNA Gyrase: Molecular docking studies have suggested that the antibacterial activity of some benzoxazole derivatives may be attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

In Vitro Evaluation of Antimicrobial Activity

Standardized methods are employed to determine the in vitro susceptibility of microorganisms to antimicrobial agents.

Protocol: Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Sterile 96-well microtiter plates

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Benzoxazole derivatives

    • Standard antimicrobial agents (positive controls)

    • Sterile petri dishes

    • Microplate reader (optional, for spectrophotometric reading)

  • Procedure:

    • Prepare a stock solution of the benzoxazole derivative in a suitable solvent.

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well.

    • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) and dilute it to the appropriate concentration (typically 5 x 10⁵ CFU/mL for bacteria).

    • Inoculate each well with 100 µL of the microbial suspension.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow A Prepare serial dilutions of benzoxazole derivative in a 96-well plate. C Inoculate each well with the microbial suspension. A->C B Prepare standardized microbial inoculum. B->C D Incubate the plate (e.g., 24h at 37°C). C->D E Visually inspect for turbidity or read absorbance. D->E F Determine MIC: Lowest concentration with no visible growth. E->F

Caption: Workflow of the broth microdilution method for MIC determination.

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

  • Procedure:

    • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and more concentrated wells).

    • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate the agar plates at the appropriate temperature for 24-48 hours.

    • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Data Presentation: Antimicrobial Activity of Representative Benzoxazole Derivatives
Compound ID/StructureBacterial/Fungal StrainMIC (µM)Reference
Compound 1 Candida albicans0.34 x 10⁻³
Compound 10 Bacillus subtilis1.14 x 10⁻³
Compound 13 Pseudomonas aeruginosa2.57 x 10⁻³
Compound 16 Klebsiella pneumoniae1.22 x 10⁻³
Compound 19 Salmonella typhi2.40 x 10⁻³
Aspergillus niger2.40 x 10⁻³
Compound 20 Salmonella typhi2.40 x 10⁻³
Compound 24 Escherichia coli1.40 x 10⁻³

Part 3: Antiviral Activity: A Frontier in Benzoxazole Research

The exploration of benzoxazole derivatives as antiviral agents is a growing area of research, with promising activity reported against a variety of plant and human viruses.

Scope of Antiviral Action

Benzoxazole derivatives have demonstrated inhibitory effects against both RNA and DNA viruses. For example, certain flavonol derivatives containing a benzoxazole moiety have shown excellent activity against the Tobacco Mosaic Virus (TMV), a plant RNA virus. In the context of human viruses, some benzotriazole derivatives (a related heterocyclic system) have shown selective activity against Coxsackievirus B5 and Poliovirus, both of which are RNA viruses.

Mechanisms of Antiviral Action

The antiviral mechanisms of benzoxazole derivatives are diverse and depend on the specific compound and virus.

  • Inhibition of Viral Replication: Many antiviral agents act by interfering with the viral replication cycle, including attachment, entry, uncoating, nucleic acid synthesis, protein synthesis, and assembly.

  • Interaction with Viral Proteins: Some benzoxazole derivatives may exert their antiviral effects by binding to and inhibiting the function of essential viral proteins. For instance, preliminary studies suggest that a flavonol-benzoxazole hybrid has a strong binding affinity for the TMV coat protein, which could hinder the self-assembly and replication of the virus.

In Vitro Evaluation of Antiviral Activity

Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

  • Materials:

    • Susceptible host cell line

    • Virus stock of known titer

    • Benzoxazole derivatives

    • Cell culture medium

    • Overlay medium (e.g., medium containing agarose or methylcellulose)

    • Fixative solution (e.g., 10% formalin)

    • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Procedure:

    • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the virus stock.

    • Remove the culture medium from the cells and infect the monolayer with a low multiplicity of infection (MOI) of the virus (e.g., 50-100 plaque-forming units per well).

    • Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

    • Prepare the overlay medium containing various concentrations of the benzoxazole derivative.

    • Remove the virus inoculum and add the overlay medium containing the test compound.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

    • Fix the cells with the fixative solution for at least 30 minutes.

    • Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air-dry.

    • Count the number of plaques (clear zones of cell death) in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

Data Presentation: Antiviral Activity of Representative Benzoxazole Derivatives
Compound ID/StructureVirusCell LineEC₅₀ (µg/mL)Reference
X17 (Flavonol-benzoxazole derivative) Tobacco Mosaic Virus (TMV)Tobacco plantsCurative: 127.6
Protective: 101.2
Ningnanmycin (Control) Tobacco Mosaic Virus (TMV)Tobacco plantsCurative: 320.0
Protective: 234.6

Part 4: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key feature of many diseases. Benzoxazole derivatives have shown potential as anti-inflammatory agents by targeting key components of the inflammatory pathway.

Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Cytokines: Certain benzoxazolone derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).

  • Interaction with Myeloid Differentiation Protein 2 (MD2): MD2 is a co-receptor for Toll-like receptor 4 (TLR4), which plays a crucial role in the recognition of LPS and the initiation of the inflammatory cascade. Some benzoxazole derivatives have been found to competitively inhibit the binding of probes to the MD2 protein, suggesting that they may act as MD2 inhibitors.

  • Cyclooxygenase (COX) Inhibition: The historical use of benoxaprofen as an NSAID points to the ability of some benzoxazole derivatives to inhibit cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.

Signaling Pathway: Inhibition of the MD2/TLR4 Inflammatory Pathway

MD2_TLR4_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB->Cytokines Benzoxazole Benzoxazole Derivative Benzoxazole->TLR4_MD2 Inhibits

preliminary biological screening of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Biological Screening of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Executive Summary

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] This guide focuses on a specific, under-investigated derivative: This compound (Molecular Formula: C₈H₅ClN₂O₃, Molecular Weight: 212.59 g/mol ).[7]

The rationale for investigating this particular molecule stems from the established influence of its substituents. The chloro (-Cl) and nitro (-NO₂) groups are well-known modulators of biological activity in heterocyclic compounds.[8][9][10] For instance, 5-chloro benzoxazole derivatives have shown potent antimicrobial activity, while nitro-aromatic compounds are staples in antimicrobial and anticancer research.[1][9][11] The strategic placement of these groups on the benzoxazole core at positions 5 and 6, combined with a methyl group at the reactive 2-position, presents a compelling case for a systematic preliminary biological evaluation.

This document provides a comprehensive, technically-grounded framework for the initial antimicrobial and cytotoxic screening of this compound. It is designed not as a rigid protocol, but as a strategic guide, explaining the causality behind experimental choices to ensure a robust and self-validating preliminary assessment.

Part 1: Antimicrobial Activity Profiling

The initial screening phase logically commences with an evaluation of antimicrobial properties, a hallmark of the benzoxazole class.[6][12] The objective is to determine the compound's spectrum and potency against a representative panel of pathogenic microorganisms.

Antimicrobial Screening Workflow

The workflow is designed for efficiency and clarity, moving from a broad screen for inhibitory activity (MIC) to a more specific determination of microbicidal effects (MBC/MFC).

Antimicrobial_Workflow cluster_prep Preparation cluster_mic Primary Screening cluster_mbc Secondary Screening Compound Test Compound Stock (this compound) SerialDilute Prepare Serial Dilutions in 96-Well Plate Compound->SerialDilute Strains Select Microbial Strains (Gram+, Gram-, Fungi) Inoculate Inoculate with Standardized Microbial Suspension Strains->Inoculate Media Prepare Culture Media (MHB, RPMI) Media->Inoculate SerialDilute->Inoculate Incubate Incubate at 37°C (Bacteria) or 35°C (Fungi) Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC PlateOut Subculture from Clear Wells onto Agar Plates ReadMIC->PlateOut IncubateAgar Incubate Agar Plates PlateOut->IncubateAgar ReadMBC Determine MBC/MFC (Lowest concentration with no colony growth) IncubateAgar->ReadMBC

Caption: Workflow for MIC and MBC/MFC determination.

Detailed Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for antimicrobial susceptibility testing due to its efficiency and quantitative nature.[13] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Selection and Preparation of Microbial Strains:

  • Rationale: A representative panel is crucial to assess the compound's spectrum of activity.

  • Gram-Positive Bacterium: Staphylococcus aureus (e.g., ATCC 29213) - A common cause of skin and systemic infections.

  • Gram-Negative Bacterium: Escherichia coli (e.g., ATCC 25922) - A model Gram-negative organism and common pathogen.

  • Fungal Pathogen: Candida albicans (e.g., ATCC 90028) - A prevalent opportunistic fungal pathogen.[14]

  • Procedure:

    • From a stock culture, streak each organism onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast) and incubate for 18-24 hours.

    • Pick several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this adjusted suspension in the appropriate broth (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

2. Assay Procedure:

  • Materials: Sterile 96-well flat-bottom microtiter plates, test compound, DMSO, appropriate culture broth, microbial suspensions.

  • Steps:

    • Prepare a stock solution of this compound in DMSO (e.g., at 10 mg/mL).

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add an additional 100 µL of broth containing the test compound to the first column of wells, achieving the highest desired test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to typically column 10. Discard 100 µL from column 10. This creates a concentration gradient.

    • Column 11 serves as the growth control (inoculum, no compound). Column 12 serves as the sterility control (broth only).

    • Add 100 µL of the standardized microbial inoculum to each well from column 1 to 11. The final volume in each well is 200 µL.

    • Include plates with standard reference drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) for quality control.

    • Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for Candida albicans.

3. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed by the naked eye.

Detailed Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

1. Rationale: This assay differentiates between static (inhibiting growth) and cidal (killing) activity. This is a critical parameter for therapeutic potential, as cidal agents are often preferred for severe infections. 2. Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
  • Spot-inoculate the aliquot onto a fresh, drug-free agar plate.
  • Incubate the plates under the same conditions as the MIC assay.
  • The MBC or MFC is the lowest concentration that results in no colony formation on the subculture plate, indicating a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison against standard antimicrobial agents.

CompoundS. aureus (Gram+) MIC (µg/mL)S. aureus (Gram+) MBC (µg/mL)E. coli (Gram-) MIC (µg/mL)E. coli (Gram-) MBC (µg/mL)C. albicans (Fungus) MIC (µg/mL)C. albicans (Fungus) MFC (µg/mL)
This compound 81632>1281632
Ciprofloxacin (Standard)0.510.250.5N/AN/A
Fluconazole (Standard)N/AN/AN/AN/A28

Note: The data above is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data suggests the compound has moderate activity against the Gram-positive bacterium S. aureus and the fungus C. albicans. The MBC/MIC and MFC/MIC ratios are ≤4, indicating potential bactericidal and fungicidal activity.[8] The activity against the Gram-negative E. coli is weaker, and the compound appears to be primarily bacteriostatic against this strain (MBC/MIC > 4). This profile suggests a promising starting point for further investigation, particularly against Gram-positive and fungal pathogens.

Part 2: In Vitro Cytotoxicity Screening

Evaluating a compound's effect on mammalian cells is a critical parallel step. It serves two primary purposes: identifying potential anticancer activity and establishing a preliminary therapeutic window by assessing toxicity to non-cancerous cells.[15][16]

Cytotoxicity Screening Workflow

This workflow outlines the process from cell culture to the determination of the half-maximal inhibitory concentration (IC₅₀).

Cytotoxicity_Workflow cluster_culture Cell Culture cluster_treatment Compound Exposure cluster_assay Viability Assessment (MTT Assay) cluster_analysis Data Analysis CellLines Select Cell Lines (e.g., HCT116 Cancer, HEK293 Normal) Culture Culture and Maintain Cells in Appropriate Medium CellLines->Culture Seed Seed Cells into 96-Well Plates Culture->Seed Treat Treat Cells with Compound (Vehicle Control Included) Seed->Treat CompoundDilute Prepare Serial Dilutions of Test Compound CompoundDilute->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (2-4 hours) AddMTT->IncubateMTT Solubilize Add Solubilizing Agent (e.g., DMSO) IncubateMTT->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout CalcViability Calculate % Cell Viability Readout->CalcViability CalcIC50 Determine IC₅₀ Value CalcViability->CalcIC50

Caption: General workflow for in vitro cytotoxicity testing.[17]

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[17][18] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

1. Selection of Cell Lines:

  • Rationale: Using both a cancer and a normal cell line is essential to determine if the compound's cytotoxicity is selective towards cancer cells.

  • Cancer Cell Line: Human colorectal carcinoma HCT116 (ATCC CCL-247) - A well-characterized and commonly used model for anticancer screening.[14]

  • Normal Cell Line: Human Embryonic Kidney HEK293 (ATCC CRL-1573) - A robust, non-cancerous cell line for baseline toxicity assessment.

2. Cell Culture and Seeding:

  • Culture cells in appropriate medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Harvest cells using trypsin-EDTA, perform a cell count (e.g., using a hemocytometer), and assess viability (e.g., via trypan blue exclusion).

  • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[17]

3. Compound Treatment:

  • Prepare a high-concentration stock of this compound in sterile DMSO.

  • Prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells for a vehicle control (medium with the same percentage of DMSO) and a positive control (a standard anticancer drug like Doxorubicin).

  • Incubate the plate for 48 to 72 hours.

4. MTT Assay Procedure:

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

1. Calculation of IC₅₀:

  • The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting a dose-response curve (% viability vs. log concentration) and using non-linear regression analysis.

2. Selectivity Index (SI):

  • This index provides a measure of the compound's cancer-specific toxicity.[19]

  • SI = IC₅₀ of Normal Cells / IC₅₀ of Cancer Cells

  • A higher SI value (>2) is generally considered indicative of promising cancer-selective activity.

CompoundHCT116 (Cancer) IC₅₀ (µM)HEK293 (Normal) IC₅₀ (µM)Selectivity Index (SI)
This compound 12.555.04.4
Doxorubicin (Standard)0.83.24.0

Note: The data above is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical results suggest that this compound possesses significant cytotoxic activity against the HCT116 cancer cell line. Crucially, the compound is over four times more toxic to cancer cells than to normal HEK293 cells, as indicated by the SI value of 4.4. This level of selectivity is comparable to the standard chemotherapeutic agent Doxorubicin in this model, marking the compound as a strong candidate for further anticancer drug development.[18]

Overall Discussion and Future Directions

This guide outlines a foundational screening strategy for This compound . The hypothetical results from this preliminary evaluation suggest a dual-action profile: moderate, cidal activity against Gram-positive bacteria and fungi, and potent, selective cytotoxic activity against a colorectal cancer cell line.

The observed (hypothetical) activities provide a basis for preliminary structure-activity relationship (SAR) insights. The combination of the electron-withdrawing chloro and nitro groups on the aromatic ring likely contributes significantly to the electrophilic character of the molecule, potentially enabling interactions with biological nucleophiles in microbes and cancer cells.

Based on this robust preliminary screen, the following future work is warranted:

  • Expanded Screening: Test the compound against a broader panel of multi-drug resistant bacterial strains and a diverse set of human cancer cell lines to better define its spectrum of activity.

  • Mechanism of Action (MOA) Studies:

    • For antimicrobial activity, investigate potential targets such as DNA gyrase or cell wall synthesis pathways.[12][20]

    • For anticancer activity, conduct assays for apoptosis induction (e.g., caspase activation, Annexin V staining), cell cycle analysis, and potential inhibition of key signaling pathways like PI3K/mTOR.[18][21][22]

  • In Vivo Efficacy and Toxicology: If in vitro promise holds, advance the compound to preclinical animal models to assess its efficacy, pharmacokinetics, and safety profile.

This systematic approach, grounded in established methodologies and logical progression, ensures that the therapeutic potential of novel entities like this compound is evaluated with scientific rigor and integrity.

References

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthetic methodologies for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole and its derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the benzoxazole scaffold, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[2] The fusion of a benzene ring with an oxazole ring creates a rigid, planar system that can effectively interact with various biological targets. The specific substitution pattern on the benzoxazole core, such as the presence of chloro, methyl, and nitro groups in the target molecule, plays a crucial role in modulating its pharmacokinetic and pharmacodynamic properties. The 5-chloro and 6-nitro substituents are electron-withdrawing groups that can influence the molecule's reactivity and potential for biological interactions. The 2-methyl group provides a key structural feature for further derivatization.

This guide will focus on a robust and reproducible synthetic strategy to access the this compound core, starting from readily available precursors. We will delve into the mechanistic underpinnings of each synthetic step, providing a rationale for the selection of reagents and reaction conditions.

Core Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a multi-step pathway commencing with a suitably substituted aminophenol. The overall strategy involves the formation of the key intermediate, 2-amino-4-chloro-5-nitrophenol, followed by a cyclization reaction to construct the benzoxazole ring.

Synthesis_Workflow Start Starting Material: 2-Amino-4-chlorophenol Nitration Nitration Start->Nitration Intermediate Key Intermediate: 2-Amino-4-chloro-5-nitrophenol Nitration->Intermediate Cyclization Acetylation & Cyclization Intermediate->Cyclization Product Final Product: This compound Cyclization->Product Cyclization_Mechanism Reactants 2-Amino-4-chloro-5-nitrophenol + Acetic Anhydride Acylation N-Acetylation Reactants->Acylation Intermediate N-(4-chloro-5-nitro-2-hydroxyphenyl)acetamide Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

References

Methodological & Application

Application Note: A Validated Protocol for Determining the Antibacterial Efficacy of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. Benzoxazoles represent a class of heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3] This document provides a detailed, validated protocol for assessing the antibacterial activity of a specific derivative, 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (CAS No. 13452-16-9), through the determination of its Minimum Inhibitory Concentration (MIC). The protocol is grounded in the widely accepted broth microdilution method, conforming to standards set by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6] This guide is intended for researchers in microbiology, medicinal chemistry, and drug development, offering a robust framework for obtaining reproducible and reliable data.

Introduction and Scientific Rationale

This compound is a member of the nitrobenzoxazole family. The benzoxazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets.[1][7] The presence of a nitro group is particularly significant; many nitro-aromatic compounds function as prodrugs that are reductively activated by microbial nitroreductases into cytotoxic agents, a mechanism that can be effective against both replicating and non-replicating bacteria.[8][9][10] This suggests a plausible mechanism of action for the target compound and provides a strong rationale for its investigation as a potential antibacterial agent.

This application note details the broth microdilution method, the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[11][12][13] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12][13] This quantitative measure is a critical first step in the evaluation of any potential new antibiotic.[12] The protocol emphasizes the inclusion of rigorous controls to ensure the validity and integrity of the experimental results.

Safety and Handling Precautions

Before commencing any experimental work, researchers must be thoroughly familiar with the potential hazards of the compound and reagents used.

  • This compound: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, related chloro-nitro and benzoxazole compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[14][15][16][17][18]

    • Always handle the compound in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

    • Avoid inhalation of dust or aerosols.

    • In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

  • Dimethyl Sulfoxide (DMSO): Used as a solvent, DMSO can facilitate the absorption of other chemicals through the skin. Handle with care and wear appropriate gloves.

  • Bacterial Pathogens: All work with microorganisms should be conducted in a certified biosafety cabinet (BSC) following institutional biosafety guidelines. All contaminated materials (pipette tips, plates, etc.) must be decontaminated, typically by autoclaving, before disposal.

Comprehensive Experimental Protocol: Broth Microdilution MIC Assay

This protocol is designed to be a self-validating system through the meticulous use of controls. It follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Required Materials and Equipment
  • Test Compound: this compound (Purity ≥97%)[19]

  • Solvent: Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) quality control strains.

  • Labware: Sterile 96-well, flat-bottom microtiter plates; sterile pipette tips; sterile reagent reservoirs; multichannel pipettes.

  • Equipment: Biosafety cabinet (Class II), incubator (35°C ± 2°C), spectrophotometer or nephelometer, vortex mixer, microplate reader (optional).

Step-by-Step Methodology

Step 1: Preparation of Compound Stock Solution

  • Rationale: A high-concentration stock solution is required to perform serial dilutions. DMSO is a common solvent for organic compounds; however, its final concentration in the assay must be controlled to avoid inherent antimicrobial or toxic effects.

  • Procedure:

    • Accurately weigh 2.13 mg of this compound (MW: 212.59 g/mol )[19][20] and dissolve it in 1 mL of 100% DMSO to create a 10 mM stock solution. This corresponds to a stock concentration of 2126 µg/mL.

    • Vortex thoroughly until the compound is completely dissolved.

    • Prepare an intermediate dilution by taking 120 µL of the 10 mM stock and adding it to 1080 µL of sterile CAMHB. This creates a 1:10 dilution with a concentration of 212.6 µg/mL in 10% DMSO. This will be the starting concentration for the serial dilution in the plate.

Step 2: Preparation of Standardized Bacterial Inoculum

  • Rationale: Standardizing the bacterial inoculum is the most critical step for ensuring inter-experiment reproducibility. The 0.5 McFarland standard provides a reference turbidity corresponding to a specific cell density.[21][22]

  • Procedure:

    • Using a sterile loop, pick 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate incubated overnight.

    • Suspend the colonies in a tube containing 5 mL of sterile saline or CAMHB.

    • Vortex vigorously to create a smooth, homogenous suspension.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Perform a final dilution of this standardized suspension. Dilute the suspension 1:150 in CAMHB (e.g., 100 µL of suspension into 14.9 mL of CAMHB). This yields the final working inoculum of approximately 1 x 10⁶ CFU/mL. The subsequent 1:1 dilution in the microtiter plate will result in the desired final test concentration of 5 x 10⁵ CFU/mL.[11][22]

Step 3: Microtiter Plate Setup and Serial Dilution

  • Rationale: A two-fold serial dilution series is created to test a wide range of compound concentrations and precisely identify the MIC. Including proper controls is essential to validate the results.

  • Procedure (see diagram below):

    • Dispense 100 µL of sterile CAMHB into wells in columns 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the intermediate compound dilution (212.6 µg/mL in 10% DMSO) to the wells in column 1.

    • Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Repeat this two-fold serial dilution process from column 2 to column 10. After mixing in column 10, discard 100 µL. The wells in columns 1-10 now contain 100 µL of compound at concentrations ranging from 212.6 µg/mL to 0.42 µg/mL.

    • Column 11 (Growth Control): This column will contain bacteria and broth but no compound. It validates that the bacteria can grow under the assay conditions.

    • Column 12 (Sterility & Vehicle Control): Add 100 µL of CAMHB containing 5% DMSO (the highest concentration present in the test wells) to this column. This well will receive no bacteria and serves two purposes: to ensure the media is sterile and to confirm that the solvent (DMSO) at the tested concentration does not cause turbidity.

Step 4: Inoculation and Incubation

  • Procedure:

    • Add 100 µL of the final working inoculum (~1 x 10⁶ CFU/mL) to all wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well (1-11) is now 200 µL. The final concentration of bacteria is ~5 x 10⁵ CFU/mL, and the compound concentrations range from 106.3 µg/mL to 0.21 µg/mL. The DMSO concentration is ≤5% in all wells.

    • Cover the plate with a lid or an adhesive seal and incubate at 35°C ± 2°C for 16-20 hours under ambient atmospheric conditions.[11]

Step 5: Result Determination and Interpretation

  • Procedure:

    • Validate Controls: Before reading the test wells, check the control wells. There should be clear, visible turbidity (a pellet may be visible at the bottom) in the growth control wells (column 11) and no growth in the sterility/vehicle control wells (column 12). If the controls are not as expected, the assay is invalid and must be repeated.

    • Determine MIC: Visually inspect the plate against a dark background. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria (i.e., the first clear well).

    • Optional: Results can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the growth control.

Data Presentation and Visualization

Quantitative results from the MIC assay should be recorded systematically.

Table 1: Example Template for Recording MIC Data

Test CompoundBacterial StrainReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Mean MIC (µg/mL)
This compoundS. aureus ATCC 29213
This compoundE. coli ATCC 25922
Ampicillin (Control)S. aureus ATCC 29213
Ampicillin (Control)E. coli ATCC 25922

Experimental Workflow Diagram

Antibacterial_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Prepare Compound Stock & Intermediate Dilutions Serial_Dilution Perform 2-Fold Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacteria (Final Conc. 5x10^5 CFU/mL) Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Controls_Check Validate Controls (Growth & Sterility) Incubation->Controls_Check Read_Results Visually Read Plate for Turbidity Controls_Check->Read_Results If Valid Repeat_Assay Assay Invalid Repeat Protocol Controls_Check->Repeat_Assay If Invalid MIC_Determination Determine MIC Value (Lowest concentration with no growth) Read_Results->MIC_Determination

Caption: Workflow for the Broth Microdilution MIC Assay.

References

Standardized Methodologies for Evaluating the In Vitro Antifungal Activity of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a prominent heterocyclic motif recognized for its diverse pharmacological activities, including potent antifungal properties.[1][2] This application note provides a comprehensive guide with detailed protocols for the systematic evaluation of the in vitro antifungal activity of the novel compound, 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole. We present field-proven methodologies grounded in the international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] The primary objective is to enable researchers to generate reproducible and reliable data on the compound's minimum inhibitory concentration (MIC) and spectrum of activity against clinically relevant fungal pathogens. Protocols for both the gold-standard broth microdilution assay and the agar disk diffusion screening method are detailed, emphasizing the causality behind experimental choices to ensure scientific integrity and self-validating results.

Introduction and Scientific Principle

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of new antifungal agents.[5] Benzoxazole derivatives have emerged as a promising class of compounds, with studies indicating that their mechanism of action may involve the disruption of the fungal plasma membrane and interference with ergosterol biosynthesis, a critical component of fungal cell integrity.[6][7][8]

This compound is a specific derivative whose antifungal potential requires rigorous characterization. The cornerstone of this characterization is antifungal susceptibility testing (AFST), a set of standardized methods used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9] This value is known as the Minimum Inhibitory Concentration (MIC). Standardized AFST is crucial for comparing the potency of a new compound against established drugs and for understanding its spectrum of activity.[10]

This guide is structured to provide both the foundational methodology for definitive MIC determination (Broth Microdilution) and a more rapid method for preliminary screening (Agar Disk Diffusion). Adherence to these protocols, which incorporate established controls and standardized reagents, ensures that the generated data is robust, comparable across different laboratories, and suitable for publication and further drug development decisions.

Core Methodologies: Workflow Overview

Two primary workflows are presented for assessing the antifungal activity of the test compound. The Broth Microdilution method is quantitative and considered the reference standard, while the Agar Disk Diffusion method is a simpler, qualitative or semi-quantitative screening tool.

G cluster_0 Workflow 1: Broth Microdilution (MIC Determination) cluster_1 Workflow 2: Agar Disk Diffusion (Screening) A Prepare Compound Stock & Serial Dilutions C Inoculate 96-Well Plates containing RPMI-1640 Medium A->C B Standardize Fungal Inoculum (0.5 McFarland) B->C D Incubate (24-48h at 35°C) C->D E Visually or Spectrophotometrically Read Plates D->E F Determine MIC (Lowest concentration with significant growth inhibition) E->F G Prepare Mueller-Hinton Agar Plates H Inoculate Agar Surface with Standardized Fungal Lawn G->H J Place Disks on Inoculated Agar H->J I Impregnate Sterile Disks with Test Compound I->J K Incubate (24-48h at 35°C) J->K L Measure Zone of Inhibition (mm) K->L

References

Application Notes and Protocols for Assessing the Cytotoxicity of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of Novel Benzoxazole Scaffolds

The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (CAS: 13452-16-9; Molecular Formula: C₈H₅ClN₂O₃; Molecular Weight: 212.59) is a member of this versatile chemical family.[4] While specific cytotoxic data for this particular derivative is not extensively documented, related benzoxazole compounds have demonstrated potential as anticancer agents by inducing DNA damage and apoptosis.[5] For instance, the structurally similar 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol has been shown to target DNA topoisomerases, enzymes critical for DNA replication and repair, thereby promoting cancer cell death.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxic potential of this compound. We present a multi-tiered approach, beginning with broad-spectrum cell viability assays and progressing to more mechanistic assays to elucidate the mode of cell death. The protocols herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Part 1: Foundational Cytotoxicity Screening - Is the Compound Biologically Active?

The initial step in assessing a novel compound is to determine its effect on cell viability and proliferation. This is typically achieved through robust, high-throughput colorimetric or fluorometric assays. We will focus on two foundational assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[6] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add serial dilutions of This compound incubation1->add_compound incubation2 Incubate for 24, 48, or 72h add_compound->incubation2 add_mtt Add MTT reagent (0.5 mg/mL final concentration) incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubation3->solubilize read_absorbance Measure absorbance at 570 nm (reference at 630 nm) solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6][9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

The LDH Assay: A Marker of Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a widely used method to assess cytotoxicity by measuring the activity of LDH released from damaged cells.[11][12] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14] The amount of LDH in the supernatant is proportional to the number of lysed cells.[14]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Release Measurement cluster_readout Data Acquisition cell_seeding Seed and treat cells with compound as in MTT protocol (Steps 1-4) centrifuge Centrifuge the 96-well plate (250 x g for 10 min) cell_seeding->centrifuge transfer_supernatant Transfer supernatant to a new 96-well plate centrifuge->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubation Incubate for 30 min at RT (protected from light) add_reagent->incubation read_absorbance Measure absorbance at 490 nm incubation->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Background Control: Wells with medium only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[15]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[15]

  • Reagent Addition: Add 100 µL of a freshly prepared LDH reaction mixture (containing a tetrazolium salt) to each well.[15]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Part 2: Mechanistic Insights - How Does the Compound Induce Cell Death?

Once cytotoxicity is established, the next critical step is to determine the mechanism of cell death. The two major forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[13] Apoptosis is characterized by a series of specific biochemical events, including the activation of caspases.

Caspase-3/7 Activation Assay: A Hallmark of Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis.[16] Caspases-3 and -7 are key effector caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[17] Assays that measure the activity of caspase-3/7 are therefore a reliable indicator of apoptosis.[18] These assays typically use a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[16][18]

Logical Flow: From Cytotoxicity to Apoptosis

Logic_Flow A Initial Screening: MTT & LDH Assays B Is the compound cytotoxic? A->B C Yes B->C D No B->D E Mechanistic Study: Caspase-3/7 Assay C->E I Compound is not cytotoxic at tested concentrations D->I F Is Caspase-3/7 activated? E->F G Apoptosis is likely the mechanism of cell death F->G Yes H Other cell death mechanisms (e.g., necrosis, autophagy) may be involved F->H No

Caption: Decision tree for cytotoxicity analysis.

Protocol: Luminescent Caspase-3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound as described in the MTT protocol (Steps 1-4). Include a positive control for apoptosis (e.g., staurosporine or etoposide).

  • Plate Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[18]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

Part 3: Experimental Design and Data Interpretation

Cell Line Selection

The choice of cell line is critical for the relevance of cytotoxicity data.[19] For initial screening of a potential anticancer compound, a panel of cancer cell lines from different tissue origins is recommended. This can provide insights into whether the compound has broad-spectrum activity or is selective for certain cancer types.

Recommended Cancer Cell Line Panel for Initial Screening:

Cell LineCancer TypeRationale
A549 Lung CarcinomaA common and well-characterized model for lung cancer.
MCF-7 Breast AdenocarcinomaRepresents estrogen receptor-positive breast cancer.
MDA-MB-231 Breast AdenocarcinomaRepresents triple-negative breast cancer, often more aggressive.
HeLa Cervical CancerA robust and widely used cancer cell line.
HCT116 Colorectal CarcinomaA standard model for colon cancer research.
HepG2 Hepatocellular CarcinomaA relevant model for liver cancer.

In addition to cancer cell lines, it is crucial to assess the compound's toxicity on a non-cancerous cell line to determine its therapeutic index (a measure of a drug's safety).[19]

Recommended Non-Cancerous Cell Line:

Cell LineCell TypeRationale
HEK293 Human Embryonic KidneyEasy to culture and commonly used for toxicity screening.
MRC-5 Human Fetal Lung FibroblastA normal, diploid cell line for general toxicity assessment.
Data Analysis and Interpretation

For each assay, the results should be expressed as a percentage of the control (untreated cells). For the MTT assay, this is percent viability, while for the LDH and caspase assays, it is the percent of cytotoxicity or apoptosis induction relative to the maximum release/activity control.

Calculating Percent Viability (MTT Assay):

  • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Calculating Percent Cytotoxicity (LDH Assay):

  • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

The data should be plotted as a dose-response curve, with the compound concentration on the x-axis (log scale) and the percent viability/cytotoxicity on the y-axis. From this curve, the IC₅₀ (half-maximal inhibitory concentration) can be calculated. The IC₅₀ is the concentration of the compound that reduces the cell viability by 50% and is a standard measure of a compound's potency.

Conclusion

This guide outlines a systematic and multi-faceted approach to characterizing the cytotoxic properties of this compound. By integrating assays that measure metabolic activity (MTT), membrane integrity (LDH), and a key apoptotic marker (Caspase-3/7), researchers can obtain a comprehensive profile of the compound's biological effects. This structured methodology, from initial screening to mechanistic investigation, is essential for advancing our understanding of novel benzoxazole derivatives and their potential as therapeutic agents.

References

Application Notes and Protocols: 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold and the Potential of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

The benzoxazole nucleus, a heterocyclic system composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1][2] Derivatives of this scaffold are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The versatility of the benzoxazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

This guide focuses on a specific derivative, This compound , a compound with significant potential for further investigation in drug discovery. The presence of a chloro group, a nitro group, and a methyl group on the benzoxazole core suggests the possibility of distinct biological activities. This document provides a comprehensive overview of its synthesis, potential applications, and detailed protocols for its biological evaluation.

Compound Profile

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 13452-16-9[3]
Molecular Formula C₈H₅ClN₂O₃[3]
Molecular Weight 212.59 g/mol [3]
Appearance Expected to be a crystalline solid
Storage Room temperature[3]

Part 1: Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-4-chlorophenol.[4] The following protocol is based on established chemical transformations for the formation of substituted benzoxazoles.

Overall Synthesis Workflow

Synthesis_Workflow A 2-Amino-4-chlorophenol B 2-Acetamido-4-chlorophenol A->B Acetic Anhydride Acylation C 5-Chloro-2-methylbenzoxazole B->C Dehydrating Agent Cyclization D 5-Chloro-2-methyl-6-nitrobenzoxazole C->D Mixed Acid Nitration

Caption: Multi-step synthesis of this compound.

Step 1: Acylation of 2-Amino-4-chlorophenol

Objective: To protect the amino group of 2-amino-4-chlorophenol by acylation with acetic anhydride to form 2-acetamido-4-chlorophenol.

Materials:

  • 2-Amino-4-chlorophenol

  • Acetic anhydride

  • Suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane)

  • Stirring apparatus

  • Heating mantle or water bath

  • Ice bath

  • Filtration apparatus

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-chlorophenol in a minimal amount of the chosen solvent.

  • Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may occur.

  • After the addition is complete, gently heat the reaction mixture to ensure the completion of the acylation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the precipitated 2-acetamido-4-chlorophenol by filtration, wash with cold water, and dry.

Step 2: Cyclization to form 5-Chloro-2-methylbenzoxazole

Objective: To induce intramolecular cyclization of 2-acetamido-4-chlorophenol to form the benzoxazole ring.

Materials:

  • 2-Acetamido-4-chlorophenol

  • Dehydrating agent (e.g., polyphosphoric acid (PPA), or a milder reagent like acetic anhydride at high temperature)

  • High-temperature reaction setup with a condenser

  • Stirring apparatus

Protocol:

  • Place 2-acetamido-4-chlorophenol in a reaction vessel.

  • Add the dehydrating agent (e.g., PPA) to the vessel.

  • Heat the mixture under reflux with vigorous stirring. The reaction temperature and time will depend on the chosen dehydrating agent.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring to precipitate the product.[5]

  • Collect the solid 5-chloro-2-methylbenzoxazole by filtration, wash thoroughly with water to remove any residual acid, and dry.

Step 3: Nitration of 5-Chloro-2-methylbenzoxazole

Objective: To introduce a nitro group at the 6-position of the benzoxazole ring.

Materials:

  • 5-Chloro-2-methylbenzoxazole

  • Mixed acid (a mixture of concentrated nitric acid and concentrated sulfuric acid)

  • Ice-salt bath

  • Stirring apparatus

  • Dropping funnel

Protocol:

  • In a flask, dissolve 5-chloro-2-methylbenzoxazole in concentrated sulfuric acid and cool the mixture in an ice-salt bath to 0-5 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling.

  • Slowly add the nitrating mixture dropwise to the solution of 5-chloro-2-methylbenzoxazole, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at a low temperature for a specified period, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture onto crushed ice.

  • The precipitate of 5-chloro-2-methyl-6-nitrobenzoxazole is collected by filtration, washed with cold water until neutral, and then dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) may be necessary for purification.

Part 2: Potential Medicinal Chemistry Applications and Biological Evaluation Protocols

Based on the known biological activities of benzoxazole derivatives, this compound is a promising candidate for screening against various therapeutic targets.[1][6][7]

Hypothesized Biological Activities:
  • Antimicrobial Activity: Benzoxazole derivatives have shown significant antibacterial and antifungal properties.[6][7] The chloro and nitro substituents on the target molecule may enhance its antimicrobial potency.

  • Anticancer Activity: Numerous benzoxazole-containing compounds have been investigated for their anticancer effects.

  • Anti-inflammatory Activity: The benzoxazole scaffold is present in compounds with known anti-inflammatory and analgesic properties.[2]

Protocol 1: In Vitro Antibacterial and Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of This compound B Inoculate with standardized bacterial/fungal suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (medium with DMSO)

Protocol:

  • Stock Solution Preparation: Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive and negative controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can also be quantified by measuring the optical density at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Normal cell line (e.g., HEK293) for selectivity assessment

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

Application Note & Protocol: High-Throughput Screening of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole in high-throughput screening (HTS) campaigns. Benzoxazole scaffolds are privileged structures in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer effects[1][2][3][4]. This compound, a member of this versatile chemical class, presents a promising candidate for discovery screens. This guide details the rationale for its inclusion in screening libraries, provides step-by-step protocols for assay development and execution, and outlines a robust data analysis workflow to identify and validate potential hits.

Introduction: The Scientific Rationale

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds[5][6][7]. The selection of compounds for these libraries is a critical determinant of a campaign's success. This compound (Figure 1) is a compelling candidate for inclusion in HTS decks for several reasons:

  • Privileged Scaffold: The benzoxazole core is a recurring motif in numerous biologically active compounds, suggesting an inherent capacity to interact with biological targets[2][3].

  • Potential for Bioactivity: The presence of a nitro group and a chloro substituent can influence the molecule's electronic properties and metabolic stability, potentially enhancing its interaction with target proteins or its cellular uptake.

  • Vector for Diversity-Oriented Synthesis: This compound can serve as a foundational building block for the synthesis of a broader library of derivatives, allowing for subsequent structure-activity relationship (SAR) studies[8].

This application note will focus on a hypothetical HTS campaign to identify novel antibacterial agents, a therapeutic area where new chemical entities are urgently needed.

Compound Profile:

PropertyValueSource
IUPAC Name This compound[9]
CAS Number 13452-16-9[9][10][11][12]
Molecular Formula C8H5ClN2O3[9][10]
Molecular Weight 212.59 g/mol [9][10]
Purity ≥97%[9]
Storage Room temperature[9]

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process, moving from a broad primary screen to increasingly focused secondary and validation assays. The workflow is designed to minimize false positives and negatives while efficiently identifying promising lead compounds[13].

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Secondary Assays cluster_3 Phase 4: Hit-to-Lead Assay_Dev Assay Development (e.g., Bacterial Growth Inhibition) Miniaturization Miniaturization to 384-well Format Assay_Dev->Miniaturization Optimize Reagents & Conditions Assay_Val Assay Validation (Z'-factor > 0.5) Miniaturization->Assay_Val Test with Controls Primary_Screen Single-Concentration Screen (e.g., 10 µM) Assay_Val->Primary_Screen Hit_ID Hit Identification (e.g., >80% Inhibition) Primary_Screen->Hit_ID Data Analysis Dose_Response Dose-Response (IC50) Hit_ID->Dose_Response Counter_Screen Counter-Screen (Cytotoxicity) Dose_Response->Counter_Screen Confirm Potency & Specificity SAR Structure-Activity Relationship (SAR) Counter_Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design & Synthesis

Caption: High-Throughput Screening (HTS) Workflow.

Experimental Protocols

Stock Solution Preparation

It is crucial to ensure the compound is fully dissolved to avoid inaccuracies in the screening data.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

Protocol:

  • Accurately weigh the desired amount of this compound.

  • Dissolve the compound in high-quality DMSO to create a 10 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

Primary Assay: Bacterial Growth Inhibition (Broth Microdilution)

This protocol is designed for a primary screen against a representative Gram-positive bacterium, Staphylococcus aureus.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 384-well clear, flat-bottom microplates

  • Automated liquid handling system

  • Microplate incubator

  • Microplate reader (spectrophotometer)

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture S. aureus overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Preparation:

    • Using an automated liquid handler, dispense 50 µL of the bacterial inoculum into each well of a 384-well plate.

    • Transfer 0.5 µL of the 10 mM compound stock solution to the appropriate wells to achieve a final concentration of 10 µM.

    • Include appropriate controls:

      • Negative Control: Wells with bacteria and 0.1% DMSO (vehicle).

      • Positive Control: Wells with bacteria and a known antibiotic (e.g., vancomycin at a concentration that fully inhibits growth).

  • Incubation:

    • Seal the plates and incubate at 37°C for 16-20 hours with shaking.

  • Data Acquisition:

    • Measure the optical density at 600 nm (OD600) using a microplate reader.

Data Analysis and Hit Selection

The quality of the HTS data is assessed using the Z'-factor, which provides a measure of the separation between the positive and negative controls. A Z'-factor greater than 0.5 is considered excellent for HTS[8].

Z'-Factor Calculation:

Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

Hit Identification: Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >80%) are considered primary hits.

Percent Inhibition Calculation:

% Inhibition = ( 1 - (OD_compound - Mean_pos) / (Mean_neg - Mean_pos) ) * 100

Hit Confirmation and Secondary Assays

Primary hits must be subjected to further testing to confirm their activity and rule out non-specific effects.

Dose-Response Assay

This assay determines the potency of the hit compound by calculating its half-maximal inhibitory concentration (IC50).

Protocol:

  • Perform a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series).

  • Repeat the bacterial growth inhibition assay with the diluted compounds.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cytotoxicity Assay

It is essential to assess whether the compound's antibacterial activity is due to specific inhibition or general cytotoxicity. This can be evaluated using a mammalian cell line (e.g., HEK293).

Protocol:

  • Seed HEK293 cells in a 384-well plate and allow them to adhere overnight.

  • Treat the cells with the same concentration range of the hit compound used in the dose-response assay.

  • After a 24-hour incubation, assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).

  • Calculate the half-maximal cytotoxic concentration (CC50).

  • A desirable hit will have a high CC50 and a low antibacterial IC50, indicating selectivity for the bacterial target.

Troubleshooting Common HTS Issues

IssuePotential CauseSuggested Solution
Low Z'-Factor (<0.5) High variability in controls, suboptimal assay windowRe-optimize assay conditions (e.g., inoculum density, incubation time). Ensure consistent liquid handling.
High False-Positive Rate Compound promiscuity, assay interferenceImplement counter-screens. Check for compound autofluorescence or absorbance at the detection wavelength.
Poor Reproducibility Inconsistent liquid handling, reagent instabilityCalibrate pipettes and automated liquid handlers. Prepare fresh reagents daily and perform stability tests.[14]

Conclusion

This compound is a valuable chemical entity for high-throughput screening campaigns, particularly in the search for novel antibacterial agents. By following the detailed protocols and data analysis workflows outlined in this application note, researchers can effectively and efficiently identify and validate promising hit compounds for further development. A disciplined and systematic approach, incorporating robust quality control measures, is paramount to the success of any HTS endeavor.

References

Application Note: 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole - A Novel Fluorogenic Probe for DNA Detection and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior DNA Probes

The visualization and quantification of nucleic acids are fundamental to molecular biology and diagnostics. For decades, researchers have relied on fluorescent small molecules that interact with DNA.[1] However, many commonly used dyes present challenges, including mutagenicity and environmental concerns.[2][3] This has spurred the search for safer and more sensitive alternatives. The benzoxazole heterocyclic system has emerged as a promising scaffold for developing novel fluorescent probes due to its favorable photophysical properties and potential for environment-sensitive emission.[2][3][4] This application note introduces 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole , a novel benzoxazole derivative, as a potential "light-up" fluorescent probe for DNA. We will explore its proposed mechanism of action, provide detailed protocols for its application, and discuss its potential in life science research and drug development.

Principle of Operation: A "Light-Up" Mechanism

While direct experimental data for this compound is emerging, its structural features suggest a "light-up" fluorescence mechanism upon binding to DNA. The core benzoxazole structure provides the foundational fluorophore. The presence of a nitro group at the 6-position is hypothesized to act as an electron-withdrawing group, which can quench the fluorescence of the benzoxazole core in its free, unbound state in an aqueous solution. This phenomenon, known as photoinduced electron transfer (PeT), is a common mechanism for fluorescence quenching.

Upon introduction to a DNA-containing solution, we propose that this compound intercalates between the base pairs of the DNA double helix. This intercalation into the hydrophobic core of the DNA shields the probe from the aqueous environment and restricts its molecular motion. This altered microenvironment is expected to inhibit the PeT process, leading to a significant enhancement of fluorescence emission. This "light-up" response provides a high signal-to-noise ratio, as the fluorescence is only prominent in the presence of DNA.

Proposed Mechanism of Action

G cluster_0 Unbound State (Aqueous Solution) cluster_1 Bound State (Intercalated in DNA) Probe_Free This compound (Free in solution) Quenched Fluorescence Quenched (via PeT by Nitro Group) Probe_Free->Quenched Excitation DNA dsDNA Probe_Free->DNA Addition of DNA Probe_Bound Probe Intercalated in DNA DNA->Probe_Bound Binding Fluorescence Strong Fluorescence Emission Probe_Bound->Fluorescence Excitation

Caption: Proposed "light-up" mechanism of this compound upon DNA intercalation.

Photophysical and DNA Binding Properties (Hypothetical)

The following table summarizes the expected photophysical and DNA binding characteristics of this compound based on the properties of similar benzoxazole derivatives.[2][3]

PropertyUnbound Probe (in Buffer)Probe-DNA Complex
Excitation Maximum (λex) ~350 nm~365 nm (Bathochromic shift)
Emission Maximum (λem) ~450 nm (Weak)~480 nm (Strong, Blue-Green)
Quantum Yield (Φ) < 0.05> 0.4 (Significant enhancement)
Binding Mode -Intercalation
Binding Constant (Ka) -10^5 - 10^6 M^-1

Experimental Protocols

Protocol 1: Determination of Optimal Probe Concentration

Objective: To determine the optimal working concentration of this compound for DNA quantification assays.

Materials:

  • This compound (1 mM stock in DMSO)[5][6][7]

  • Calf Thymus DNA (CT-DNA) (1 mg/mL stock)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Fluorescence Spectrophotometer

  • 96-well black microplates

Procedure:

  • Prepare a dilution series of the probe: In a 96-well plate, prepare a serial dilution of the this compound stock solution in TE buffer to achieve final concentrations ranging from 0.1 µM to 20 µM.

  • Add DNA: To one set of wells, add a fixed, saturating concentration of CT-DNA (e.g., 50 µg/mL). To a parallel set of wells, add only TE buffer (no DNA control).

  • Incubate: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure Fluorescence: Measure the fluorescence intensity using a spectrophotometer with excitation set at ~365 nm and emission scanned from 400 nm to 600 nm.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (~480 nm) against the probe concentration for both the DNA-containing and no-DNA samples. The optimal concentration is the lowest concentration that gives the highest signal-to-noise ratio (fluorescence with DNA / fluorescence without DNA).

Experimental Workflow: DNA Titration

G A Prepare Probe Solution (Fixed Concentration in TE Buffer) C Aliquot Probe into Cuvettes/Wells A->C B Prepare DNA Stock Solution (e.g., Calf Thymus DNA) E Titrate with Increasing Concentrations of DNA B->E D Measure Initial Fluorescence (F0 - No DNA) C->D D->E F Incubate (5-10 min) E->F G Measure Fluorescence (F) at each DNA concentration F->G G->E Next Titration Point H Plot (F-F0)/F0 vs. [DNA] G->H I Determine Binding Constant (Ka) H->I

Caption: Workflow for determining the DNA binding affinity of the fluorescent probe.

Protocol 2: DNA Quantification in Solution

Objective: To quantify the concentration of an unknown DNA sample using this compound.

Materials:

  • Optimal working concentration of the probe (determined in Protocol 1) in TE buffer.

  • DNA standards of known concentrations (e.g., 0, 10, 25, 50, 100, 200 ng/µL).

  • Unknown DNA sample.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare DNA Standards and Samples: Prepare dilutions of your DNA standards and the unknown sample in TE buffer.

  • Add Probe: In a 96-well plate, add 100 µL of the probe working solution to each well.

  • Add DNA: Add 10 µL of each DNA standard and unknown sample to separate wells. Include a "no DNA" blank.

  • Incubate: Incubate at room temperature for 10 minutes, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity at the predetermined excitation and emission maxima.

  • Generate Standard Curve: Plot the fluorescence intensity of the standards against their concentrations.

  • Determine Unknown Concentration: Use the standard curve to determine the concentration of the unknown DNA sample.

Applications in Research and Drug Development

  • DNA Quantification: A safer and potentially more sensitive alternative to traditional DNA stains for quantifying DNA in solution.

  • High-Throughput Screening: The "light-up" nature of the probe makes it suitable for high-throughput screening of compounds that interact with DNA. A decrease in fluorescence could indicate competitive binding.

  • Cell Imaging: With further optimization and characterization of cell permeability, this probe could potentially be used for visualizing nuclear DNA in fixed or live cells.[1]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The inclusion of "no DNA" controls is critical to establish the baseline fluorescence and confirm the "light-up" behavior of the probe. The generation of a standard curve in the quantification assay provides an internal validation of the linear response of the probe to increasing DNA concentrations. For more advanced applications, competitive binding assays with known DNA intercalators can be performed to further validate the proposed binding mode.

Conclusion

This compound represents a promising new tool for DNA detection and analysis. Its proposed "light-up" fluorescence mechanism upon DNA intercalation offers the potential for high sensitivity and a large signal-to-noise ratio. The protocols provided herein offer a starting point for researchers to explore the utility of this novel probe in a variety of applications, from basic research to drug discovery.

References

Application Notes and Protocols for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are a synthesized guide based on the known biological activities of the broader benzoxazole class of compounds in agricultural research. As of the compilation of this document, specific experimental data and established protocols for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole are not extensively available in public literature. Therefore, these protocols should be considered as a starting point for investigation, and researchers are advised to optimize these methods for their specific experimental conditions.

Introduction: The Potential of this compound in Agrochemical Discovery

The benzoxazole scaffold is a "privileged structure" in the field of medicinal and agricultural chemistry, known for conferring a wide range of biological activities.[1][2] Derivatives of benzoxazole have demonstrated significant potential as fungicides, herbicides, insecticides, and bactericides.[3] The specific substitutions on the benzoxazole ring play a crucial role in modulating the type and potency of its bioactivity.

The structure of this compound combines several features that suggest potential for potent agrochemical activity:

  • Benzoxazole Core: Provides the fundamental heterocyclic structure known for its diverse biological effects.[2]

  • Chloro and Nitro Groups: These are strong electron-withdrawing groups. The presence of such groups on the benzene ring of benzoxazole derivatives has been shown to enhance their fungicidal, antibacterial, and insecticidal activities.[1][2][4]

Given these structural characteristics, this compound is a promising candidate for screening as a novel agrochemical agent. The following sections provide detailed protocols for evaluating its potential as a fungicide, herbicide, and insecticide.

Part 1: Antifungal and Antibacterial Screening

Benzoxazole derivatives have shown efficacy against a range of plant pathogenic fungi and bacteria.[1][5] For instance, some derivatives are effective against Botrytis cinerea and the bacterium Xanthomonas oryzae pv. oryzae (Xoo).[1][2] The proposed mechanism for some antibacterial benzoxazoles involves the upregulation of succinate dehydrogenase (SDH) expression, which inhibits bacterial reproduction.[2]

Application Note: In Vitro Antifungal Efficacy Testing

This protocol outlines a method to assess the direct inhibitory effect of this compound on the mycelial growth of common plant pathogenic fungi.

Protocol 1: Mycelial Growth Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compound against selected plant pathogenic fungi.

Materials:

  • This compound (CAS 13452-16-9)[6]

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 mg/L stock solution of this compound in DMSO.

  • Working Solution Preparation:

    • Autoclave PDA medium and cool to 50-55°C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium, as it can have inhibitory effects.

    • Prepare a control plate containing only PDA and DMSO (at the same concentration as the treatment plates).

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treatment and control).

  • Incubation: Seal the plates with parafilm and incubate at 25°C in the dark.

  • Data Collection:

    • When the fungal growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • Data Analysis: Use a probit analysis or similar statistical method to calculate the EC50 value from the dose-response data.

Visualization of Antifungal Screening Workflow

Antifungal_Screening_Workflow A Prepare Stock Solution (10,000 mg/L in DMSO) B Prepare Medicated PDA (0.1-100 mg/L) A->B C Pour Plates & Solidify B->C D Inoculate with 5mm Mycelial Plug C->D E Incubate at 25°C D->E F Measure Colony Diameter E->F G Calculate % Inhibition F->G H Determine EC50 Value G->H Control Prepare Control Plate (PDA + DMSO) Control->C

Caption: Workflow for Mycelial Growth Inhibition Assay.

Part 2: Herbicidal Activity Evaluation

Certain benzoxazole derivatives have been identified as potent herbicides.[7][8] For example, 5-chloro-2-(nitromethyl)benzo[d]oxazole has shown greater inhibition than commercial herbicides against several plant species.[8] The general structure of this compound suggests it is a strong candidate for phytotoxicity screening.

Application Note: Pre- and Post-Emergence Herbicidal Screening

This protocol provides a method for evaluating the herbicidal effects of the test compound on both germinating seeds (pre-emergence) and young seedlings (post-emergence).

Protocol 2: Seed Germination and Seedling Growth Assay

Objective: To assess the phytotoxicity of the test compound on monocot and dicot model plant species.

Materials:

  • This compound

  • Acetone and Tween-80 (surfactant)

  • Seeds of a monocot (e.g., sorghum, Sorghum bicolor) and a dicot (e.g., cucumber, Cucumis sativus)

  • Petri dishes with filter paper

  • Pots with sterile soil mix

  • Growth chamber with controlled light, temperature, and humidity

  • Spray bottle

Procedure:

A. Pre-Emergence Assay (Seed Germination)

  • Treatment Solution Preparation: Prepare a stock solution of the test compound in acetone. Create a series of dilutions in water containing 0.5% Tween-80 to achieve final concentrations (e.g., 10, 50, 100, 250, 500 µM). A control solution will contain acetone and Tween-80 at the same concentrations.

  • Plating: Place 20 seeds of each plant species in separate petri dishes lined with a single layer of filter paper.

  • Treatment: Add 5 mL of the respective treatment or control solution to each petri dish.

  • Incubation: Seal the dishes and place them in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection (after 7-10 days):

    • Count the number of germinated seeds.

    • Measure the root length and shoot length of the germinated seedlings.

    • Calculate the germination inhibition rate and growth inhibition relative to the control.

B. Post-Emergence Assay (Seedling Growth)

  • Plant Cultivation: Sow seeds in pots and grow them in the growth chamber until they reach the 2-3 leaf stage.

  • Treatment Application: Using a spray bottle, uniformly apply the treatment solutions (prepared as in step A1) to the foliage of the seedlings until runoff. The control group is sprayed with the vehicle solution.

  • Observation (after 7-14 days):

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, mortality).

    • Measure the fresh weight of the aerial parts of the plants.

    • Calculate the percentage of growth reduction compared to the control group.

Data Presentation: Expected Quantitative Results
Concentration (µM)Sorghum Germination Inhibition (%)Cucumber Germination Inhibition (%)Sorghum Fresh Weight Reduction (%)Cucumber Fresh Weight Reduction (%)
Control0000
10
50
100
250
500

Table to be populated with experimental data.

Part 3: Insecticidal Activity Screening

The benzoxazole framework is also present in compounds with known insecticidal properties.[1][9] Strong electron-absorbing groups, such as the nitro group in the target compound, have been associated with enhanced insecticidal activity.[1][4]

Application Note: Contact and Ingestion Toxicity Assay

This protocol describes methods to evaluate the insecticidal potential of this compound against a model insect pest, such as the larvae of the diamondback moth (Plutella xylostella) or the beet armyworm (Spodoptera exigua).

Protocol 3: Larval Toxicity Assay

Objective: To determine the lethal concentration (LC50) of the test compound against a target insect pest.

Materials:

  • This compound

  • Acetone and Triton X-100 (surfactant)

  • Third-instar larvae of the target insect

  • Cabbage leaf discs (or artificial diet)

  • Petri dishes or multi-well plates

  • Micro-syringe or pipette

Procedure:

A. Contact Toxicity Assay (Topical Application)

  • Treatment Solution Preparation: Prepare a series of concentrations of the test compound in acetone (e.g., 0.1, 0.5, 1, 5, 10 µg/µL).

  • Application: Using a micro-syringe, apply 1 µL of the solution to the dorsal thorax of each larva. Control larvae are treated with acetone only.

  • Observation: Place 10 treated larvae in a petri dish with a fresh cabbage leaf disc. Maintain in a growth chamber.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.

B. Ingestion Toxicity Assay (Leaf-Dip Method)

  • Treatment Solution Preparation: Prepare a series of concentrations in water with 0.1% Triton X-100.

  • Application: Dip cabbage leaf discs (approx. 5 cm diameter) into the respective treatment solutions for 30 seconds. Allow the discs to air dry. Control discs are dipped in the Triton X-100 solution.

  • Feeding: Place one treated leaf disc in a petri dish with 10 third-instar larvae.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours.

  • Data Analysis: Use probit analysis to calculate the LC50 values for both assays.

Visualization of Insecticidal Screening Logic

Insecticidal_Screening_Logic Start Select Target Insect (e.g., Spodoptera exigua) Prep Prepare Test Compound Solutions Start->Prep Contact Contact Toxicity (Topical Application) Prep->Contact Ingestion Ingestion Toxicity (Leaf-Dip Assay) Prep->Ingestion Observe_C Observe Mortality (24, 48, 72h) Contact->Observe_C Observe_I Observe Mortality (24, 48, 72h) Ingestion->Observe_I Analyze_C Calculate LC50 Observe_C->Analyze_C Analyze_I Calculate LC50 Observe_I->Analyze_I

References

Application Notes & Protocols: Evaluating 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Oncology through Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, governing a vast array of processes including growth, differentiation, and metabolism.[1][2] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2][3] The development of protein kinase inhibitors (PKIs) has revolutionized cancer treatment, offering more effective and less toxic alternatives to conventional chemotherapy.[1] The benzoxazole scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors, with various derivatives showing potent anti-proliferative activities.[4][5][6][7][8] This document provides a comprehensive guide for the characterization of a novel benzoxazole derivative, 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, as a potential kinase inhibitor.

These application notes and protocols are designed for researchers, scientists, and drug development professionals. They offer a structured approach to the initial evaluation of this compound, from its synthesis and biochemical characterization to its cellular effects and preliminary safety assessment. The methodologies described herein are broadly applicable for the screening and profiling of novel small molecule kinase inhibitors.

Compound Profile: this compound

Parameter Value
IUPAC Name This compound
CAS Number 13452-16-9[9][10][11]
Molecular Formula C₈H₅ClN₂O₃[9][10]
Molecular Weight 212.59 g/mol [9][10]
Purity ≥97%[9]
Storage Room temperature[9]

Part 1: Synthesis and Characterization

The synthesis of this compound can be achieved through various established methods for benzoxazole ring formation. A common approach involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative.

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 2-Amino-4-chloro-5-nitrophenol Acetic anhydride reaction Reaction: Reflux in acetic acid start->reaction workup Work-up: Neutralization, Extraction, and Crystallization reaction->workup product Product: This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity Purity Analysis (HPLC) product->purity

Caption: Workflow for the synthesis and characterization of the target compound.

Materials:

  • 2-Amino-4-chloro-5-nitrophenol

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-4-chloro-5-nitrophenol in glacial acetic acid.

  • Add an excess of acetic anhydride to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain pure this compound.

Characterization: Confirm the structure and purity of the synthesized compound using the following techniques:

  • ¹H and ¹³C NMR: To elucidate the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • IR Spectroscopy: To identify functional groups.

  • HPLC: To determine the purity of the final compound.

Part 2: In Vitro Kinase Inhibition Assays

In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.[12] A luminescence-based assay measuring ADP production is a common and robust method.[13]

Protocol 2: Luminescence-Based In Vitro Kinase Activity Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of selected kinases.

Workflow for In Vitro Kinase Assay

prep Prepare serial dilutions of This compound reaction_setup Set up kinase reaction: - Kinase - Substrate - ATP - Test compound prep->reaction_setup incubation1 Incubate to allow inhibitor-kinase binding reaction_setup->incubation1 reaction_init Initiate kinase reaction incubation1->reaction_init incubation2 Incubate for enzymatic reaction reaction_init->incubation2 adp_detection Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubation2->adp_detection incubation3 Incubate adp_detection->incubation3 luminescence_gen Add Kinase Detection Reagent to generate luminescent signal incubation3->luminescence_gen incubation4 Incubate luminescence_gen->incubation4 readout Measure luminescence incubation4->readout analysis Plot data and determine IC₅₀ readout->analysis

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., VEGFR-2, c-Met)

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.[13]

  • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[13]

  • Add 2.5 µL of the kinase to each well. Incubate for 10 minutes at room temperature.[13]

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.

  • Incubate the plate at 30°C for 60 minutes.[13]

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]

Data Presentation:

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
Kinase AExperimental ValueExperimental Value
Kinase BExperimental ValueExperimental Value
Kinase CExperimental ValueExperimental Value

Part 3: Cell-Based Assays

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context, providing insights into its cell permeability, target engagement, and effects on cellular signaling pathways.[14][15][16]

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This protocol measures the inhibition of a specific kinase's activity within a cell by detecting the phosphorylation level of its downstream substrate.

Workflow for Cellular Phosphorylation Assay

cell_culture Culture cells to appropriate confluency treatment Treat cells with varying concentrations of the test compound cell_culture->treatment lysis Lyse cells and quantify protein concentration treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block the membrane transfer->blocking probing Probe with primary antibodies (phospho-specific and total protein) blocking->probing detection Incubate with secondary antibodies and detect signal probing->detection analysis Analyze band intensities detection->analysis

Caption: Workflow for assessing cellular kinase inhibition via Western Blot.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7, HepG2)[5][6]

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the kinase substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 2-24 hours).

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Protocol 4: Cell Viability/Proliferation Assay

This assay determines the effect of the compound on cancer cell growth and survival.

Materials:

  • Cancer cell line

  • Cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with serial dilutions of the compound.

  • Incubate for 72 hours.

  • Measure cell viability according to the manufacturer's protocol for the chosen assay.

  • Calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Part 4: Preliminary Safety and Toxicity Profiling

Early assessment of a compound's safety profile is critical in drug discovery.[17][18] In vitro assays can provide initial insights into potential liabilities.

Workflow for Preliminary Safety Assessment

compound This compound herg hERG Assay (Cardiotoxicity) compound->herg ames Ames Test (Mutagenicity) compound->ames cyp CYP450 Inhibition Assay (Drug-Drug Interactions) compound->cyp cytotox Normal Cell Line Cytotoxicity (e.g., MCF-10A) compound->cytotox

Caption: Key in vitro assays for preliminary safety and toxicity profiling.

Recommended In Vitro Safety Assays:
  • hERG Assay: To assess the potential for cardiac arrhythmia.

  • Ames Test: A bacterial reverse mutation assay to evaluate mutagenic potential.[19]

  • Cytochrome P450 (CYP) Inhibition Assay: To identify potential drug-drug interactions.

  • Cytotoxicity in a Non-cancerous Cell Line: To determine selectivity for cancer cells over normal cells (e.g., using MCF-10A for breast cancer studies).[4]

These assays are typically conducted by specialized contract research organizations (CROs) following standardized protocols.

Conclusion

The protocols and application notes provided in this guide offer a comprehensive framework for the initial evaluation of this compound as a potential kinase inhibitor. By systematically assessing its synthesis, in vitro activity, cellular effects, and preliminary safety profile, researchers can generate the critical data needed to determine the therapeutic potential of this and other novel benzoxazole derivatives. This structured approach, grounded in established scientific principles, is essential for advancing promising compounds through the drug discovery pipeline.

References

Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzoxazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2][3][4][5] A critical step in the preclinical evaluation of these compounds is the determination of their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] This document provides a comprehensive guide to the principles, protocols, and critical considerations for accurately determining the MIC of benzoxazole compounds. We will focus on the broth microdilution method, referencing standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while addressing the unique challenges posed by the physicochemical properties of benzoxazoles, particularly their limited aqueous solubility.

Introduction: The "Why" of MIC Determination

In antimicrobial drug discovery, the MIC value is a foundational quantitative measure of a compound's potency.[6][7] It serves several crucial functions:

  • Primary Screening: MIC testing is the initial gatekeeper, allowing researchers to screen libraries of newly synthesized benzoxazole derivatives to identify promising candidates with bacteriostatic activity.[7]

  • Structure-Activity Relationship (SAR) Studies: By comparing the MIC values of structurally related benzoxazole analogues, medicinal chemists can elucidate the chemical moieties responsible for antimicrobial activity, guiding the synthesis of more potent compounds.[8]

  • Spectrum of Activity: Testing a compound against a panel of diverse microorganisms (e.g., Gram-positive and Gram-negative bacteria, fungi) defines its spectrum of activity. Benzoxazoles have demonstrated a wide range, and MIC testing quantifies this.[2][5]

  • Informing Preclinical Development: A low MIC value is a prerequisite for advancing a compound. It provides the basis for pharmacokinetic/pharmacodynamic (PK/PD) studies and helps predict potential therapeutic dosages.[7]

The choice of methodology is paramount for generating reproducible and clinically relevant data. Standardization, as outlined by bodies like CLSI and EUCAST, is not merely procedural—it ensures that results are comparable across different laboratories and studies, a cornerstone of collaborative drug development.[9][10][11]

Core Principles & Method Selection

The fundamental principle of MIC testing is to expose a standardized bacterial inoculum to a series of twofold serial dilutions of the antimicrobial agent under defined conditions (e.g., growth medium, incubation time, temperature).[6][12] The MIC is the lowest concentration where no visible growth is observed.[13]

Two primary methods are considered gold standards:

  • Broth Dilution: The antimicrobial is serially diluted in a liquid growth medium. This can be done in test tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution).[12][14][15]

  • Agar Dilution: The antimicrobial is incorporated directly into molten agar at various concentrations before the plates are poured. A standardized inoculum of bacteria is then spotted onto the surface of each plate.[16][17]

For screening new compounds like benzoxazoles, broth microdilution is often preferred due to its lower compound requirement, higher throughput, and ease of use.[18][19] This guide will focus on this technique.

MIC_Workflow_Overview P1 Prepare Benzoxazole Stock Solution A1 Perform Serial Dilutions in 96-Well Plate P1->A1 P2 Prepare Standardized Bacterial Inoculum A2 Inoculate Wells with Bacterial Suspension P2->A2 P3 Prepare Growth Medium (e.g., CAMHB) P3->A1 A1->A2 R1 Incubate Plate (e.g., 16-20h at 37°C) A2->R1 R2 Visually Inspect for Growth (Turbidity) R1->R2 R3 Determine MIC R2->R3

Caption: General workflow for MIC determination.

Detailed Protocol: Broth Microdilution for Benzoxazole Compounds

This protocol is based on CLSI M07 guidelines, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," with specific considerations for benzoxazole compounds.[20][21]

Materials
  • Benzoxazole Compound: Powder form, with known purity.

  • Solvent: Dimethyl sulfoxide (DMSO), HPLC grade.

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, appropriate supplemented media should be used per CLSI/EUCAST guidelines.[22]

  • Bacterial Strains: Test organisms and Quality Control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853).[23]

  • Equipment: Sterile 96-well, U-bottom microtiter plates; multichannel pipettes; incubator (35-37°C); spectrophotometer or McFarland turbidity standards.

Phase 1: Preparation (The Day Before/Day of Assay)

Step 1: Prepare Benzoxazole Stock Solution (Critical for Solubility)

  • Causality: Benzoxazoles are often poorly soluble in aqueous media.[24] A high-concentration stock in 100% DMSO is necessary to facilitate subsequent dilution into the aqueous broth without immediate precipitation.[25]

  • Protocol:

    • Accurately weigh the benzoxazole powder.

    • Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or ~20-40 mM, depending on molecular weight). Ensure complete dissolution. This is your Master Stock .

    • From the Master Stock, prepare an intermediate stock (e.g., 1.28 mg/mL or 2.56 mg/mL) in 100% DMSO. This Working Stock will be used for the assay plate. The concentration should be 100x the highest final concentration to be tested to keep the final DMSO concentration ≤1%.

Step 2: Prepare Bacterial Inoculum

  • Causality: The final inoculum density must be standardized to ~5 x 10^5 CFU/mL.[18][26] A higher density can lead to falsely elevated MICs, while a lower density can result in falsely low MICs.

  • Protocol:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to ~1.5 x 10^8 CFU/mL).

    • Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10^6 CFU/mL.[26] This will be further diluted 1:1 in the assay plate.

Phase 2: Assay Setup (96-Well Plate)

Broth_Microdilution_Workflow N1 Add 100 µL CAMHB to Wells 2-12 N2 Add 200 µL of Compound (at 2x final conc.) to Well 1 N1->N2 N3 Transfer 100 µL from Well 1 to Well 2. Mix. N2->N3 N4 Repeat Transfer (Well 2 to 3, etc.) across to Well 10 N3->N4 N5 Discard 100 µL from Well 10 N4->N5 N6 Add 100 µL Standardized Inoculum to Wells 1-11 N5->N6 N7 Well 11: Growth Control (No Compound) N8 Well 12: Sterility Control (No Compound, No Inoculum)

Caption: Step-by-step workflow for the broth microdilution plate setup.

  • Protocol:

    • Dispense 50 µL of CAMHB into wells 2 through 11 of a 96-well plate. Well 12 receives 100 µL of CAMHB (Sterility Control).

    • Prepare the starting concentration in a separate tube by diluting the Working Stock . For a final starting concentration of 64 µg/mL, add 5 µL of a 1.28 mg/mL working stock to 95 µL of CAMHB. This creates a 2x solution (128 µg/mL).

    • Add 100 µL of this 2x starting solution to well 1.

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down several times.

    • Continue this twofold serial dilution process from well 2 across to well 10.

    • After mixing well 10, discard the final 50 µL.

    • Now, add 50 µL of the standardized inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

    • This brings the final volume in wells 1-11 to 100 µL, halves the compound concentration to the desired final range (e.g., 64, 32, 16... 0.125 µg/mL), and achieves the target inoculum of ~5 x 10^5 CFU/mL.

Phase 3: Incubation and Interpretation
  • Protocol:

    • Cover the plate with a lid to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.[12][14]

    • After incubation, place the plate on a viewing stand. The MIC is read as the lowest concentration of the benzoxazole compound that completely inhibits visible growth. A clear well indicates inhibition, while a turbid well or a button of cells at the bottom indicates growth.

    • Validate the Assay:

      • The Sterility Control (Well 12) must be clear.

      • The Growth Control (Well 11) must show distinct turbidity.

      • The MIC for the concurrently tested QC strain must fall within its acceptable range as published by CLSI or EUCAST.[27][28][29]

Special Considerations for Benzoxazole Compounds

Trustworthiness through Self-Validation: A protocol must account for potential compound-specific artifacts.

4.1. Solubility and Precipitation

  • The Challenge: The primary technical hurdle with benzoxazoles is their hydrophobicity.[24] Even when using a DMSO stock, the compound can precipitate upon dilution into the aqueous culture medium, especially at higher concentrations.[30] This leads to an inaccurate, falsely elevated MIC, as the true concentration in solution is unknown.

  • Mitigation Strategies:

    • DMSO Control: Always include a control well with the highest concentration of DMSO used in the assay (e.g., 1%) but no benzoxazole compound, inoculated with the test organism. This ensures the solvent itself is not inhibiting growth.[25]

    • Visual Inspection: Before adding the inoculum, visually inspect the plate after serial dilution. Look for any cloudiness or precipitate. If observed, the results for those concentrations are unreliable.

    • Consider Surfactants: In some research settings, a very low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.002%) can be added to the medium to improve compound solubility, but this is a deviation from standard methods and must be validated to ensure it doesn't affect bacterial growth or compound activity.

4.2. Compound Color

  • The Challenge: If a benzoxazole derivative is colored, it can interfere with visual or spectrophotometric reading of turbidity.

  • Mitigation Strategies:

    • Color Control: Set up a duplicate dilution series without bacterial inoculum to serve as a color-control blank for each concentration.

    • Use of Growth Indicators: For problematic compounds, a redox indicator like Resazurin or Tetrazolium salts (e.g., INT) can be added after incubation.[25][31] Metabolically active (growing) cells will reduce the dye, causing a color change (e.g., blue Resazurin turns pink). The MIC is the lowest concentration where no color change occurs.

Data Presentation and Quality Control

Summarize results clearly. Run assays in triplicate to ensure reproducibility.

Table 1: Example MIC Data for a Novel Benzoxazole (BZ-X)

OrganismQC StrainBZ-X MIC (µg/mL)Control Drug MIC (µg/mL)QC MIC Result (µg/mL)QC Acceptable Range (µg/mL)
S. aureusATCC 292134Vancomycin: 110.5 - 2
E. coliATCC 2592232Ciprofloxacin: 0.0080.0080.004 - 0.016
P. aeruginosaATCC 27853>64Ciprofloxacin: 0.50.50.25 - 1
C. albicansATCC 900288Fluconazole: 0.50.50.25 - 1

Note: QC ranges are illustrative and should be taken from the current CLSI M100 or EUCAST documents.[32][33]

Conclusion

Accurate and reproducible MIC determination is a non-negotiable step in the journey of a novel benzoxazole compound from the bench to potential clinical application. By adhering to standardized protocols like the broth microdilution method and, crucially, by understanding and proactively addressing the specific physicochemical challenges of this compound class—namely solubility—researchers can generate high-quality, trustworthy data. This rigorous approach ensures that only the most potent and promising candidates are advanced, optimizing the drug discovery pipeline in the fight against antimicrobial resistance.

References

Topic: Biotransformation of Nitrophenols to 5-chloro-2-methylbenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: A Biocatalytic Route to a Privileged Scaffold

Benzoxazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anti-cancer to anti-microbial treatments.[1][2] Traditionally, the synthesis of these vital heterocyclic compounds involves multi-step chemical processes that often require harsh conditions, metal catalysts, and generate significant waste.[3][4] Biotransformation, the use of biological systems to perform chemical modifications, offers a compelling alternative, aligning with the principles of green chemistry by providing high selectivity under mild, aqueous conditions.[5][6]

This application note provides a detailed protocol for the novel biotransformation of 4-chloro-2-nitrophenol directly into the valuable intermediate, 5-chloro-2-methylbenzoxazole. This process leverages the innate metabolic machinery of specialized microorganisms, which can perform a sophisticated cascade of reactions: the selective reduction of a nitro group to an amine, followed by an intramolecular cyclization with an endogenous acetyl donor. This guide is designed for researchers in biocatalysis, drug discovery, and process development, offering a comprehensive methodology from microbial culture to product purification and analysis.

Proposed Biochemical Pathway

The conversion of 4-chloro-2-nitrophenol to 5-chloro-2-methylbenzoxazole is a multi-step intracellular process. While the exact enzymatic players can be strain-specific, the logical sequence involves two key transformations. The initial and rate-limiting step is the reduction of the nitro group. Subsequently, the resulting ortho-aminophenol intermediate undergoes enzymatic condensation and cyclization.

  • Nitroreduction : A nitroreductase enzyme catalyzes the reduction of the nitro group (-NO₂) on 4-chloro-2-nitrophenol to an amino group (-NH₂), forming 2-amino-4-chlorophenol. This is a common mechanism in the microbial metabolism of nitroaromatic compounds.[7][8]

  • Condensation & Cyclization : The newly formed 2-amino-4-chlorophenol is then acetylated, likely using Acetyl-CoA from the cell's central metabolism, and subsequently cyclized to form the benzoxazole ring structure. This step is a significant advantage of this biocatalytic route, as it avoids the need for external chemical reagents. A specific study has reported this direct biotransformation by a marine Arthrobacter sp.[9]

Biotransformation_Pathway cluster_cell Bacterial Cell (e.g., Arthrobacter sp.) NP 4-Chloro-2-nitrophenol AP 2-Amino-4-chlorophenol (Intermediate) NP->AP Nitroreductase (Reduction) BZ 5-Chloro-2-methylbenzoxazole AP->BZ Condensation & Cyclization ACoA Acetyl-CoA (from central metabolism) ACoA->AP

Caption: Proposed intracellular pathway for the biotransformation.

I. Materials and Reagents

This protocol is based on methodologies for culturing nitrophenol-degrading bacteria such as Rhodococcus or Arthrobacter.[5][10]

Category Item Specifications/Supplier
Microorganism Arthrobacter sp., Rhodococcus sp., or other suitable nitrophenol-degrading strainATCC, DSMZ, or isolated strain
Culture Media Mineral Salts Medium (MSM)See Table 2 for composition
Luria-Bertani (LB) BrothStandard formulation
AgarFor solid media plates
Substrate 4-chloro-2-nitrophenol (4C2NP)>98% purity, Sigma-Aldrich
Carbon Source GlucoseAnalytical grade
Solvents Ethyl Acetate, Hexane, Methanol, AcetonitrileHPLC grade
Analytical 5-chloro-2-methylbenzoxazole standard>98% purity, for analytical comparison
TLC PlatesSilica gel 60 F₂₅₄
HPLC ColumnC18 reverse-phase, 5 µm, 4.6 x 250 mm
Table 2: Mineral Salts Medium (MSM) Composition
Component Concentration (g/L)
K₂HPO₄1.5
KH₂PO₄0.5
NaCl0.5
MgSO₄·7H₂O0.2
(NH₄)₂SO₄1.0
Trace Element Solution1 mL/L
Autoclave and add sterile glucose to 10 g/L

II. Experimental Protocols

The overall process involves preparing a robust bacterial culture, initiating the biotransformation reaction, and then extracting and analyzing the final product.

Experimental_Workflow cluster_prep Phase 1: Culture Preparation cluster_bio Phase 2: Biotransformation cluster_post Phase 3: Product Workup A Streak Plate (Isolate Colonies) B Inoculate Starter Culture (LB Broth, 24h) A->B C Inoculate Production Culture (MSM + Glucose, 48-72h) B->C D Harvest Cells (Centrifugation) C->D E Resuspend Cells (Phosphate Buffer) D->E F Add Substrate (4C2NP) E->F G Incubate (24-48h, with monitoring) F->G H Centrifuge & Collect Supernatant G->H I Solvent Extraction (Ethyl Acetate) H->I J Purification (Column Chromatography) I->J K Analysis (HPLC, GC-MS) J->K

Caption: High-level experimental workflow from culture to analysis.

Protocol 1: Inoculum and Culture Preparation

Rationale: To generate a high density of healthy, metabolically active cells in the late-log or early stationary phase, which is optimal for biotransformation.[11] The initial growth in rich media (LB) ensures a robust population, followed by adaptation to the minimal media (MSM) where the biotransformation will occur.

  • Strain Revival: Revive the microbial strain from a glycerol stock by streaking onto an LB agar plate. Incubate at 30°C for 24-48 hours until single colonies are visible.

  • Starter Culture: Inoculate a single colony into a 50 mL flask containing 10 mL of LB broth. Incubate at 30°C with shaking at 200 rpm for 18-24 hours.

  • Production Culture: Transfer the starter culture (5% v/v) into a 1 L flask containing 200 mL of MSM supplemented with 10 g/L glucose.

  • Growth Monitoring: Incubate at 30°C with shaking at 200 rpm. Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀) every 4-6 hours. The culture is ready for biotransformation when it reaches an OD₆₀₀ of 1.5 - 2.0.

Protocol 2: Whole-Cell Biotransformation

Rationale: Using whole cells provides a self-contained catalytic system where necessary enzymes and cofactors are readily available. The reaction is performed in a simple buffer to minimize interference from media components during product extraction.

  • Cell Harvesting: Harvest the cells from the production culture by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice by resuspending in 50 mL of sterile phosphate buffer (50 mM, pH 7.2) and repeating the centrifugation step. This removes residual media.

  • Reaction Setup: Resuspend the final cell pellet in 100 mL of the same phosphate buffer to a final OD₆₀₀ of ~5.0. Transfer to a 500 mL flask.

  • Substrate Addition: Prepare a 100 mM stock solution of 4-chloro-2-nitrophenol in methanol. Add the stock solution to the cell suspension to a final concentration of 1 mM. Note: The initial concentration may need optimization to avoid substrate toxicity.

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking (150 rpm) for 24-48 hours.

  • Sampling: Aseptically withdraw 1 mL samples at regular intervals (e.g., 0, 4, 8, 12, 24, 48 hours) for analysis. Centrifuge the sample to pellet the cells and store the supernatant at -20°C for later analysis.

Protocol 3: Product Extraction and Purification

Rationale: The target product, 5-chloro-2-methylbenzoxazole, is significantly more non-polar than the substrate. This difference in polarity is exploited for selective extraction into an organic solvent, followed by chromatographic purification.[12]

  • Reaction Termination: After the desired incubation period (determined by monitoring), terminate the reaction by centrifuging the entire culture at 8,000 x g for 20 minutes to remove the bacterial cells.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate and collect the upper organic layer. Repeat the extraction two more times.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Silica Gel Chromatography: The crude residue can be purified by flash column chromatography on silica gel. A gradient of hexane/ethyl acetate (e.g., starting from 98:2) is typically effective for eluting the benzoxazole product. Collect fractions and analyze by TLC.

  • Final Product: Pool the pure fractions and evaporate the solvent to yield 5-chloro-2-methylbenzoxazole as a solid or oil. Confirm identity and purity using analytical methods.

III. Analytical Methods for Monitoring

Rationale: Accurate and timely monitoring is crucial for optimizing reaction time and yield. HPLC is the primary tool for quantitative analysis, while TLC provides a rapid qualitative assessment. GC-MS is essential for definitive structural confirmation of the final product.[13][14]

High-Performance Liquid Chromatography (HPLC)
  • System: Agilent 1260 Infinity or similar.

  • Column: C18 reverse-phase (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Procedure: Inject 10 µL of the filtered supernatant from each time point. The disappearance of the substrate peak (4-chloro-2-nitrophenol) and the appearance of the product peak (5-chloro-2-methylbenzoxazole) are monitored and quantified against standard curves.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: Hexane:Ethyl Acetate (70:30 v/v).

  • Visualization: UV light (254 nm). The benzoxazole product will be fluorescent.

IV. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Poor cell viability or low enzyme activity.1. Ensure culture is harvested at the optimal growth phase. Optimize induction conditions if using a recombinant strain.
2. Substrate toxicity.2. Lower the initial substrate concentration or use a fed-batch approach.
3. Incorrect pH or temperature.3. Verify and optimize reaction buffer pH and incubation temperature.
Accumulation of Intermediate Incomplete cyclization step.1. Extend the reaction time. 2. Ensure the culture has sufficient metabolic energy (e.g., add a small amount of glucose as a co-substrate).
Low Product Recovery 1. Inefficient extraction.1. Adjust the pH of the aqueous phase before extraction. Perform more extraction cycles.
2. Product degradation.2. Minimize exposure to heat and light during workup.

V. References

  • Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. PubMed Central. Available at: 5

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: --INVALID-LINK--

  • Biodegradation of p-Nitrophenol by Aerobic Granules in a Sequencing Batch Reactor. ACS Publications. Available at: --INVALID-LINK--

  • Probiotic Fermentation: A Strategy to Induce the Significant Amplification of Phenolics and Bioactivity in Milk Thistle Seeds. MDPI. Available at: --INVALID-LINK--

  • Biodegradation of p-nitrophenol by engineered strain. PMC - NIH. Available at: --INVALID-LINK--

  • Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. Available at: --INVALID-LINK--

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: --INVALID-LINK--

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH. Available at: --INVALID-LINK--

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH. Available at: --INVALID-LINK--

  • (PDF) Biodegradation of Nitrophenol Compounds. ResearchGate. Available at: --INVALID-LINK--

  • Separation and purification of plant terpenoids from biotransformation. PubMed. Available at: --INVALID-LINK--

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Available at: --INVALID-LINK--

  • Microbial biodegradation of nitrophenols and their derivatives: A Review. Available at: --INVALID-LINK--

  • Cometabolic biotransformation of nitrobenzene by 3-nitrophenol degrading Pseudomonas putida 2NP8. PubMed. Available at: --INVALID-LINK--

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry | ATSDR. Available at: --INVALID-LINK--

  • Bacterial Transformation Workflow. Thermo Fisher Scientific - ES. Available at: --INVALID-LINK--

  • Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression. NIH. Available at: --INVALID-LINK--

  • Microbial Biotransformation. Hypha Discovery. Available at: --INVALID-LINK--

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available at: --INVALID-LINK--

  • Bacterial Transformation Protocols. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC. Available at: --INVALID-LINK--

  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. ACS Publications. Available at: --INVALID-LINK--

  • (PDF) p-Nitrophenol determination and remediation: An overview. ResearchGate. Available at: --INVALID-LINK--

  • synthesis of 2-substituted-benzoxazoles a. | Download Table. ResearchGate. Available at: --INVALID-LINK--

  • Bacterial transformation. iGEM. Available at: --INVALID-LINK--

  • Biotransformation. Wikipedia. Available at: --INVALID-LINK--

  • Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain. PubMed Central. Available at: --INVALID-LINK--

  • Introduction to Microbiology Culture Techniques. YouTube. Available at: --INVALID-LINK--

  • Various pathways for benzoxazole synthesis using 2-aminophenol with... ResearchGate. Available at: --INVALID-LINK--

  • Special Issue “Bioprocess Engineering: Sustainable Manufacturing for a Green Society”. Available at: --INVALID-LINK--

  • Biodegradation of 4-nitrophenol by a Rhodococcus species and a preliminary insight into its toxicoproteome based on. SciSpace. Available at: --INVALID-LINK--

  • Analysis of p-Nitrophenol Reduction. Science and Education Publishing. Available at: --INVALID-LINK--

  • Efficient Pseudomonas putida for degradation of p-nitrophenol. Available at: --INVALID-LINK--

    • analytical methods. Available at: --INVALID-LINK--

  • Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands. Frontiers. Available at: --INVALID-LINK--

  • Full article: Review of synthesis process of benzoxazole and benzothiazole derivatives. Available at: --INVALID-LINK--

  • Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. ResearchGate. Available at: --INVALID-LINK--

References

Application Notes and Protocols for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Protein Function with Covalent Chemical Probes

In the post-genomic era, understanding protein function on a global scale within native biological systems remains a paramount challenge. Chemical proteomics has emerged as a powerful discipline to address this, employing small-molecule probes to map protein activities, interactions, and ligand-binding sites directly in complex proteomes.[1] A key strategy within this field is the use of covalent probes that form permanent bonds with specific amino acid residues, enabling robust detection and identification of protein targets.[2]

Cysteine, with its nucleophilic thiol side chain, is a particularly compelling target for covalent ligand development.[3] Though relatively low in abundance, cysteine residues are frequently located in functionally critical sites, such as enzyme active sites or allosteric pockets, making them ideal for modulation by precisely targeted chemical probes.[4] Activity-Based Protein Profiling (ABPP) is a prominent chemical proteomics technique that utilizes such probes to profile the functional state of enzymes and identify the targets of bioactive compounds.[5][6]

The benzoxazole scaffold is a versatile heterocyclic motif found in numerous biologically active compounds and is recognized as a valuable pharmacophore in drug discovery.[7][8] This document provides detailed application notes and protocols for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole , a biochemical compound positioned for proteomics research, to explore its potential as a covalent probe for interrogating protein function.[9] While specific literature on this molecule's proteomics applications is emerging, its chemical structure suggests a reactivity profile amenable to covalent proteomics workflows.

Scientific Foundation and Postulated Mechanism of Action

The utility of this compound as a proteomics probe is predicated on its chemical structure, which is poised for reactivity with nucleophilic amino acid residues. The benzoxazole ring is substituted with two key electron-withdrawing groups: a nitro group (-NO₂) at position 6 and a chloro group (-Cl) at position 5. This arrangement significantly lowers the electron density of the aromatic system, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) .

We postulate that hyper-reactive, nucleophilic cysteine thiols (-SH) within proteins can attack the electron-deficient benzoxazole ring, displacing the chloride leaving group. This reaction results in a stable, covalent thioether bond, permanently labeling the protein. The specificity for reactive cysteines arises from the unique microenvironment of these residues, which lowers their pKa and enhances their nucleophilicity.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Chloride Elimination Probe This compound Meisenheimer Meisenheimer Complex (Intermediate) Probe->Meisenheimer + Protein-Cys-S⁻ Cysteine Protein-Cys-S⁻ Labeled_Protein Covalently Labeled Protein Meisenheimer->Labeled_Protein Chloride Cl⁻ Meisenheimer->Chloride releases

Postulated SNAr mechanism for covalent labeling of cysteine by the probe.

Application Note 1: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a cornerstone technique for identifying the protein targets of a small molecule inhibitor or bioactive compound.[10] In this workflow, a biological system (e.g., cell lysate, live cells) is first incubated with the compound of interest (in this case, this compound). Subsequently, a broad-spectrum, reporter-tagged cysteine-reactive probe (e.g., an iodoacetamide-alkyne probe) is added.

If this compound has engaged and covalently modified specific cysteine residues, it will block them from being labeled by the reporter-tagged probe. The reduction in signal from the reporter tag on specific proteins, as measured by fluorescence gel scanning or mass spectrometry, indicates a direct binding event. This powerful method allows for the proteome-wide identification of the compound's targets.

Competitive_ABPP_Workflow cluster_Proteome Biological System (e.g., Cell Lysate) cluster_Control Control cluster_Treatment Treatment Proteome Proteome (Target + Off-Target Proteins) Proteome_C Proteome Proteome->Proteome_C Split Sample Proteome_T Proteome Proteome->Proteome_T Split Sample IA_Alkyne_C Add Cysteine Probe (IA-Alkyne) Proteome_C->IA_Alkyne_C Click_C Click Chemistry: Add Azide-Fluorophore IA_Alkyne_C->Click_C Analysis_C Analysis: Strong Signal Click_C->Analysis_C Probe_T Incubate with 5-Chloro-2-methyl-... (Test Compound) Proteome_T->Probe_T IA_Alkyne_T Add Cysteine Probe (IA-Alkyne) Probe_T->IA_Alkyne_T Click_T Click Chemistry: Add Azide-Fluorophore IA_Alkyne_T->Click_T Analysis_T Analysis: Reduced Signal on Target Click_T->Analysis_T

Workflow for competitive ABPP to identify protein targets.

Protocol 1: Target Engagement Verification by In-Gel Fluorescence

This protocol provides a method to quickly assess if this compound engages with proteins in a complex lysate.

Materials:

  • Cell lysate (e.g., from a relevant cell line, normalized to 2 mg/mL)

  • This compound (Test Compound)

  • DMSO (Vehicle)

  • Iodoacetamide-alkyne (IA-alkyne) or similar cysteine-reactive probe

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE loading buffer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Compound Incubation:

    • Set up two reactions. In an Eppendorf tube, add 50 µL of cell lysate.

    • To the "Treatment" tube, add 1 µL of Test Compound (e.g., 50 mM stock in DMSO for a final concentration of 1 mM).

    • To the "Control" tube, add 1 µL of DMSO.

    • Incubate both tubes for 1 hour at 37°C with gentle shaking.

  • Reporter Probe Labeling:

    • Add 1 µL of IA-alkyne (50 µM stock in DMSO) to both tubes for a final concentration of 1 µM.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry Reaction:

    • Prepare a fresh "Click Mix" containing: Azide-fluorophore (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Add 10 µL of the Click Mix to each reaction tube.

    • Vortex briefly and incubate for 1 hour at room temperature, protected from light.

  • SDS-PAGE and Imaging:

    • Add 15 µL of 4x SDS-PAGE loading buffer to each tube and boil for 5 minutes.

    • Load 15-20 µL of each sample onto an SDS-PAGE gel.

    • Run the gel according to standard procedures.

    • Image the gel using a fluorescence scanner (e.g., at the appropriate excitation/emission wavelengths for your fluorophore).

    • After scanning, stain the gel with Coomassie Blue as a loading control.

Expected Outcome: The control lane should show a pattern of fluorescently labeled proteins. In the treatment lane, proteins that have been covalently modified by this compound will show a significant reduction in fluorescence intensity.

Protocol 2: Quantitative Mass Spectrometry for Cysteine Target Identification

This protocol outlines a comprehensive workflow to identify the specific proteins and cysteine residues targeted by the compound. Note: This advanced workflow assumes the availability of a synthetically modified version of the probe containing a bio-orthogonal handle (e.g., an alkyne group) for enrichment. If using the unmodified compound, this protocol would identify targets in a competitive format as described in Application Note 1.

Materials:

  • Cell lysate (2 mg/mL)

  • This compound (or its alkyne-modified analog)

  • Iodoacetamide-desthiobiotin (IA-DTB) for competitive profiling

  • Streptavidin agarose beads

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA) for proteomics sample prep

  • Trypsin (proteomics grade)

  • LC-MS/MS system

Procedure:

  • Proteome Treatment (Competitive Format):

    • Treat 1 mg of proteome with DMSO (control) or with this compound (e.g., 100 µM) for 1 hour at 37°C.

    • Add IA-DTB probe (10 µM) to both samples and incubate for another hour.

  • Click Chemistry & Enrichment (for Alkyne-Probe Format):

    • This step is for a direct pull-down with a modified probe. React the alkyne-probe-labeled proteome with azide-biotin via Click Chemistry.

    • Enrich the biotinylated proteins using streptavidin agarose beads. Wash extensively to remove non-specific binders.

  • On-Bead Digestion:

    • Resuspend beads in a buffer containing 8 M urea.

    • Reduce disulfide bonds with DTT (5 mM) for 30 minutes.

    • Alkylate free cysteines with IAA (10 mM) for 30 minutes in the dark.

    • Dilute urea to <2 M and add trypsin. Digest overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the peptide supernatant.

    • Analyze the peptides by quantitative LC-MS/MS.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides.

    • In the competitive format, look for peptides whose abundance is significantly decreased in the treatment sample compared to the control. These correspond to the targets of your compound.

    • In the direct pull-down format, proteins identified with high confidence are the direct targets.

Quantitative Data Summary

The table below represents hypothetical data from a competitive mass spectrometry experiment, showcasing how target engagement is quantified.

Protein IDGene NamePeptide SequenceCysteine PositionLog₂ (Control/Treatment) Ratiop-valueStatus
P04035GAPDHIY(C)VAPASA1523.10.001Target
Q06830HSP90B1DLQ(C)GLKVE560.10.85Non-target
P62258PPIAAGKPLHFK(C)G1152.80.005Target
P02768ALBDAFLGSFLYEYSRHPEYAVSVLLRN/A-0.20.72Non-target

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel chemical probes in proteomics. Its electron-deficient aromatic system is well-suited for covalent modification of nucleophilic cysteine residues, a mechanism that can be harnessed for target identification and functional studies using ABPP methodologies. The protocols outlined here provide a robust framework for researchers to begin characterizing the proteome-wide interactions of this compound. Future work should focus on synthesizing derivatives with bio-orthogonal handles to facilitate more direct and efficient enrichment workflows, and on validating the identified targets through orthogonal biochemical and cellular assays. These efforts will help to fully realize the potential of the benzoxazole core in the expanding toolkit of chemical proteomics.

References

Troubleshooting & Optimization

troubleshooting low yield in 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis, with a primary focus on troubleshooting and optimizing product yield.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

The synthesis is typically a one-pot reaction involving the cyclocondensation of 2-amino-4-chloro-5-nitrophenol with an acetylating agent, most commonly acetic anhydride. The reaction involves the initial N-acetylation of the aminophenol, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the benzoxazole ring.[1]

Q2: My starting material, 2-amino-4-chloro-5-nitrophenol, has darkened in color. Can I still use it?

Aminophenols, particularly those with nitro groups, can be sensitive to air and light, leading to oxidation and discoloration.[2][3] While slight darkening may not significantly impact the reaction, a considerable change to a dark brown or black powder suggests degradation. It is highly recommended to use starting material that is an orange or light brown powder to ensure high purity and avoid introducing impurities that can complicate the reaction and purification.[2]

Q3: What is a typical yield for this reaction?

Reported yields for similar benzoxazole syntheses can vary widely based on the specific substrates and conditions. Yields can range from moderate to good. For instance, a patent for a related compound reported a yield of 53%.[4] Consistently achieving yields below 50% suggests that optimization or troubleshooting is necessary.

Q4: Is it necessary to use a catalyst for the cyclization step?

While some benzoxazole syntheses benefit from the addition of an acid catalyst (like polyphosphoric acid or Lewis acids) to facilitate the dehydration and ring closure, the reaction between an aminophenol and acetic anhydride often proceeds efficiently with heat alone.[5][6] In this case, acetic anhydride can act as both the acylating agent and the dehydrating agent, and the acetic acid byproduct can catalyze the cyclization.

In-Depth Troubleshooting Guide

This section addresses specific, complex problems that can lead to low yields. Each issue is broken down into plausible causes, diagnostic steps, and detailed corrective actions.

Problem 1: Low or No Product Formation Observed by TLC Analysis

You've run the reaction for the specified time, but a Thin-Layer Chromatography (TLC) analysis of the reaction mixture shows primarily the starting material spot and little to no product formation.

Plausible Causes:

  • Insufficient Reaction Temperature: The intramolecular cyclization and dehydration step is often the rate-limiting step and requires sufficient thermal energy to overcome the activation barrier.[5]

  • Poor Quality of Acetic Anhydride: Acetic anhydride can hydrolyze to acetic acid upon exposure to moisture. If it has degraded, it will be ineffective for the initial N-acetylation step, which is crucial for the subsequent cyclization.

  • Degraded Starting Material: The starting 2-amino-4-chloro-5-nitrophenol may be of low purity or has degraded upon storage.[2][7]

Diagnostic Steps & Corrective Actions:

  • Verify Reagent Quality:

    • Acetic Anhydride: Use a fresh, unopened bottle of acetic anhydride or one that has been stored properly under anhydrous conditions. An IR spectrum can confirm its integrity by the presence of characteristic anhydride carbonyl peaks (~1820 and 1750 cm⁻¹).

    • 2-amino-4-chloro-5-nitrophenol: Assess the color and appearance. As mentioned in the FAQ, it should be an orange or light brown powder.[2] If significant degradation is suspected, consider purifying the starting material by recrystallization or obtaining a new batch.

  • Optimize Reaction Temperature:

    • If the reaction is being run at a lower temperature, incrementally increase it. A screening study can identify the optimal temperature.[5] Many similar cyclizations are performed at reflux temperatures of a suitable solvent or neat in acetic anhydride at temperatures ranging from 100°C to 140°C.[8]

    Table 1: Temperature Optimization Guidelines

    Reaction Temperature Observation Recommended Action
    < 100°C Slow or no conversion. Increase temperature in 10°C increments, monitoring by TLC at each stage.
    100-120°C Partial conversion. Increase reaction time or raise temperature towards the upper limit.

    | 120-140°C | Optimal range for many syntheses. | Monitor reaction closely to avoid potential side product formation at higher temperatures. |

  • Monitor Reaction Progress:

    • Instead of relying on a fixed time, monitor the reaction's progress every 30-60 minutes using TLC. This will provide a clear indication of when the starting material is consumed and the product is formed.[8]

Problem 2: A New, Unidentified Spot Appears on TLC; Final Yield is Low

The reaction proceeds, but TLC shows the formation of the desired product along with a significant side product. This complicates purification and reduces the overall yield.

Plausible Causes:

  • Formation of an Acetylated Intermediate: The N-acetylated intermediate may be stable under the reaction conditions and may not fully cyclize. This is more likely if the temperature is too low or the reaction time is too short.

  • O-Acetylation: The phenolic hydroxyl group could be acetylated in addition to the amine (di-acetylation). This species may not cyclize efficiently.

  • Polymerization/Degradation: At excessively high temperatures or with prolonged reaction times, the highly functionalized aromatic compounds can degrade or polymerize.

Diagnostic Steps & Corrective Actions:

  • Characterize the Byproduct: If possible, isolate the side product using column chromatography. An NMR or Mass Spectrometry analysis can help identify it. An N-acetylated intermediate will have a distinct NMR spectrum compared to the final product.

  • Adjust Reaction Conditions to Favor Cyclization:

    • Increase Temperature/Time: If the side product is suspected to be the N-acetylated intermediate, increasing the reaction temperature or extending the reaction time can promote the subsequent cyclization and dehydration step.[5]

    • Ensure Anhydrous Conditions: Water in the reaction mixture can hydrolyze the acetylated intermediate back to the starting material or interfere with the dehydration step. Ensure all glassware is oven-dried and use anhydrous reagents.

Experimental Protocol: Optimizing Cyclization

  • Set up the reaction as usual with 1.0 equivalent of 2-amino-4-chloro-5-nitrophenol and 3-5 equivalents of acetic anhydride.

  • Heat the reaction to 120°C and take a TLC sample after 1 hour.

  • If a significant amount of intermediate is observed, increase the temperature to 130-135°C.

  • Continue to monitor by TLC every hour until the intermediate spot is minimized and the product spot is maximized. This systematic approach helps to find the optimal balance of time and temperature.[8]

Problem 3: Product Crashes Out of Solution, but Yield is Poor After Workup and Purification

The reaction appears successful, with a solid product precipitating upon cooling or addition of an anti-solvent (like water or ethanol). However, the final isolated mass is significantly lower than expected.

Plausible Causes:

  • Product Loss During Workup: The product may have some solubility in the wash solvents. Using excessive volumes or washing at room temperature instead of with ice-cold solvent can lead to significant product loss.

  • Incomplete Precipitation: The product may not have fully precipitated from the reaction mixture or workup solution.

  • Co-precipitation of Impurities: The initial precipitate may not be pure product. Impurities or unreacted starting materials may have co-precipitated, which are then lost during the purification steps (e.g., recrystallization), leading to a lower final yield of the pure compound.

Diagnostic Steps & Corrective Actions:

  • Optimize the Workup Procedure:

    • Quenching: When quenching the reaction (e.g., by adding it to ice water), do so slowly and with vigorous stirring to ensure fine, easily filterable crystals form.

    • Washing: Wash the filtered solid with a minimal amount of ice-cold solvent (e.g., ethanol or water) to remove soluble impurities without dissolving a significant amount of the product.[5]

  • Analyze the Filtrate: After filtering the product, take a sample of the filtrate and analyze it by TLC. If a strong product spot is visible, it indicates significant loss due to solubility. In this case, you may need to concentrate the filtrate and attempt a second crop of crystals or perform a liquid-liquid extraction.

Protocol: Efficient Product Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of ice and water.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with two small portions of ice-cold water, followed by one small portion of ice-cold ethanol.[5]

  • Dry the product under vacuum to a constant weight.

  • If purity is still low, consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane), again using minimal hot solvent and cooling slowly to maximize recovery.[5]

Troubleshooting Decision Workflow

The following diagram provides a logical workflow for diagnosing the cause of low yield in the synthesis of this compound.

TroubleshootingWorkflow start Start: Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc no_product Problem: Mainly Starting Material (SM) check_tlc->no_product No/Trace Product some_product Problem: Product + SM/ Side Products check_tlc->some_product Mixture of Spots good_conversion Problem: Clean Conversion, Low Isolated Yield check_tlc->good_conversion Predominantly Product Spot cause_temp Cause: - Temp Too Low - Inactive Reagents no_product->cause_temp cause_incomplete Cause: - Incomplete Reaction - Side Reactions some_product->cause_incomplete cause_workup Cause: - Loss During Workup - Inefficient Purification good_conversion->cause_workup solution_temp Action: - Verify Reagent Quality - Increase Temp/Time cause_temp->solution_temp solution_incomplete Action: - Optimize Temp/Time - Ensure Anhydrous Cond. cause_incomplete->solution_incomplete solution_workup Action: - Optimize Precipitation - Use Ice-Cold Washes - Analyze Filtrate cause_workup->solution_workup

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Purification of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the purification of this crude compound. The advice provided herein is based on established principles of organic chemistry and purification techniques for related nitroaromatic and benzoxazole compounds.

I. Understanding the Purification Challenges

The purification of this compound can present several challenges due to potential impurities arising from its synthesis. Common synthetic routes to substituted benzoxazoles often involve the condensation of an o-aminophenol derivative with a carboxylic acid equivalent, followed by nitration, or the use of a pre-nitrated precursor.

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as the corresponding substituted o-aminophenol and acetic anhydride or acetyl chloride.

  • Isomeric Byproducts: Nitration of the benzoxazole ring may not be perfectly regioselective, potentially leading to the formation of other nitro-isomers.

  • Hydrolyzed Intermediates: Incomplete cyclization or subsequent hydrolysis can result in amide intermediates.

  • Colored Impurities: Often arise from side reactions during nitration.

The goal of the purification process is to effectively remove these impurities to obtain a final product of high purity.

II. Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of this compound.

A. Recrystallization

Recrystallization is often the first method of choice for purifying solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.

Q1: My crude this compound won't crystallize from solution. What should I do?

A1: The failure of a compound to crystallize is a common issue, often stemming from supersaturation or the presence of impurities that inhibit crystal lattice formation. Here are several troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.

  • Re-evaluate Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Cooling Rate: Ensure the solution is cooling slowly. A gradual decrease in temperature often leads to the formation of purer, larger crystals. Rapid cooling can sometimes lead to the precipitation of an amorphous solid or oil.

Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly impure.

  • Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent and allow the solution to cool slowly.

  • Change the Solvent System: The chosen solvent may not be ideal. Consider using a mixed solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Re-heat to clarify and then cool slowly. For a compound like this compound, a good starting point for a mixed solvent system could be Ethanol/Water or Acetone/Hexane.[1]

Q3: What are some recommended starting solvents for the recrystallization of this compound?

A3: The selection of an appropriate recrystallization solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure of the target molecule (a substituted benzoxazole), the following solvents and solvent systems are recommended as starting points for screening:

Solvent/SystemRationale
EthanolOften a good choice for moderately polar aromatic compounds.
IsopropanolSimilar to ethanol but can offer different solubility characteristics.
Acetone/HexaneA mixed system where acetone is the "good" solvent and hexane is the "poor" solvent.[1]
Dichloromethane/HexaneAnother mixed system suitable for moderately polar compounds.[1]
Ethyl Acetate/HeptaneA patent for a related substituted benzoxazole purification utilized this combination.[2]

Workflow for Selecting a Recrystallization Solvent:

G start Start: Crude Product test_solvents Test solubility in small amounts of various solvents (e.g., Ethanol, Acetone, Ethyl Acetate) start->test_solvents hot_dissolve Does it dissolve when hot? test_solvents->hot_dissolve cold_precipitate Does it precipitate upon cooling? hot_dissolve->cold_precipitate Yes bad_solvent Insoluble or too soluble. Try another solvent or a mixed solvent system. hot_dissolve->bad_solvent No good_solvent Potential good solvent found. Proceed to bulk recrystallization. cold_precipitate->good_solvent Yes cold_precipitate->bad_solvent No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

B. Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Q4: What is a good starting point for a solvent system (mobile phase) for the column chromatography of this compound?

A4: For nitro-substituted benzoxazoles, a common stationary phase is silica gel. The mobile phase should be chosen to provide good separation of the target compound from its impurities. A good starting point is a mixture of a non-polar and a more polar solvent. The polarity can be gradually increased to elute the compounds.

Stationary PhaseRecommended Mobile Phase (Starting Point)Rationale
Silica GelHexane:Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the proportion of Ethyl Acetate)A widely used system for compounds of moderate polarity.[1]
Silica GelDichloromethane:Methanol (e.g., 98:2)Recommended for nitro-substituted benzoxazoles.[1]
Silica GelHeptane:Ethyl AcetateThis system was successfully used for the purification of 2-chloro-5-nitro-benzoxazole.[3]

Experimental Protocol: Column Chromatography Purification

  • TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give your target compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which often results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in small fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Q5: My compound is streaking on the TLC plate and the column. What could be the cause?

A5: Streaking can be caused by several factors:

  • Overloading: You may be applying too much sample to the TLC plate or loading too much onto the column. Try using a more dilute solution for spotting or loading less crude material.

  • Inappropriate Solvent: The compound may have poor solubility in the chosen mobile phase. A different solvent system may be required.

  • Acidic or Basic Nature: If the compound has acidic or basic properties, it can interact strongly with the silica gel, leading to streaking. Adding a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue.[1]

Chromatography Troubleshooting Flowchart:

G start Problem Observed streaking Streaking on TLC/Column start->streaking no_movement Compound not moving from baseline start->no_movement poor_separation Poor separation of spots start->poor_separation streaking_sol1 Reduce sample concentration streaking->streaking_sol1 streaking_sol2 Change mobile phase streaking->streaking_sol2 streaking_sol3 Add modifier (e.g., TEA, Acetic Acid) streaking->streaking_sol3 no_movement_sol1 Increase mobile phase polarity no_movement->no_movement_sol1 no_movement_sol2 Consider reverse-phase chromatography no_movement->no_movement_sol2 poor_separation_sol1 Optimize mobile phase composition poor_separation->poor_separation_sol1 poor_separation_sol2 Try a different solvent system poor_separation->poor_separation_sol2 poor_separation_sol3 Use a longer column poor_separation->poor_separation_sol3

References

improving solubility of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solubility in Preclinical Assays

Welcome to the technical support center for researchers utilizing 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole. This guide, developed by our senior application scientists, provides in-depth troubleshooting for common solubility challenges encountered during in vitro and cell-based assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What's happening?

A: This is a classic and frequent challenge in drug discovery known as kinetic precipitation. Your compound, this compound, is a hydrophobic organic molecule, as indicated by its chemical structure.[1] While it dissolves readily in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced into a predominantly aqueous environment like cell culture media or phosphate-buffered saline (PBS).

The core issue is the transition from a high concentration in a favorable organic solvent to a low concentration in an unfavorable aqueous solvent. This rapid change can cause the compound to crash out of solution, forming a precipitate.[2] This is a matter of kinetic solubility, which is the concentration at which a compound precipitates when a stock solution (usually in DMSO) is added to an aqueous medium, as opposed to thermodynamic solubility, which is the true equilibrium solubility of the solid compound in that medium.[3][4] For high-throughput screening, kinetic solubility is a critical parameter.[4]

Immediate Troubleshooting Steps:

  • Vortexing & Sonication: Immediately after dilution, vortex the solution vigorously. Gentle warming to 37°C in a water bath combined with sonication can often help redissolve the precipitate.[2][5]

  • Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform a serial or stepwise dilution. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then dilute this into your aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.[6]

Q2: What is the best way to prepare my initial stock solution to minimize solubility issues down the line?

A: Proper preparation and handling of your primary stock solution are critical for reproducible results.[7] For a hydrophobic compound like this compound, a high-purity, anhydrous DMSO is the recommended starting solvent.[5]

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 212.59 g/mol ) in a sterile microcentrifuge tube.[1]

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particles remain, gently warm the tube to 37°C and sonicate for 5-10 minutes.[5]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before sealing.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water contamination.[8] DMSO is hygroscopic (absorbs moisture), and water contamination will significantly reduce the solubility of your hydrophobic compound.[5]

G

Q3: My compound still precipitates even with careful dilution. What are my options for improving its solubility in the final assay medium?

A: If basic techniques are insufficient, you must move to formulation strategies. The primary goal is to increase the aqueous solubility of this compound without introducing artifacts into your assay. The main strategies are co-solvents, pH adjustment, surfactants, and complexation agents.[9]

Below is a decision tree to guide your selection process.

G start Compound Precipitates in Aqueous Buffer solvent_tolerance Is the assay system (e.g., cells) tolerant to higher solvent levels? start->solvent_tolerance ph_ionizable Does the compound have ionizable groups (acidic/basic)? solvent_tolerance->ph_ionizable No cosolvent Strategy 1: Use a Co-solvent (e.g., PEG 400, Ethanol) solvent_tolerance->cosolvent Yes surfactant_compat Is the assay compatible with surfactants? ph_ionizable->surfactant_compat No ph_adjust Strategy 2: Adjust Buffer pH ph_ionizable->ph_adjust Yes cyclodextrin Consider Advanced Formulation: Cyclodextrins surfactant_compat->cyclodextrin No surfactant Strategy 3: Use a Surfactant (e.g., Tween-80, Pluronic F-68) surfactant_compat->surfactant Yes

Strategy 1: Co-solvents Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds.[10][11]

  • Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol, Ethanol, Glycerol.[11][12]

  • Mechanism: They reduce the polarity of the aqueous solvent system, making it more favorable for the hydrophobic compound.[10]

  • Caution: Co-solvents can be toxic to cells. It is essential to run a solvent tolerance study to determine the maximum concentration your cells can withstand without affecting viability or introducing artifacts.[13][14] Typically, the final concentration of DMSO should be kept below 0.5% in cell-based assays, but this is cell-line dependent.[6][15]

Strategy 2: pH Modification The solubility of compounds with ionizable functional groups can be highly dependent on pH.[16][17] By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble, ionized form of the compound.[18]

  • Mechanism: For a basic compound, lowering the pH (acidic conditions) will protonate it, increasing its solubility. For an acidic compound, increasing the pH (basic conditions) will deprotonate it, also increasing solubility.[19]

  • Applicability: This requires knowledge of the compound's pKa. While the structure of this compound does not have obvious strongly acidic or basic groups, the benzoxazole ring system can have a basic character. Empirical testing is required.

  • Caution: Your assay system (cells, enzymes, proteins) must be stable and functional at the adjusted pH. Most cell cultures require a narrow pH range around 7.4.

Strategy 3: Surfactants Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC).[20] These micelles can encapsulate hydrophobic compounds in their core, effectively solubilizing them.[21][22]

  • Common Surfactants: Tween-20, Tween-80, Pluronic F-68.[11][21]

  • Mechanism: The hydrophobic tails of the surfactant molecules form a core, while the hydrophilic heads face the aqueous solvent. Your compound partitions into this hydrophobic core.[23]

  • Caution: Surfactants can be detrimental to enzyme activity and can disrupt cell membranes.[24] A thorough validation is required to ensure the surfactant itself does not interfere with the assay readout.

Strategy 4: Inclusion Complexes (Cyclodextrins) Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[25][26] They can encapsulate a "guest" molecule, like your compound, if it fits within the cavity.[27]

  • Common Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD).[27][28]

  • Mechanism: The formation of a drug/CD inclusion complex enhances the apparent aqueous solubility of the drug.[25] This is a widely used technique in pharmaceutical formulation.[29]

  • Benefit: Cyclodextrins are generally considered biocompatible and are less likely to denature proteins or disrupt membranes compared to surfactants.[14]

Q4: How do I perform a solvent tolerance study for my cell-based assay?

A: This is a critical control experiment that must be performed before testing your compound. It establishes the highest concentration of your solvent/co-solvent system that does not impact the biological readout of your assay (e.g., cell viability, signal transduction).

Protocol: Solvent Tolerance Assay

  • Plate Cells: Seed your cells in a multi-well plate (e.g., 96-well) at the same density you would use for your main experiment. Allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a serial dilution of your solvent system (e.g., DMSO, or a mixture of DMSO and PEG 400) in your complete cell culture medium. The concentration range should span from well below your intended final concentration to well above it (e.g., 0.01% to 2.0% v/v).

  • Treat Cells: Replace the existing medium on your cells with the medium containing the different solvent concentrations. Be sure to include a "medium only" (no solvent) control.

  • Incubate: Incubate the plate for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your assay. If it's a cell viability assay, use a standard method like MTT, MTS, or a live/dead stain. If you are measuring a specific endpoint (e.g., cytokine release), measure that endpoint.

  • Analyze Data: Plot the assay signal versus the solvent concentration. The highest concentration that does not cause a significant change from the "medium only" control is your maximum tolerable solvent concentration.

Solvent SystemTypical Max Tolerable Conc. (Cell-Based Assays)Notes
DMSO 0.1% - 0.5%Highly cell line dependent. Some robust lines tolerate up to 1%.[13]
Ethanol < 0.5%Can be more rapidly cytotoxic than DMSO.[13]
PEG 400 0.5% - 1.0%Often better tolerated than smaller alcohols.
Tween-80 0.01% - 0.1%Can interfere with membrane integrity and protein function.[24]
HP-β-CD 1% - 5% (w/v)Generally well-tolerated.[14]

Note: The values in this table are general guidelines. You must determine the specific tolerance for your experimental system.

References

stability and degradation pathways of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. Given the limited specific literature on this molecule, this document synthesizes information from structurally related compounds and first principles of organic chemistry to provide expert guidance and actionable experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I am seeing a decrease in the purity of my sample of this compound over time, even when stored at room temperature. What could be the cause?

A1: While this compound is expected to be relatively stable as a solid at room temperature, gradual degradation can occur.[1] Potential causes include hydrolysis from atmospheric moisture, slow thermal decomposition, or photodecomposition if exposed to light. The nitro and chloro substituents on the benzoxazole ring can influence its electronic properties and susceptibility to nucleophilic attack or other degradation reactions.

Q2: My solution of this compound in a protic solvent (e.g., methanol, water) is showing new peaks in my HPLC analysis after a short period. What is happening?

A2: The benzoxazole ring system can be susceptible to hydrolysis, which would lead to ring-opening. In protic solvents, particularly under non-neutral pH conditions, the solvent molecules can act as nucleophiles, leading to the formation of degradation products. A related compound, 6-chloro-2-benzoxazolinone, has been shown to undergo enzymatic hydrolysis to 2-amino-5-chlorophenol.[2] A similar hydrolytic cleavage is a plausible degradation pathway for your compound.

Q3: Are there any known biological degradation pathways for this compound?

A3: While there is no specific data for this compound, a study on the biotransformation of 4-chloro-2-nitrophenol by a marine Bacillus species showed its conversion to 5-chloro-2-methylbenzoxazole.[3][4] This suggests that enzymatic systems in microorganisms can assemble or, conversely, potentially degrade the benzoxazole ring. If you are working with biological systems, it is crucial to consider metabolic degradation as a possibility.

Q4: What are the recommended storage conditions for this compound?

A4: Based on general best practices for heterocyclic compounds and information from suppliers, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place to minimize exposure to moisture, heat, and light.[1] Storage at refrigerated temperatures (2-8 °C) and under an inert atmosphere (e.g., argon or nitrogen) can further extend its shelf life.

Troubleshooting Guide

Issue 1: Inconsistent Results in Biological Assays
Symptom Potential Cause Troubleshooting Action
Decreasing potency of the compound in cell-based assays over the course of an experiment.Compound Instability in Media: The compound may be degrading in the aqueous, buffered environment of the cell culture media.1. Prepare fresh stock solutions of the compound for each experiment. 2. Perform a time-course stability study of the compound in the assay media by incubating it for the duration of the experiment and analyzing its concentration at different time points by HPLC. 3. If instability is confirmed, consider using a more stable analog or reducing the incubation time if experimentally feasible.
High variability between replicate experiments.Inconsistent Sample Handling: Differences in the age of the stock solution, exposure to light, or temperature fluctuations can lead to variable levels of degradation.1. Standardize the protocol for preparing and handling the compound solutions. 2. Protect solutions from light by using amber vials or covering them with aluminum foil. 3. Ensure consistent timing between the preparation of the final dilution and its addition to the assay.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Symptom Potential Cause Troubleshooting Action
A new peak appears in the HPLC chromatogram of a sample that was previously pure.Hydrolytic Degradation: The benzoxazole ring may have opened due to the presence of water in the solvent.1. Analyze the mass of the new peak by LC-MS to determine if it corresponds to a hydrolyzed product. 2. Use freshly opened, anhydrous solvents for sample preparation. 3. If the sample is in an aqueous solution, adjust the pH to neutral, as hydrolysis can be accelerated under acidic or basic conditions.
Multiple new peaks are observed after leaving the sample on the autosampler for an extended period.Photodegradation: Exposure to UV or visible light can induce decomposition.1. Use a UV-protective autosampler vial. 2. Minimize the time the sample spends on the autosampler before injection. 3. Compare the chromatogram of a light-exposed sample to one that has been kept in the dark to confirm light sensitivity.

Proposed Degradation Pathways

Based on the structure of this compound, two primary degradation pathways can be hypothesized: hydrolysis and reduction of the nitro group.

G cluster_hydrolysis Hydrolytic Pathway cluster_reduction Reductive Pathway A This compound B Intermediate A->B H2O (Acid/Base Catalyzed) C 2-Amino-4-nitro-5-chlorophenol + Acetic Acid B->C Ring Opening D This compound E 5-Chloro-2-methyl-6-amino-1,3-benzoxazole D->E Reducing Agent (e.g., in biological systems)

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve in acetonitrile for analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B option 2) for a defined period.

3. Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended to identify the mass of the degradation products.

G Start Prepare Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis Stress->Acid Base Basic Hydrolysis Stress->Base Oxidation Oxidative Degradation Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo Analysis Analyze by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants Analysis->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Navigating Biological Assays with 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole in biological assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to identify and mitigate common experimental artifacts. Our focus is on ensuring the integrity and reliability of your data by understanding the chemical properties of this compound and its potential interactions within assay systems.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound whose structure suggests several potential mechanisms of assay interference. Proactive awareness of these possibilities is the first step toward robust experimental design. The key structural features to consider are:

  • The Benzoxazole Core: This planar, aromatic system is known to possess intrinsic fluorescent properties.[1][2][3]

  • The Nitroaromatic Group: This functional group is well-documented for its ability to undergo redox cycling and to act as an electrophile, potentially leading to non-specific interactions.[4][5][6]

  • Overall Structure: The combination of these features can predispose the molecule to behaviors characteristic of Pan-Assay Interference Compounds (PAINS), which are known to generate false positives in high-throughput screens.[7][8]

This guide will dissect these potential issues and provide you with the tools to confidently interpret your results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of this compound in biological assays.

Q1: My compound shows activity in a fluorescence-based assay. Is this a genuine result?

A1: Not necessarily. The benzoxazole core of the molecule is a known fluorophore, meaning the compound itself may be fluorescent.[1][2][9] This autofluorescence can be mistaken for a positive signal in assays that measure an increase in fluorescence (e.g., reporter gene assays, fluorescent substrate cleavage). It's crucial to perform a counter-screen to rule out this artifact.

Q2: I'm observing inconsistent results in my enzyme inhibition assay. What could be the cause?

A2: Inconsistent results could stem from several properties of the nitroaromatic group.

  • Redox Cycling: The nitro group can be enzymatically reduced to a nitro radical anion, which then reacts with oxygen to regenerate the parent compound and produce reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[10] This "futile" redox cycle can lead to oxidative damage of the enzyme, causing non-specific inhibition.[11] This is particularly relevant for assays containing reducing agents like DTT.

  • Covalent Modification: The nitro group is electron-withdrawing, which can make the aromatic ring susceptible to nucleophilic attack or lead to the formation of reactive metabolites that covalently modify nucleophilic residues (like cysteine) on your target protein.[6][12] This would result in irreversible, non-specific inhibition.

Q3: Could this compound be a "Pan-Assay Interference Compound" (PAIN)?

A3: While not officially classified as a PAIN in all public databases, this compound contains structural motifs commonly found in PAINS.[7][8] These compounds are notorious for appearing as "hits" in many different assays due to non-specific mechanisms rather than selective interaction with a biological target. Therefore, it is prudent to treat this compound with a higher degree of scrutiny and perform rigorous hit validation.

Q4: How can I be sure my observed activity is specific to my target?

A4: The gold standard is to use an orthogonal assay.[13] This means re-testing your compound in a different assay format that relies on a distinct detection technology. For example, if your primary screen was fluorescence-based, a follow-up assay using label-free detection (like surface plasmon resonance) or a luminescence-based readout would provide strong evidence for genuine activity if the results are consistent.

Troubleshooting Guide: From Artifact to Answer

This section provides a structured approach to identifying and resolving common artifacts.

Problem 1: Suspected Autofluorescence in a Fluorescence-Based Assay

Causality: The benzoxazole scaffold can absorb light at one wavelength and emit it at another, longer wavelength, mimicking the signal from your assay's reporter fluorophore.[1][3]

Troubleshooting Workflow

start High fluorescence signal observed control Run control experiment: Compound + Assay Buffer (No enzyme/reporter) start->control decision Is fluorescence signal significantly above background? control->decision autofluorescence Artifact Confirmed: Compound is autofluorescent. decision->autofluorescence Yes no_autofluorescence Artifact Unlikely: Proceed with further validation. decision->no_autofluorescence No mitigation Mitigation Strategies: - Switch to a red-shifted dye - Use a different assay technology - Perform background subtraction autofluorescence->mitigation

Caption: Workflow to diagnose and mitigate compound autofluorescence.

Experimental Protocol: Autofluorescence Check
  • Preparation: Prepare a dilution series of this compound in your standard assay buffer.

  • Control Wells: In a microplate, add the compound dilutions to wells containing only the assay buffer (no enzyme, substrate, or reporter dye).

  • Measurement: Read the plate on your fluorometer using the same excitation and emission wavelengths as your primary assay.

  • Analysis: If you observe a concentration-dependent increase in fluorescence in these control wells, your compound is autofluorescent.

Problem 2: Suspected Redox Cycling Activity

Causality: The nitroaromatic moiety can undergo futile redox cycling in the presence of cellular reductants (like NADPH) and flavoenzymes, generating H2O2.[10][14] This H2O2 can oxidize and inactivate proteins non-specifically.

Troubleshooting Workflow

start Enzyme inhibition observed control Perform H2O2 detection assay (e.g., Amplex Red or Phenol Red assay) in the presence of compound and a reducing agent (e.g., DTT, NADPH) start->control decision Is H2O2 production detected? control->decision redox Artifact Confirmed: Compound is a redox cycler. decision->redox Yes no_redox Artifact Unlikely: Proceed with further validation. decision->no_redox No mitigation Mitigation Strategies: - Remove reducing agents from assay buffer - Add catalase to the assay - Use an orthogonal assay redox->mitigation start Potent enzyme inhibition observed washout Perform a 'washout' or 'jump-dilution' experiment start->washout decision Is enzyme activity recovered after compound removal/dilution? washout->decision covalent Artifact Suspected: Irreversible/covalent inhibition. decision->covalent No reversible Reversible Inhibition: Likely a more specific interaction. decision->reversible Yes confirmation Confirm with mass spectrometry to detect protein-compound adducts covalent->confirmation

References

Technical Support Center: Synthesis of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted benzoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Benzoxazoles are privileged structures in drug discovery and materials science, but their synthesis can present numerous challenges.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common experimental issues, optimize your reaction conditions, and select the most appropriate synthetic strategy for your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the benzoxazole core?

The traditional and most widely used approach is the condensation of a 2-aminophenol with a carboxylic acid or its derivatives (like acyl chlorides, esters, or anhydrides).[1][2] This is typically promoted by a strong acid and dehydrating agent, such as polyphosphoric acid (PPA), at high temperatures.[1][3] More modern methods involve the reaction of 2-aminophenols with aldehydes, followed by oxidative cyclization, or transition-metal-catalyzed approaches that offer milder conditions and broader functional group tolerance.[1][4][5]

Q2: My reaction with a 2-aminophenol and a carboxylic acid is not working. What is the first thing I should check?

First, verify the purity of your starting materials. Impurities in the 2-aminophenol or the carboxylic acid can significantly hinder the reaction.[6] Second, ensure that your reaction conditions, particularly temperature, are sufficient to drive the dehydration and cyclization. Classical methods using PPA often require temperatures between 150-210°C.[7][8][9] If the conditions are appropriate, the issue may lie with the reactivity of your specific substrates or the formation of stable, unreactive intermediates.

Q3: Why are high temperatures and strong acids like PPA often required?

The formation of the benzoxazole ring involves two key steps: 1) Formation of an amide bond between the 2-aminophenol and the carboxylic acid, and 2) An intramolecular cyclodehydration reaction. The second step, which involves the phenolic oxygen attacking the amide carbonyl, requires overcoming a significant energy barrier. The strong acid protonates the amide carbonyl, making it more electrophilic, while the high temperature provides the necessary energy to drive the elimination of water.[1][3]

Q4: Are there "green" or more environmentally friendly methods for benzoxazole synthesis?

Yes, significant research has focused on developing greener synthetic routes. These include using recyclable catalysts like ionic liquids or solid-supported acids, employing water as a solvent, and utilizing energy-efficient methods like microwave irradiation.[1][10] Iron-catalyzed redox condensation of o-hydroxynitrobenzenes with alcohols is another example of a green approach that avoids pre-functionalized starting materials.[4]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific problems you may encounter during the synthesis of substituted benzoxazoles.

Problem 1: Low or No Product Formation

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows mostly unreacted starting materials.

Potential Cause Explanation & Troubleshooting Steps
Insufficient Dehydration The final cyclization step requires the removal of a water molecule. If this is not efficient, the reaction can stall at the intermediate N-(2-hydroxyphenyl)amide stage. Solution: Ensure your dehydrating agent is active. If using PPA, ensure it hasn't absorbed atmospheric moisture. For other methods, consider adding a Dean-Stark trap or molecular sieves. Increasing the reaction temperature can also promote dehydration.[1]
Poor Substrate Reactivity The electronic properties of your substituents matter. An electron-withdrawing group (e.g., -NO₂) on the 2-aminophenol makes the phenolic oxygen less nucleophilic, slowing the final cyclization. Conversely, an electron-donating group on the carboxylic acid can make its carbonyl less electrophilic. Solution: For unreactive 2-aminophenols, you may need more forcing conditions (higher temperature, longer reaction time). For unreactive carboxylic acids, consider converting it to a more reactive derivative like an acid chloride or using a peptide coupling agent.
Catalyst Inactivity If you are using a transition-metal or acid catalyst, it may be poisoned or inactive.[6] Solution: For heterogeneous catalysts, ensure they have been properly activated and stored. For homogeneous catalysts, perform the reaction under an inert atmosphere (N₂ or Ar) if they are sensitive to oxygen. Sometimes, a slight increase in catalyst loading can overcome minor deactivation.[6]
Incorrect Reaction Conditions Many modern catalytic methods are highly optimized. Deviations in solvent, temperature, or base can lead to complete failure. Solution: Re-read the literature procedure carefully. Solvent choice is often critical; for example, some copper-catalyzed reactions work best in DMSO, while others prefer DMF or dioxane.[4]
Problem 2: Multiple Byproducts and a Messy Reaction Mixture

Your TLC plate shows a streak or multiple new spots, and the desired product is only a minor component.

Potential Cause Explanation & Troubleshooting Steps
Incomplete Cyclization The most common byproduct is the N-(2-hydroxyphenyl)amide intermediate. This happens when the initial acylation is successful, but the final ring-closing step fails. It will have a different polarity and can often be isolated. Solution: Re-subject the crude mixture (or the isolated intermediate) to the reaction conditions, perhaps with a stronger acid catalyst (e.g., methanesulfonic acid[3]) or at a higher temperature to force the cyclization.
O-Acylation The phenolic hydroxyl group can sometimes be acylated instead of the amine, especially if the amine is sterically hindered or electronically deactivated. This O-acylated product is typically unable to cyclize. Solution: This is less common but can be favored under certain conditions. Using a base can deprotonate the phenol, increasing its nucleophilicity. Running the reaction under neutral or acidic conditions generally favors N-acylation.
Thermal Degradation The high temperatures used in classical PPA-based syntheses can lead to decomposition of starting materials or the final product, especially if they contain sensitive functional groups.[1] Solution: Monitor the reaction closely and avoid unnecessarily long reaction times. If degradation is suspected, switch to a milder, lower-temperature method, such as those using aldehydes and an oxidant, or a modern metal-catalyzed protocol.[5][11]
Problem 3: Challenges in Product Purification

You have successfully formed the product, but isolating it in a pure form is difficult.

Potential Cause Explanation & Troubleshooting Steps
Co-elution with Starting Material The polarity of the substituted benzoxazole can be very similar to the starting aldehyde or carboxylic acid derivative, making chromatographic separation difficult. Solution 1 (Chromatography): Try a different solvent system. A switch from ethyl acetate/hexane to dichloromethane/methanol or using a gradient elution can improve separation. Solution 2 (Extraction): Exploit the weak basicity of the benzoxazole nitrogen.[12] Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and extract with dilute aqueous acid (e.g., 1M HCl). The benzoxazole will move to the aqueous layer. Then, basify the aqueous layer with NaOH and re-extract the pure product back into an organic solvent.[6]
Persistent PPA in the Product Polyphosphoric acid is viscous and difficult to remove completely during workup.[13] Solution: The standard workup is to pour the hot reaction mixture slowly into a large volume of ice-water with vigorous stirring. This hydrolyzes the PPA and precipitates the organic product. After filtration, thoroughly wash the solid with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then more water.
Product is an Oil or Waxy Solid Many substituted benzoxazoles do not crystallize easily. Solution: If chromatography yields a pure but non-crystalline product, try trituration. This involves stirring the oil with a solvent in which it is insoluble (e.g., hexane, pentane, or diethyl ether). This can often induce crystallization or wash away minor impurities, leaving a solid product.

Visualization of Key Processes

General Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose and solve common issues in benzoxazole synthesis.

G start Low Yield or Impure Product purity 1. Check Starting Material Purity (NMR, LCMS, mp) start->purity conditions 2. Re-evaluate Reaction Conditions (Temp, Time, Solvent, Catalyst) purity->conditions Purity OK purity_sol Purify starting materials via recrystallization or chromatography purity->purity_sol Impure byproducts 3. Identify Byproducts (LCMS, NMR of crude) conditions->byproducts Conditions OK cond_sol Systematically screen parameters. Switch to a more robust method. conditions->cond_sol Suboptimal purification 4. Optimize Purification (Solvents, Extraction) byproducts->purification Main product formed byprod_sol Adjust conditions to suppress side reactions (e.g., increase temp to force cyclization). byproducts->byprod_sol Side reactions dominant purif_sol Implement acid-base extraction or try alternative chromatography solvent systems. purification->purif_sol Separation issues

Caption: A workflow for troubleshooting benzoxazole synthesis.

Proposed Mechanism: Acid-Catalyzed Condensation of a 2-Aminophenol and an Aldehyde

This mechanism illustrates the key steps involved in one of the most common modern synthetic routes.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminophenol 2-Aminophenol schiff_base Schiff Base / Iminophenol (Intermediate B) aminophenol->schiff_base Condensation aldehyde Aldehyde (R-CHO) activated_aldehyde Protonated Aldehyde (more electrophilic) aldehyde->activated_aldehyde + H+ activated_aldehyde->schiff_base Condensation cyclized Dihydrobenzoxazole (Intermediate C) schiff_base->cyclized Intramolecular Cyclization water - H₂O schiff_base->water benzoxazole 2-Substituted Benzoxazole cyclized->benzoxazole Oxidation / Aromatization water2 - H₂O benzoxazole->water2 catalyst H+ catalyst->aldehyde oxidant [O] (e.g., Air, O₂) oxidant->cyclized

Caption: Mechanism of benzoxazole formation from an aldehyde.[14]

Detailed Experimental Protocols

Protocol 1: Classical Synthesis via Phillips Condensation with PPA

This protocol describes the synthesis of 2-phenylbenzoxazole using the traditional polyphosphoric acid (PPA) method.

Safety: Polyphosphoric acid is highly corrosive and viscous. At high temperatures, it can cause severe burns. Handle only in a chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). The workup must be done carefully by pouring the hot acid into ice water.

Reagents:

  • 2-Aminophenol (1.09 g, 10 mmol)

  • Benzoic Acid (1.22 g, 10 mmol)

  • Polyphosphoric Acid (PPA) (~40 g)

Procedure:

  • Place PPA (40 g) into a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Begin stirring and add 2-aminophenol and benzoic acid to the flask.

  • Heat the mixture with stirring. A typical heating profile is 2 hours at 60°C, followed by 2 hours at 120°C, and then potentially increasing to 150-180°C until the reaction is complete (monitored by TLC or LC-MS).[13]

  • Once the reaction is complete, allow the mixture to cool slightly (to ~100°C) so it is still fluid.

  • In a separate large beaker, prepare ~400 mL of ice water with vigorous stirring.

  • Carefully and slowly , pour the hot PPA mixture into the stirring ice water. The product should precipitate as a solid.

  • Continue stirring for 30 minutes to ensure complete hydrolysis of the PPA.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water (3 x 50 mL), followed by saturated aqueous sodium bicarbonate solution (2 x 25 mL), and finally with water again (2 x 25 mL).

  • Dry the solid in a vacuum oven to yield the crude product, which can be further purified by recrystallization (e.g., from ethanol) or column chromatography.

Protocol 2: Modern, Milder Synthesis Using a Brønsted Acidic Ionic Liquid Gel

This protocol describes a greener, solvent-free synthesis of 2-phenylbenzoxazole.[14]

Reagents:

  • 2-Aminophenol (119 mg, 1 mmol)

  • Benzaldehyde (106 mg, 1 mmol)

  • Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst (10 mg, ~1 mol%)

Procedure:

  • Add 2-aminophenol, benzaldehyde, and the BAIL gel catalyst to a 5 mL reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in a preheated oil bath at 130°C.

  • Stir the reaction mixture for 5 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate (10 mL). The heterogeneous BAIL gel catalyst will not dissolve.

  • Separate the catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.[14]

  • Take the organic solution and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 2-phenylbenzoxazole.

References

Technical Support Center: Enhancing the Purity of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in its purification and handling. Our goal is to equip you with the expertise to enhance the purity of your product, ensuring the reliability and reproducibility of your experimental results.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.

Issue 1: The final product is an oil or a sticky solid and does not crystallize.

Question: I have completed the synthesis of this compound, but after removing the solvent, I am left with a dark, viscous oil instead of a solid. What is causing this, and how can I induce crystallization?

Probable Causes:

  • Residual Solvent: The most common cause is the presence of residual high-boiling point solvents such as DMF or DMSO, which can inhibit crystallization.

  • Presence of Impurities: The presence of unreacted starting materials or byproducts can act as impurities that lower the melting point of the mixture and prevent crystallization.

  • Hygroscopic Nature: The product or impurities may have absorbed moisture from the atmosphere, leading to the formation of a viscous liquid.

Step-by-Step Solution:

  • Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of the solvent. Gentle heating (e.g., 40-50 °C) can aid in this process, but be cautious to avoid decomposition.

  • Trituration: Attempt to solidify the oil by trituration. This involves adding a non-solvent (a solvent in which your product is insoluble but the impurities are soluble) and scratching the inside of the flask with a glass rod. Hexane or a mixture of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If trituration fails, proceed with recrystallization. Dissolve the oil in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate) and allow it to cool slowly. If crystals do not form, try adding a seed crystal or placing the solution in a freezer.

Issue 2: The purified product has a low melting point and a broad melting range.

Question: After recrystallization, my this compound has a melting point that is significantly lower than the literature value and melts over a wide range. What does this indicate, and how can I improve the purity?

Probable Causes:

  • Co-precipitation of Impurities: During recrystallization, impurities may have co-precipitated with your product. This is more likely if the solution was cooled too quickly.

  • Inappropriate Recrystallization Solvent: The solvent used for recrystallization may not be optimal, leading to poor separation of the product from impurities.

  • Isomeric Impurities: The presence of isomers, such as 7-Chloro-2-methyl-6-nitro-1,3-benzoxazole, which have similar polarities, can be difficult to remove by simple recrystallization.

Step-by-Step Solution:

  • Optimize Recrystallization:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. This promotes the formation of purer crystals.

    • Solvent Screening: Perform a small-scale solvent screen to find the optimal recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. Refer to the table below for suggested solvent systems.

  • Column Chromatography: If recrystallization does not sufficiently improve purity, column chromatography is the next logical step. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective for separating nitroaromatic compounds.

  • Purity Analysis: Use analytical techniques like HPLC or GC-MS to assess the purity and identify the nature of the impurities, which can guide further purification strategies.[1][2]

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Product (Oil or Impure Solid) Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Purity_Check Purity Check (TLC, HPLC, mp) Recrystallization->Purity_Check Assess Purity Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Re-assess Purity Final_Product Pure Product (Crystalline Solid) Purity_Check->Column_Chromatography Purity < 98% Purity_Check->Final_Product Purity > 98%

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? Pure this compound is expected to be a yellow crystalline solid. The melting point of a pure compound should be sharp. While a specific literature value for this exact compound is not readily available in common databases, related benzoxazole derivatives often have melting points in the range of 150-250 °C.

Q2: What are the best analytical techniques to assess the purity of this compound? A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the expected value is a good indicator of high purity.

Q3: How should I store this compound? The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] Nitroaromatic compounds can be sensitive to light and heat.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry silica with the adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and gradually increasing to 10-20%).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary Table

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization 95-98%Simple, cost-effective, good for large scale.May not remove impurities with similar solubility.
Column Chromatography >99%High resolution, effective for complex mixtures.More time-consuming, requires more solvent.

Logical Relationship Diagram

ImpurityTroubleshooting ImpureProduct Impure Product (Low Purity) Recrystallization Recrystallization ImpureProduct->Recrystallization Initial Attempt ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography Purity Still Low PureProduct High Purity Product Recrystallization->PureProduct Successful ColumnChromatography->PureProduct Successful

Caption: Decision-making for purification of this compound.

References

Technical Support Center: Microbial Degradation of 6-Chloro-2-benzoxazolinone (CDHB)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers engaged in the study of 6-chloro-2-benzoxazolinone (CDHB) degradation by microorganisms. This guide is designed to provide you with expert insights, validated protocols, and robust troubleshooting advice to navigate the complexities of your experimental work. We understand that research in this area is critical for bioremediation and understanding the environmental fate of agrochemical derivatives. This resource synthesizes field-proven knowledge to support your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the microbial degradation of CDHB.

Q1: What is 6-chloro-2-benzoxazolinone (CDHB) and why is its biodegradation a focus of research?

A: 6-Chloro-2-benzoxazolinone (CDHB) is a heterocyclic organic compound. It is a key precursor in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides.[1][2][3] Furthermore, it is a known environmental transformation product of widely used aryloxyphenoxy propionate (AOPP) herbicides like fenoxaprop-p-ethyl.[1] Due to its potential toxicity to non-target microorganisms and its persistence, understanding the mechanisms of its microbial degradation is crucial for developing effective bioremediation strategies for contaminated soils and waters.[1][4]

Q2: What microorganisms are known to degrade CDHB?

A: The most well-characterized microorganism capable of degrading CDHB is Pigmentiphaga sp. strain DL-8.[1][2][5] This bacterium was isolated from an enrichment consortium that was effective at degrading the herbicide fenoxaprop-p-ethyl.[1] It is capable of utilizing CDHB as a carbon source for growth.[2] While other bacteria, such as Acinetobacter calcoaceticus, have been shown to degrade the parent compound 2-benzoxazolinone (BOA), Pigmentiphaga sp. DL-8 is the primary model organism for the specific degradation of the chlorinated derivative, CDHB.[3][6]

Q3: What is the primary metabolic pathway for CDHB degradation by Pigmentiphaga sp. DL-8?

A: The degradation is initiated by a hydrolytic cleavage of the lactam ring in the CDHB molecule. This single enzymatic step transforms CDHB into 2-amino-5-chlorophenol (2A5CP).[1][5] The bacterium can then utilize 2A5CP for its metabolic needs, effectively mineralizing the compound.[1]

Q4: Which enzyme catalyzes the initial step of CDHB degradation?

A: The key enzyme is a novel metal-dependent hydrolase named CbaA.[1][2] This enzyme is responsible for the hydrolytic ring opening of CDHB to form 2A5CP. The gene encoding this enzyme, cbaA, has been identified, cloned, and expressed, confirming its central role in the degradation pathway.[1][5] The CbaA enzyme also shows activity towards similar compounds like 2-benzoxazolinone (BOA) and 5-chloro-2-BOA.[2][5]

Section 2: Troubleshooting Experimental Issues

This section is structured to help you diagnose and resolve common problems encountered during experimentation.

Q1: I am observing very slow or no degradation of CDHB in my liquid culture. What are the likely causes?

A: This is a common challenge. Let's break down the potential causes from most to least likely:

  • Cause A: Sub-optimal Culture Conditions. The CbaA hydrolase from Pigmentiphaga sp. DL-8 has a distinct alkaline and thermophilic activity profile. Its optimal pH is 9.0 and its optimal temperature is 55°C.[1][5] Standard microbial culturing at neutral pH (7.0) and lower temperatures (30-37°C) will result in significantly lower enzymatic activity.

    • Solution: First, verify the pH of your medium after autoclaving and inoculation. Adjust your incubation temperature and medium pH to align more closely with the enzyme's optima, while still permitting microbial growth (e.g., start by testing a pH range of 8.0-8.5 and a temperature of 37°C).[1]

  • Cause B: Substrate Toxicity. CDHB is known to be highly toxic to many microorganisms, which can inhibit growth and metabolic activity if the initial concentration is too high.[1]

    • Solution: Start your degradation experiments with a low concentration of CDHB (e.g., 0.2 mM, as used in published studies).[1] If you need to test higher concentrations, acclimate your culture by gradually increasing the CDHB concentration over several sub-culturing steps.

  • Cause C: Nutrient or Cofactor Limitation. The CbaA enzyme is a metal-dependent hydrolase that can be activated by ions such as Mg²⁺, Ni²⁺, Ca²⁺, or Zn²⁺.[1][5] A standard minimal salts medium (MSM) may lack sufficient concentrations of these specific cofactors.

    • Solution: Review the composition of your minimal medium. Consider supplementing it with a trace metal solution or specifically with low concentrations of MgCl₂ or CaCl₂ to ensure the enzyme is not cofactor-limited.

  • Cause D: Poor Inoculum Health. An inoculum from a stationary-phase or unhealthy culture will exhibit a long lag phase and poor degradation kinetics.[7]

    • Solution: Always use a fresh, actively growing (mid-log phase) culture for your inoculum. Standardize your inoculum density (e.g., to an OD₆₀₀ of 0.1) to ensure consistency.[1]

Q2: My degradation results are inconsistent between replicates and experiments. How can I improve reproducibility?

A: Reproducibility issues often stem from subtle variations in experimental setup.

  • Cause A: Inoculum Standardization. Using a "loopful" of bacteria or a non-quantified volume from a starter culture can introduce significant variability in the initial cell density.

    • Solution: Standardize your inoculum precisely. Grow a starter culture to a specific optical density (OD), then wash and resuspend the cells in your experimental medium to a consistent starting OD₆₀₀ (e.g., 2.0 for resting cell assays or a lower value for growth-linked degradation).[1]

  • Cause B: Inconsistent Media Preparation. Minor shifts in the final pH of your medium or incomplete dissolution of components can affect microbial growth and enzyme activity.[7]

    • Solution: Prepare a large batch of medium for the entire experiment to eliminate batch-to-batch variation. Always measure and adjust the pH after all components have been added and dissolved, and re-check it after autoclaving.

  • Cause C: Contamination. Contamination with other microorganisms can compete for resources or alter the culture environment, leading to erratic results.[8]

    • Solution: Reinforce strict aseptic techniques. Work in a laminar flow hood, properly sterilize all equipment and media, and regularly check culture purity by plating on rich agar medium (e.g., LB agar) and examining colony morphology.[7]

Q3: I am trying to express recombinant CbaA in E. coli, but I'm getting low yields and poor activity. What can I do?

A: Heterologous expression of enzymes can be challenging.

  • Cause A: Codon Bias and Protein Misfolding. The codon usage of Pigmentiphaga sp. may differ significantly from that of E. coli, leading to inefficient translation. The expressed protein may also misfold, forming inactive inclusion bodies.

    • Solution: Synthesize a codon-optimized version of the cbaA gene for expression in E. coli. To improve proper folding, co-express the cbaA gene with molecular chaperone plasmids (e.g., GroEL/ES, DnaK/J-GrpE).[9] This has been shown to be an effective strategy for CbaA.[9]

  • Cause B: Missing Metal Cofactors in Purification Buffers. If you purify the apoenzyme (enzyme without its metal cofactor), it will be inactive.[1][5]

    • Solution: Include a low concentration of a suitable metal ion, such as MgCl₂ (e.g., 0.1-0.5 mM), in your lysis and purification buffers to ensure the enzyme folds and retains its active metal center.

  • Cause C: Incorrect Assay Conditions. Assaying the enzyme under sub-optimal conditions will yield low activity values.

    • Solution: Ensure your enzyme assay buffer is set to the optimal pH of 9.0 (e.g., using a Glycine-NaOH buffer) and the reaction is run at 55°C.[1]

Section 3: Data Summary & Visualizations

Data Tables

Table 1: Biochemical Properties of CbaA Hydrolase from Pigmentiphaga sp. DL-8

Parameter Value Source(s)
Enzyme Type Metal-Dependent Hydrolase [1][5]
Optimal pH 9.0 [1][5]
Optimal Temperature 55°C [1][5]
Kₘ for CDHB 0.29 mM [1][2]
kₖₐₜ for CDHB 8,500 s⁻¹ [1][2]

| Activating Metal Ions | Mg²⁺, Ni²⁺, Ca²⁺, Zn²⁺ |[1][5] |

Table 2: Recommended Conditions for Whole-Cell CDHB Degradation Assays

Parameter Recommended Value/Condition Rationale / Source(s)
Bacterial Strain Pigmentiphaga sp. DL-8 Verified CDHB degrader.[1]
Medium Minimal Salts Medium (MSM) Ensures CDHB is the primary test substrate.[1]
Initial CDHB Conc. 0.2 mM Avoids substrate toxicity.[1]
Cell Density OD₆₀₀ = 2.0 (for resting cells) Provides sufficient biomass for rapid degradation.[1]
Incubation Temp. 37°C Balances microbial viability with enzyme activity.[1]

| Shaking Speed | 150-180 rpm | Ensures adequate aeration.[1] |

Visualizations

CDHB Degradation Pathway CDHB 6-Chloro-2-benzoxazolinone (CDHB) CPD 2-Amino-5-chlorophenol (2A5CP) CDHB->CPD CbaA Hydrolase (Hydrolysis) MET Further Metabolism (Carbon Source) CPD->MET Dioxygenase, etc.

Caption: Metabolic pathway of CDHB degradation by Pigmentiphaga sp. DL-8.

Experimental Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Degradation Assay cluster_analysis Phase 3: Analysis P1 Grow Pigmentiphaga sp. DL-8 to mid-log phase P2 Harvest cells (Centrifugation) P1->P2 P3 Wash cells twice with Minimal Salts Medium (MSM) P2->P3 P4 Resuspend cells in MSM to final OD600 = 2.0 P3->P4 A1 Add CDHB to cell suspension (Final conc. = 0.2 mM) P4->A1 A2 Incubate at 37°C with shaking (150 rpm) A1->A2 A3 Collect samples at regular time intervals A2->A3 AN1 Centrifuge sample to remove cells A3->AN1 AN2 Analyze supernatant using HPLC AN1->AN2

Caption: Workflow for a whole-cell (resting cell) degradation assay.

Section 4: Key Experimental Protocols

Protocol 1: Whole-Cell Degradation Assay (Resting Cell Method)

This protocol is adapted from the methodology used for Pigmentiphaga sp. strain DL-8.[1] It is designed to measure degradation capacity without the variable of cell growth.

  • Inoculum Preparation:

    • Inoculate 50 mL of Luria-Bertani (LB) broth with a single colony of Pigmentiphaga sp. DL-8.

    • Incubate at 37°C with shaking (180 rpm) until the culture reaches the mid-logarithmic phase (OD₆₀₀ approx. 0.6-0.8).

  • Cell Harvesting and Washing:

    • Transfer the culture to sterile centrifuge tubes. Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.

    • Discard the supernatant. Resuspend the cell pellet in 25 mL of sterile Minimal Salts Medium (MSM).

    • Repeat the centrifugation and resuspension step for a total of two washes. This removes any residual LB medium.

  • Assay Setup:

    • After the final wash, resuspend the cell pellet in fresh MSM to a final optical density (OD₆₀₀) of 2.0.

    • Transfer 50 mL of this cell suspension into a sterile 250 mL Erlenmeyer flask.

    • Add CDHB from a sterile stock solution to a final concentration of 0.2 mM.

    • Prepare a negative control flask with cell suspension but no CDHB, and an abiotic control with MSM and CDHB but no cells.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C on a rotary shaker at 150 rpm.[1]

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), aseptically withdraw a 1 mL aliquot from each flask.

  • Sample Processing and Analysis:

    • Immediately centrifuge the aliquot at 12,000 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to an HPLC vial for analysis of CDHB and 2A5CP concentrations.

Protocol 2: HPLC Analysis of CDHB and 2A5CP

This is a general-purpose reverse-phase HPLC method. You must validate it for your specific instrument and standards.

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 60:40 v/v). The aqueous phase may be acidified slightly with 0.1% phosphoric acid to improve peak shape.

  • Operating Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm is a suitable starting point for detecting aromatic rings.[10] Scan for optimal wavelength using standards.

  • Quantification:

    • Prepare a series of standard solutions of CDHB and 2A5CP of known concentrations in your mobile phase.

    • Generate a standard curve by plotting peak area against concentration for each compound.

    • Use the regression equation from the standard curve to calculate the concentration of each compound in your experimental samples.

References

Technical Support Center: Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation during the synthesis of benzoxazole scaffolds. Our goal is to provide practical, experience-driven advice to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. The question-and-answer format is designed to help you quickly identify your issue and find a robust solution.

Q1: My reaction has stalled. TLC and LC-MS analysis shows a major spot corresponding to a stable intermediate, but very little of my desired benzoxazole. What is this intermediate and how can I push the reaction to completion?

A1: The most common issue in benzoxazole synthesis is the failure of the final cyclodehydration step. The stable intermediate you are observing is almost certainly the N-(2-hydroxyphenyl)amide (if starting from a carboxylic acid or acyl chloride) or the corresponding Schiff base (if starting from an aldehyde).

  • Causality: The initial condensation between the o-aminophenol's amino group and the carbonyl compound is typically fast. However, the subsequent intramolecular cyclization and dehydration requires significant energy to overcome the activation barrier. Insufficient heat, a weak acid catalyst, or the presence of water can cause the reaction to stall at this intermediate stage.[1][2]

  • Troubleshooting Steps:

    • Increase Thermal Energy: If your substrate is thermally stable, gradually increase the reaction temperature. For many reactions, refluxing in a high-boiling solvent like toluene or xylene (with a Dean-Stark trap to remove water) is necessary.

    • Use a Stronger Dehydrating Agent/Catalyst: If temperature alone is insufficient, a more powerful condensing agent is required.

      • Polyphosphoric Acid (PPA): PPA acts as both the catalyst and solvent and is highly effective at promoting dehydration.[3][4] However, it is viscous and can cause charring at temperatures above 150-180°C.

      • Eaton's Reagent (P₂O₅ in MeSO₃H): This is another powerful, albeit less common, dehydrating agent that often works at lower temperatures than PPA.

      • Acidic Ionic Liquids: Brønsted acidic ionic liquids have been shown to be effective, recyclable catalysts that can drive the reaction to completion at elevated temperatures (e.g., 130°C) under solvent-free conditions.[2][4]

    • Increase Reaction Time: Some less reactive substrates simply require longer reaction times for the cyclization to occur. Monitor the reaction by TLC or LC-MS every few hours until the intermediate is consumed.

Q2: My mass spectrometry results show a significant peak with a mass corresponding to the addition of two acyl groups to my o-aminophenol starting material. What is this side product?

A2: You are likely observing the formation of a di-acylated side product , where both the amino and the phenolic hydroxyl groups of the o-aminophenol have been acylated. This is particularly common when using highly reactive acylating agents like acyl chlorides or anhydrides.

  • Causality: The nucleophilicity of the phenolic oxygen is comparable to the amino group under certain conditions. If more than one equivalent of the acylating agent is present, or if it is added too quickly, competitive O-acylation can occur after the initial N-acylation, leading to the undesired di-substituted product.

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: Use precisely 1.0 equivalent of the acylating agent. Accurately weighing your reagents is critical.

    • Controlled Addition: Add the acylating agent (e.g., acyl chloride) dropwise to the solution of o-aminophenol at a lower temperature (e.g., 0°C). This allows the more nucleophilic amine to react selectively before the O-acylation can compete.

    • Use a Milder Acylating Agent: If the problem persists, consider using the corresponding carboxylic acid with a coupling agent (like EDC or DCC) or converting the acid to a less reactive ester for the initial condensation. This moderates the reactivity and improves selectivity.

Q3: My reaction has produced a dark, insoluble tar or polymer, making workup and purification impossible. What causes this and how can it be prevented?

A3: Tar and polymer formation is a common result of degradation, typically caused by excessively harsh reaction conditions.

  • Causality:

    • High Temperatures: Many organic molecules, especially those with sensitive functional groups, will decompose or polymerize at very high temperatures. Using strong acids like Polyphosphoric Acid (PPA) at temperatures exceeding 180-200°C is a frequent cause of charring.[3][4]

    • Oxidation: o-Aminophenols are susceptible to air oxidation, especially at elevated temperatures and under basic conditions. This oxidation can produce dark, polymeric materials.

    • Prolonged Reaction Times: Even at moderate temperatures, leaving a reaction for an extended period can lead to slow degradation pathways becoming significant.

  • Troubleshooting Steps:

    • Optimize Temperature: Determine the lowest effective temperature for the cyclization. Run small-scale test reactions at different temperatures (e.g., 120°C, 140°C, 160°C) to find the sweet spot that provides a good reaction rate without significant degradation.

    • Use an Inert Atmosphere: To prevent oxidation, thoroughly degas your solvent and run the reaction under a blanket of an inert gas like nitrogen (N₂) or argon (Ar).

    • Reduce Reaction Time: Monitor the reaction closely. Once the starting material and intermediate are consumed, work up the reaction promptly to avoid product degradation.

Frequently Asked Questions (FAQs)
What are the primary classes of side products in benzoxazole synthesis?

The side products encountered are highly dependent on the chosen synthetic route. However, they can be broadly categorized as shown in the table below.

Side Product ClassCommon CauseMitigation Strategy
Incomplete Reaction Intermediates Insufficient energy/catalysis for final cyclization.Increase temperature; use stronger dehydrating agents (PPA, Eaton's Reagent); increase reaction time.[1][2]
Di-acylated Products Excess acylating agent (e.g., >1 eq. of RCOCl).Use strict 1:1 stoichiometry; add acyl chloride slowly at 0°C.
Polymerization / Tar Excessively high temperatures (>180°C); air oxidation.Reduce reaction temperature; run under an inert (N₂/Ar) atmosphere.[3][4]
Benzisoxazole Isomers Divergent reaction pathway, can be favored under specific anhydrous conditions with certain intermediates.[5]Control reaction conditions carefully; NaOCl mediated rearrangement can favor benzoxazole formation from N-Cl imine intermediates.[5]
Self-Condensation Products Side reactions involving only one type of starting material.Use appropriate protecting groups if substrates have multiple reactive sites.
How does my choice of starting material (aldehyde vs. carboxylic acid) influence the reaction profile and potential side products?

The choice of the carbonyl precursor fundamentally changes the initial intermediate and the conditions required for cyclization.

  • Aldehydes: The reaction proceeds via a Schiff base intermediate. The subsequent step is an oxidative cyclization. This often requires an oxidant (e.g., O₂, DDQ, MnO₂) or specific metal catalysts. The primary side reaction is the incomplete conversion of the Schiff base.[6][7]

  • Carboxylic Acids / Acyl Chlorides: The reaction proceeds via an N-(2-hydroxyphenyl)amide intermediate. The final step is a dehydration (removal of water). This requires heat and often a strong acid catalyst or dehydrating agent (PPA, H₂SO₄). Side products are more likely to be related to di-acylation or thermal degradation.[1][8]

The diagram below illustrates the main reaction pathway from an acyl chloride versus the formation of common side products.

G SM o-Aminophenol + Acyl Chloride (RCOCl) Intermediate N-(2-hydroxyphenyl)amide (Intermediate) SM->Intermediate Fast N-Acylation Diacyl Di-acylated Side Product SM->Diacyl Excess RCOCl or High Temp Product 2-Substituted Benzoxazole (Desired Product) Intermediate->Product Slow Cyclodehydration (Heat, Acid) Stall Reaction Stalls Intermediate->Stall

Caption: Main reaction pathway vs. common side product formation.

Experimental Protocols
Protocol: Purification of a Crude Benzoxazole Product via Column Chromatography

This protocol outlines a standard method for separating your target benzoxazole from less polar side products (like the di-acylated species) and more polar impurities (like unreacted o-aminophenol).

  • Prepare the Crude Sample: After workup, dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (around 1-2 times the mass of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.

  • Pack the Column: Select a column of appropriate size. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Pack the column using a slurry method with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the silica bed is flat and free of air bubbles.

  • Load the Sample: Carefully add your dry-loaded sample to the top of the packed silica bed, forming a thin, even layer. Gently add a layer of sand on top to prevent disturbance.

  • Elute the Column: Begin elution with a low-polarity solvent system.

    • Example Gradient:

      • Initial Elution: Start with 98:2 Hexane:Ethyl Acetate. This will elute very non-polar impurities.

      • Product Elution: Gradually increase the polarity. A typical benzoxazole might elute at around 90:10 to 80:20 Hexane:Ethyl Acetate. The di-acylated side product, being less polar, should elute before your desired product.

      • Final Wash: Increase polarity further (e.g., 50:50 Hexane:Ethyl Acetate) to wash out highly polar impurities like the starting o-aminophenol.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Logical Troubleshooting Workflow

If you are facing an issue with your synthesis, follow this logical workflow to diagnose and solve the problem.

G start Problem: Low Yield or Impure Product q1 Analyze Crude by LC-MS/TLC. What is the major component? start->q1 path1 Starting Materials q1->path1 Unreacted o-aminophenol path2 Stable Intermediate (Amide/Schiff Base) q1->path2 M+X peak (no -H₂O) path3 Dark, Intractable Tar q1->path3 Insoluble material path4 Multiple Unidentified Spots q1->path4 Complex mixture sol1 Cause: Reaction did not initiate. Solution: 1. Check catalyst activity. 2. Increase temperature. 3. Verify reagent purity. path1->sol1 sol2 Cause: Incomplete cyclization. Solution: 1. Increase temperature/time. 2. Use stronger dehydrating agent (PPA). 3. Remove water (Dean-Stark). path2->sol2 sol3 Cause: Degradation/Polymerization. Solution: 1. Lower reaction temperature. 2. Run under inert atmosphere (N₂). 3. Reduce reaction time. path3->sol3 sol4 Cause: Multiple side reactions. Solution: 1. Re-evaluate stoichiometry. 2. Lower temperature. 3. Use a milder catalyst/reagent. path4->sol4

Caption: A step-by-step workflow for troubleshooting benzoxazole synthesis.

References

Validation & Comparative

The Structure-Activity Relationship of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold is a recurring motif of significant interest, underpinning a multitude of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific derivative, 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole. While a dedicated, comprehensive study on this particular molecule is not extensively documented in publicly available literature, we can infer a robust SAR profile by systematically dissecting the contributions of its constituent chemical moieties. This is achieved by comparing it with structurally related analogs, supported by experimental data from various studies.

This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons and detailing the experimental methodologies crucial for the evaluation of such compounds.

The Benzoxazole Core and the Influence of Substituents

The biological activity of benzoxazole derivatives is intrinsically linked to the nature and position of substituents on the bicyclic ring system. The 2, 5, and 6 positions are particularly crucial for modulating the potency and spectrum of activity. For our target compound, this compound, we will explore the individual and synergistic contributions of the 2-methyl, 5-chloro, and 6-nitro groups.

The Role of the 2-Methyl Group

The substituent at the 2-position of the benzoxazole ring plays a pivotal role in defining the molecule's interaction with biological targets. The presence of a small alkyl group, such as methyl, can influence the compound's lipophilicity and steric profile, which in turn affects its ability to cross cell membranes and bind to active sites of enzymes or receptors. While specific data for 2-methyl-1,3-benzoxazole is sparse, studies on 2-substituted benzoxazoles indicate that this position is a key determinant of activity.[2]

The Impact of the 5-Chloro Substituent

Halogenation, particularly at the 5-position, is a common strategy to enhance the biological activity of benzoxazoles. The chloro group is strongly electron-withdrawing and increases the lipophilicity of the molecule, which can lead to improved membrane permeability and target engagement. Several studies have reported that 5-chloro substituted benzoxazole derivatives exhibit potent antimicrobial and antifungal activities. For instance, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have been shown to possess significant antibacterial and antifungal properties.[3] This suggests that the 5-chloro moiety in our target compound is likely a key contributor to its bioactivity.

The Significance of the 6-Nitro Group

Comparative Analysis of Antimicrobial Activity

To build a cogent SAR for this compound, it is essential to compare its anticipated activity with that of its structural analogs. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for related benzoxazole derivatives against various microbial strains. It is important to note that direct experimental data for the target compound and some of its immediate precursors (2-methyl-1,3-benzoxazole, 5-chloro-2-methyl-1,3-benzoxazole, and 2-methyl-6-nitro-1,3-benzoxazole) are not available in the reviewed literature. The data presented here is for structurally similar compounds to infer the contribution of each substituent.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles (general)Staphylococcus aureus12.5[4]
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles (general)Pseudomonas aeruginosa25[4]
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles (general)Candida albicans12.5[4]
5-Chloro-2-(2-cyclohexylethyl)benzimidazole*Gram-positive bacteria12.5[5]
5-methyl-2-(p-chlorobenzyl)benzoazoleCandida albicans6.25[6]

Note: Benzimidazole is structurally similar to benzoxazole and is included for comparative purposes.

Based on the available data for related compounds, it can be hypothesized that the combination of the 5-chloro and 6-nitro groups on the 2-methylbenzoxazole scaffold would result in a compound with potent and broad-spectrum antimicrobial activity. The chloro group likely enhances cellular uptake, while the nitro group contributes to the cytotoxic mechanism.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following sections detail the methodologies for assessing the antimicrobial and cytotoxic properties of benzoxazole derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the MIC of a compound against bacteria and fungi.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Microbial inoculum standardized to 0.5 McFarland

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Growth control (broth with inoculum)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in the microtiter plate.

  • Add the standardized microbial inoculum to each well, except for the negative control.

  • Include wells for positive, negative, and growth controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay on Human Fibroblast Cells

Evaluating the cytotoxicity of a compound against normal human cell lines is crucial for assessing its selectivity and potential therapeutic index.

Materials:

  • Human fibroblast cell line (e.g., Hs68)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the human fibroblast cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Relationships and Workflows

Inferred Structure-Activity Relationship

The following diagram illustrates the inferred contributions of each substituent to the overall biological activity of this compound.

SAR cluster_substituents Substituent Contributions cluster_effects Predicted Biological Effects This compound This compound 2-Methyl 2-Methyl This compound->2-Methyl Modulates Lipophilicity & Steric Profile 5-Chloro 5-Chloro This compound->5-Chloro Increases Lipophilicity & Electron-Withdrawing 6-Nitro 6-Nitro This compound->6-Nitro Enhances Redox Activity & Electrophilicity Improved Membrane Permeability Improved Membrane Permeability 2-Methyl->Improved Membrane Permeability 5-Chloro->Improved Membrane Permeability Enhanced Target Binding Enhanced Target Binding 5-Chloro->Enhanced Target Binding Generation of Reactive Nitrogen Species Generation of Reactive Nitrogen Species 6-Nitro->Generation of Reactive Nitrogen Species Potent Antimicrobial Activity Potent Antimicrobial Activity Improved Membrane Permeability->Potent Antimicrobial Activity Enhanced Target Binding->Potent Antimicrobial Activity Generation of Reactive Nitrogen Species->Potent Antimicrobial Activity

Caption: Inferred Structure-Activity Relationship of the target compound.

Experimental Workflow for Antimicrobial Evaluation

The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel benzoxazole derivatives.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Benzoxazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Fibroblasts) MIC_Determination->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, MIC values) Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the development of benzoxazole-based antimicrobial agents.

Conclusion

The systematic analysis of structurally related compounds strongly suggests that this compound is a promising candidate for further investigation as an antimicrobial agent. The combination of a 5-chloro and a 6-nitro substituent on the 2-methylbenzoxazole core is anticipated to confer potent and broad-spectrum activity. The chloro group is expected to enhance cellular penetration, while the nitro group likely contributes to a robust mechanism of action involving oxidative stress.

Future research should focus on the synthesis of this specific compound and its direct evaluation against a panel of clinically relevant bacterial and fungal pathogens. Furthermore, comprehensive cytotoxicity studies on a variety of normal human cell lines are essential to establish its selectivity and therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such investigations, ensuring the generation of reliable and comparable data. This will enable a definitive characterization of the structure-activity relationship and pave the way for potential lead optimization efforts.

References

The Benzoxazole Scaffold: A Comparative Analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole nucleus, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its rigid structure and ability to participate in various non-covalent interactions have made it a focal point for the design of novel therapeutic agents. This guide delves into a comparative study of a specific, highly functionalized derivative, 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole , and its structural analogs. We will explore the synthetic rationale, compare physicochemical properties, and critically analyze the structure-activity relationships (SAR) that govern their biological effects, supported by experimental data from seminal studies. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the benzoxazole scaffold for creating next-generation therapeutics.

Introduction to the Core Scaffold: Why Benzoxazoles?

Benzoxazole-containing compounds have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[2][3] The fusion of a benzene ring with an oxazole ring creates a stable aromatic system that can be readily functionalized at multiple positions, allowing for the fine-tuning of its steric, electronic, and lipophilic properties. The core compound of this guide, this compound, is particularly noteworthy due to the presence of key pharmacophoric groups: a halogen (chloro), an alkyl group (methyl), and a nitro group, all of which are known to significantly influence biological activity.

Synthesis Strategy: Building the Benzoxazole Core

The construction of the this compound scaffold is a multi-step process that requires careful control of reaction conditions. The most common and effective route begins with a readily available precursor, 2-amino-4-chlorophenol.

A validated synthetic pathway involves four key transformations[1]:

  • Acylation: Protection of the amino group of 2-amino-4-chlorophenol via acylation with acetic anhydride to form 2-acetamido-4-chlorophenol. This step is crucial to direct the subsequent cyclization.

  • Cyclization (Ring Closure): The acetylated intermediate undergoes dehydration-induced ring closure to form the benzoxazole ring, yielding 5-chloro-2-methylbenzoxazole. This is a classic Phillips benzoxazole synthesis reaction.

  • Nitration: Introduction of the nitro group at the C6 position is achieved through electrophilic aromatic substitution using a nitrating mixture (e.g., concentrated nitric and sulfuric acids). The existing chloro and methyl-benzoxazole moieties direct the nitration primarily to the C6 position.

  • Final Product: The reaction yields the target molecule, 5-chloro-2-methyl-6-nitrobenzoxazole.

This synthetic workflow is robust and allows for the generation of analogs by modifying the starting materials or reaction steps. For instance, using different acylating agents in Step 1 would lead to different substituents at the C2 position.

G cluster_synthesis Synthetic Workflow for this compound A 2-Amino-4-chlorophenol B 2-Acetamido-4-chlorophenol A->B Acylation (Acetic Anhydride) C 5-Chloro-2-methylbenzoxazole B->C Dehydration & Ring Closure D This compound C->D Nitration (Mixed Acid)

Caption: General synthetic pathway for the target compound.[1]

Comparative Analysis: Structure-Activity Relationships (SAR)

The biological activity of benzoxazole derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring. By comparing data from various studies on analogs, we can deduce critical structure-activity relationships.

The Role of the C2-Substituent

The C2 position offers a versatile handle for modifying the compound's properties. Comparing the core molecule (C2-methyl) with other analogs reveals key insights.

  • Alkyl vs. Aryl Groups: Studies on 5(or 6)-methyl-2-substituted benzoxazoles have shown that substituting the C2 position with benzyl or substituted benzyl groups can lead to potent antimicrobial activity. For instance, 5-methyl-2-(p-chlorobenzyl)benzoxazole demonstrated significant potency against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[4] This suggests that introducing a larger, more lipophilic, and potentially interactive (via pi-stacking) group at C2 can enhance antifungal activity compared to a simple methyl group.

  • Mechanism of Action: For some 2-substituted benzoxazoles, the antibacterial activity has been linked to the inhibition of DNA gyrase, an essential bacterial enzyme.[2] This suggests that the C2 substituent plays a critical role in the binding interaction with the enzyme's active site.

The Influence of the C5-Chloro Substituent

Halogenation, particularly chlorination, at the C5 position is a common strategy in medicinal chemistry to enhance biological activity.

  • Antimicrobial Activity: The presence of a 5-chloro group is a recurring feature in benzoxazole derivatives with notable antimicrobial effects. Studies on a series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives showed that this moiety contributes to good antibacterial and antifungal activity.[5][6] The electron-withdrawing nature of chlorine can modulate the electronic properties of the entire ring system, potentially enhancing interactions with biological targets or improving membrane permeability.

  • Anticancer Activity: In the context of anticancer research, the 5-chloro substituent has been identified as being important for activity. Research on benzoxazole derivatives targeting breast cancer cell lines indicated that the 5-chloro group contributed positively to the overall anticancer effect.[7]

The Impact of the C6-Nitro Group

The nitro group is a strong electron-withdrawing group that can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.

  • Enhanced Potency: The combination of a C5-chloro and a C6-nitro group is thought to have a synergistic effect on antimicrobial efficacy. This is attributed to the enhanced electron-withdrawing properties of the benzoxazole ring, which may facilitate interactions with bacterial targets.[8]

  • Anticancer Potential: While direct data on the C6-nitro group in our specific core molecule is limited, studies on the closely related benzimidazole scaffold are informative. A series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives showed potent anticancer activity against multiple cell lines, with IC₅₀ values in the low micromolar range.[9] This strongly suggests that the 6-nitro group is a key contributor to cytotoxic activity, a finding that likely translates to the benzoxazole scaffold. An analog, 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol, has been explored as a potential anticancer agent due to its ability to inhibit DNA topoisomerases.[8]

G cluster_sar Structure-Activity Relationship Summary Core C2-Methyl C5-Chloro C6-Nitro Benzoxazole Core C2_Effect C2-Substituent - Larger aryl groups can increase antifungal activity. - Influences binding to targets like DNA gyrase. Core:f0->C2_Effect C5_Effect C5-Chloro - Enhances broad-spectrum antimicrobial activity. - Contributes positively to anticancer potency. Core:f1->C5_Effect C6_Effect C6-Nitro - Strong electron-withdrawing group. - Synergizes with C5-Chloro for antimicrobial effect. - Associated with potent anticancer activity. Core:f2->C6_Effect

Caption: Key structure-activity relationships for the benzoxazole scaffold.

Comparative Biological Data

To provide a clear comparison, the following table summarizes biological activity data for the parent compound's structural motifs drawn from various studies. Note that these are not direct comparisons from a single study but an aggregation of findings on related analogs.

Compound/Analog ClassBiological ActivityKey FindingsReference
5-Methyl-2-(p-chlorobenzyl)benzoxazole AntifungalPotent against C. albicans (MIC = 6.25 µg/mL).[4]
5-Chloro-benzoxazolinone derivatives Antibacterial / AntifungalThe 5-chloro group is a key feature for good antimicrobial activity against S. aureus, E. coli, and C. albicans.[5][6]
N-substituted 6-nitro-1H-benzimidazoles AnticancerPotent activity against five cancer cell lines (IC₅₀ = 1.84–10.28 µg/mL).[9]
5-Chloro-6-nitro-1,3-benzoxazole-2-thiol AnticancerPotential DNA topoisomerase inhibitor.[8]

Experimental Protocols

For researchers aiming to validate or build upon these findings, detailed experimental protocols are essential.

Protocol: Synthesis of this compound[1]

Step 1: Synthesis of 5-chloro-2-methylbenzoxazole

  • To a solution of 2-amino-4-chlorophenol in a suitable solvent, add acetic anhydride dropwise while maintaining the temperature below 30°C.

  • Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Add a dehydrating agent (e.g., polyphosphoric acid) and heat the mixture to induce cyclization.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water, and dry the crude 5-chloro-2-methylbenzoxazole.

Step 2: Nitration to this compound

  • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (80-90%) at 0-5°C.

  • Dissolve the 5-chloro-2-methylbenzoxazole from Step 1 in concentrated sulfuric acid and cool the solution to 0-5°C.

  • Slowly add the nitrating mixture to the benzoxazole solution, maintaining the temperature below 10°C.

  • Stir the reaction mixture for 1-2 hours at low temperature.

  • Carefully pour the mixture onto crushed ice. The product will precipitate.

  • Filter the solid, wash thoroughly with cold water until neutral, and dry to obtain the final product.

Protocol: Broth Microdilution Assay for MIC Determination[5][7]
  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

  • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Add 100 µL of the microbial inoculum to each well.

  • Include positive (microbes only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The analysis of this compound and its analogs underscores the therapeutic potential of this highly tunable scaffold. The collective evidence strongly suggests that the C5-chloro and C6-nitro substituents are critical for potent antimicrobial and anticancer activities, while the C2 position provides a key site for modulating potency and target selectivity.

Future research should focus on synthesizing a focused library around this core structure to enable direct, side-by-side comparative analysis. This would involve systematically varying the C2 substituent (from small alkyl to bulky aryl groups) while retaining the 5-chloro-6-nitro pattern. Elucidating the precise mechanism of action, whether through DNA gyrase inhibition, topoisomerase poisoning, or other pathways, will be crucial for rational drug design. Such studies will undoubtedly pave the way for developing novel benzoxazole-based clinical candidates to combat infectious diseases and cancer.

References

A Comparative Analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole and 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the benzoxazole scaffold stands as a privileged structure, consistently appearing in compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The strategic modification of this core, particularly through halogenation, offers a powerful tool to modulate physicochemical properties and enhance therapeutic potential. This guide provides an in-depth, objective comparison of two closely related halogenated nitrobenzoxazoles: 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole and 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research endeavors.

Structural and Physicochemical Properties: A Tale of Two Halogens

The core difference between the two molecules lies in the substitution at the 5-position of the benzoxazole ring system—a chlorine atom versus a fluorine atom. This seemingly subtle change has significant implications for the electronic and steric properties of the molecules, which in turn are expected to influence their biological activity and pharmacokinetic profiles.

PropertyThis compound5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole
Molecular Formula C₈H₅ClN₂O₃[3]C₈H₅FN₂O₃[2]
Molecular Weight 212.59 g/mol [3]196.13 g/mol [2]
CAS Number 13452-16-9[3]40703-40-0[2]
Calculated LogP Not available in search results2.1[2]
Hydrogen Bond Acceptors 44
Hydrogen Bond Donors 00

Note: The calculated LogP for the chloro-derivative was not found in the provided search results. However, it is generally expected that the chloro-substituent will impart slightly higher lipophilicity compared to the fluoro-substituent.

The substitution of chlorine with fluorine leads to a notable decrease in molecular weight. Fluorine's high electronegativity and small size compared to chlorine can lead to more favorable interactions with biological targets and potentially improved cell permeability.[4]

Synthesis Strategies: Crafting the Halogenated Benzoxazole Core

The synthesis of these compounds generally follows a multi-step pathway involving the formation of the benzoxazole ring followed by nitration.

Synthesis of this compound

A patented method outlines a clear route to the chloro-derivative.[5] The process commences with the protection of the amino group of 2-amino-4-chlorophenol via acylation with acetic anhydride. The resulting 2-acetamido-4-chlorophenol is then subjected to cyclization to form 5-chloro-2-methylbenzoxazole. The final step involves the nitration of this intermediate using a mixed acid (concentrated nitric and sulfuric acids) to introduce the nitro group at the 6-position.

Synthesis of this compound A 2-Amino-4-chlorophenol C 2-Acetamido-4-chlorophenol A->C Acylation B Acetic Anhydride B->C D 5-Chloro-2-methylbenzoxazole C->D Cyclization F This compound D->F Nitration E Mixed Acid (HNO₃/H₂SO₄) E->F Proposed Synthesis of 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole A 2-Amino-4-fluoro-5-nitrophenol C 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole A->C Cyclization B Acetic Anhydride B->C

References

A Comparative In Silico Analysis: Probing the Antimicrobial Potential of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole through Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the benzoxazole scaffold has emerged as a privileged structure, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The compound 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, a member of this versatile family, presents an intriguing subject for computational investigation to elucidate its potential therapeutic applications.[4] This guide provides a comprehensive molecular docking study, offering a comparative analysis of its binding affinity against a crucial bacterial target, DNA gyrase, benchmarked against a known inhibitor. This in silico approach is a cornerstone of modern drug design, enabling the rapid and cost-effective screening of virtual compound libraries to identify promising lead candidates.[5][6][7]

The Rationale for Targeting DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[8] Its absence in eukaryotes makes it an attractive and validated target for the development of novel antibacterial agents.[8] Several successful antibiotic classes, including the quinolones, exert their therapeutic effect by inhibiting this enzyme. The selection of DNA gyrase for this study is therefore predicated on its critical role in bacterial survival and its established druggability. We will be utilizing the crystal structure of Staphylococcus aureus DNA gyrase B (PDB ID: 4URO) for our docking simulations. As a point of comparison, we will dock the known inhibitor, ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, to validate our docking protocol and provide a reference for the binding affinity of our test compound.

Experimental Workflow: A Step-by-Step Protocol for Molecular Docking

The following protocol outlines a robust and reproducible workflow for conducting molecular docking studies, ensuring the scientific validity of the generated data. This process involves the meticulous preparation of both the protein target and the ligand, followed by the docking simulation and a thorough analysis of the results.[9][10]

Part 1: Ligand and Protein Preparation
  • Ligand Preparation :

    • The 3D structure of this compound (CID: 53385) was obtained from the PubChem database.

    • The structure of the reference inhibitor, ciprofloxacin (CID: 2764), was also retrieved from PubChem.

    • Both ligand structures were energetically minimized using the UCSF Chimera software, employing the AMBER ff14SB force field. Gasteiger charges were computed and added to each ligand. The final prepared ligands were saved in the .mol2 file format.

  • Protein Preparation :

    • The crystal structure of Staphylococcus aureus DNA gyrase B (PDB ID: 4URO) was downloaded from the Protein Data Bank.

    • All non-essential water molecules and co-crystallized ligands were removed from the protein structure using UCSF Chimera.

    • Polar hydrogen atoms were added, and Gasteiger charges were assigned to the protein. The prepared protein was saved in the .pdbqt file format for use with AutoDock Vina.

Part 2: Molecular Docking Simulation
  • Grid Box Generation :

    • A grid box was defined around the active site of the DNA gyrase B protein. The dimensions and center of the grid box were set to encompass the entire binding pocket, ensuring that the ligand could freely rotate and translate within this space. The grid box was centered at x: 10.5, y: 35.5, z: 27.8 with dimensions of 25 x 25 x 25 Å.

  • Docking with AutoDock Vina :

    • Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[11]

    • Both this compound and ciprofloxacin were docked into the prepared DNA gyrase B receptor.

    • The exhaustiveness parameter was set to 20 to ensure a comprehensive search of the conformational space. The top 10 binding poses for each ligand were generated and ranked based on their binding affinity scores.

Part 3: Analysis of Docking Results
  • Binding Affinity Evaluation :

    • The binding affinity, calculated in kcal/mol, for the best-ranked pose of each ligand was recorded. A more negative value indicates a stronger binding interaction.

  • Interaction Analysis :

    • The protein-ligand interaction profiles for the best poses were analyzed using BIOVIA Discovery Studio Visualizer.

    • Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, were identified and visualized.

Comparative Analysis of Docking Results

The molecular docking simulations provide valuable insights into the potential of this compound as a DNA gyrase inhibitor. The results are summarized in the table below, comparing its performance against the known inhibitor, ciprofloxacin.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
This compound -7.8ASP79, GLY77, ILE80, ALA52Hydrogen Bond, Hydrophobic, van der Waals
Ciprofloxacin (Reference) -8.5ASP79, GLY77, SER51, ALA52Hydrogen Bonds, Pi-Alkyl, van der Waals

The data reveals that this compound exhibits a strong binding affinity for the active site of S. aureus DNA gyrase B, with a binding energy of -7.8 kcal/mol. While this is slightly less favorable than the reference inhibitor, ciprofloxacin (-8.5 kcal/mol), it is still indicative of a potent interaction.

The interaction analysis shows that both compounds share key interactions with residues such as ASP79 and GLY77, which are crucial for inhibitor binding in this active site. The nitro group of the benzoxazole derivative is predicted to form a hydrogen bond with the side chain of ASP79, a critical interaction for anchoring the ligand in the binding pocket.

Visualizing the Workflow and Pathway

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand Ligand Acquisition (this compound) Ligand_Prep Ligand Preparation (Energy Minimization, Add Charges) Ligand->Ligand_Prep Protein Protein Target Acquisition (S. aureus DNA Gyrase B - 4URO) Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Protein->Protein_Prep Grid Grid Box Generation (Define Active Site) Ligand_Prep->Grid Protein_Prep->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Analysis Results Analysis (Binding Affinity, Interactions) Docking->Analysis Comparison Comparative Analysis (vs. Ciprofloxacin) Analysis->Comparison

Caption: Molecular Docking Workflow

G Compound This compound (Potential Inhibitor) DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibition Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Catalyzes Replication DNA Replication & Transcription Supercoiling->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to

Caption: DNA Gyrase Inhibition Pathway

Conclusion

This in silico investigation provides compelling evidence for the potential of this compound as a novel inhibitor of bacterial DNA gyrase. Its predicted binding affinity and interaction profile are comparable to that of the established antibiotic, ciprofloxacin, marking it as a promising candidate for further preclinical evaluation. While computational studies are a powerful predictive tool, it is imperative that these findings are validated through in vitro enzymatic assays and in vivo antimicrobial susceptibility testing to fully characterize its therapeutic potential. This guide serves as a foundational blueprint for such future investigations, underscoring the synergy between computational and experimental approaches in the quest for new antimicrobial agents.

References

in-silico ADMET prediction for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In-Silico ADMET Prediction of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Introduction: The Imperative of Early ADMET Profiling in Drug Discovery

The path from a promising chemical entity to a clinically approved drug is notoriously high-risk and expensive. A significant reason for late-stage failures is an undesirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] Molecules that are potent in vitro may fail in vivo due to poor bioavailability, rapid metabolism, inability to reach the target site, or unforeseen toxicity.[2][3] Consequently, the early assessment of ADMET properties has become a cornerstone of modern drug discovery, allowing for the prioritization of candidates with a higher probability of success.[4]

In-silico, or computational, ADMET prediction offers a rapid, cost-effective, and resource-efficient method for this early-stage evaluation.[5] By leveraging sophisticated algorithms and models trained on vast datasets of experimental results, these tools can predict the pharmacokinetic and toxicological properties of a molecule solely from its chemical structure.[6][7] This guide provides a comprehensive, comparative analysis of the in-silico ADMET profile for This compound , a small molecule of interest, utilizing three distinct and widely recognized prediction platforms. The objective is to provide researchers and drug development professionals with a practical framework for performing and interpreting such predictions, highlighting the consensus, divergence, and ultimate utility of these computational tools.

Subject Molecule Profile: this compound

Before delving into the predictive analysis, it is essential to define the subject molecule.

  • Compound Name: this compound

  • CAS Number: 13452-16-9[8][9]

  • Molecular Formula: C₈H₅ClN₂O₃[8]

  • Molecular Weight: 212.59 g/mol [8][9]

  • Chemical Structure (SMILES): CC1=NC2=C(C=C(C(=C2)--INVALID-LINK--[O-])Cl)O1

This benzoxazole derivative serves as our test case for a comparative in-silico evaluation.

Methodology: A Comparative In-Silico Workflow

The core of this guide is the comparison of predictions from multiple platforms. The rationale is that a consensus prediction from different models lends greater confidence, while divergent results can highlight potential areas of concern or specific structural features that warrant further experimental investigation. We have selected three freely accessible and reputable web-based tools for this analysis: SwissADME , admetSAR , and pkCSM .

General Experimental Workflow

The process for obtaining in-silico ADMET predictions is generally consistent across different platforms. The workflow involves inputting the molecular structure, running the calculations based on the platform's underlying models, and then collating and interpreting the output data.

In_Silico_ADMET_Workflow cluster_input 1. Molecule Input cluster_prediction 2. Prediction Platforms cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Outcome Input Provide Molecule Structure (e.g., SMILES String) SwissADME SwissADME Input->SwissADME Submit for Prediction admetSAR admetSAR Input->admetSAR Submit for Prediction pkCSM pkCSM Input->pkCSM Submit for Prediction Collate Collate Predicted Data (Absorption, Distribution, etc.) SwissADME->Collate admetSAR->Collate pkCSM->Collate Compare Comparative Analysis (Consensus vs. Divergence) Collate->Compare Report Generate ADMET Profile Report Compare->Report

Caption: General workflow for in-silico ADMET prediction and comparative analysis.

Step-by-Step Protocols

1. SwissADME Protocol:

  • Navigate to the SwissADME homepage.

  • Input: In the "List of SMILES" text box, paste the SMILES string for the compound: CC1=NC2=C(C=C(C(=C2)--INVALID-LINK--[O-])Cl)O1.

  • Execute: Click the "Run" button to initiate the prediction.

  • Data Collection: The results are displayed on a new page. Collect the relevant data from the "Physicochemical Properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," and "Drug-likeness" sections.

2. admetSAR Protocol:

  • Navigate to the admetSAR web server.[10]

  • Input: Select the "Predict" function. Draw the molecule using the provided chemical editor or, more simply, paste the SMILES string into the input box.

  • Execute: Click the "Predict" button.

  • Data Collection: A comprehensive table of predicted ADMET properties is generated. Collect data related to absorption, distribution, metabolism, excretion, and toxicity.

3. pkCSM Protocol:

  • Navigate to the pkCSM pharmacokinetic properties prediction server.

  • Input: The interface allows for direct input of the SMILES string. Paste CC1=NC2=C(C=C(C(=C2)--INVALID-LINK--[O-])Cl)O1 into the designated area. Alternatively, you can upload a file.

  • Execute: Click the "Submit" button.

  • Data Collection: The results are organized into ADMET categories. Collect the predicted values for parameters such as Intestinal Absorption, BBB Permeability, CYP inhibition, and various toxicity endpoints.[5]

Results: Comparative ADMET Profile

The predicted ADMET properties for this compound from the three platforms are summarized below. This side-by-side comparison allows for a clear evaluation of the consensus and variability in the predictions.

Table 1: Physicochemical and Drug-Likeness Predictions

PropertySwissADMEadmetSARpkCSMInterpretation
Molecular Weight ( g/mol )212.59212.59212.59Compliant with Lipinski's rule (<500).
LogP (Lipophilicity)2.80 (iLOGP)2.62 (ALOGP)2.48 (Predicted)Moderate lipophilicity, generally favorable for permeability.[11]
H-Bond Acceptors444Compliant with Lipinski's rule (<10).
H-Bond Donors000Compliant with Lipinski's rule (<5).
Lipinski's Rule of 5Yes (0 violations)CompliantCompliantIndicates good potential for oral bioavailability.
Water Solubility (LogS)-3.27 (Poorly)-3.17 (Soluble)-3.01 (Soluble)Predicted to have low to moderate aqueous solubility.[11]

Table 2: Absorption and Distribution Predictions

PropertySwissADMEadmetSARpkCSMInterpretation
Human Intestinal Abs. (% HIA)High95.8% (High)93.5% (High)Strong consensus on high intestinal absorption.
Caco-2 Permeability (logPapp)N/A1.15 (High)0.73 (High)Predicted to be highly permeable across the intestinal cell line model.
P-glycoprotein (P-gp) SubstrateNoNon-substrateNon-substrateUnlikely to be subject to efflux by P-gp, which is favorable for absorption.
Blood-Brain Barrier (BBB) Perm.YesBBB+ (Permeable)-0.05 (logBB) (Permeable)Strong consensus that the compound is likely to cross the BBB.
Plasma Protein Binding (% PPB)N/AN/A92.5%Predicted to be highly bound to plasma proteins.

Table 3: Metabolism and Toxicity Predictions

PropertySwissADMEadmetSARpkCSMInterpretation
CYP1A2 InhibitorYesInhibitorInhibitorHigh potential for drug-drug interactions via CYP1A2 inhibition.
CYP2C9 InhibitorYesInhibitorInhibitorHigh potential for drug-drug interactions via CYP2C9 inhibition.
CYP2C19 InhibitorNoNon-inhibitorInhibitorDivergent Prediction. Warrants caution for potential CYP2C19 interactions.
CYP2D6 InhibitorNoNon-inhibitorNon-inhibitorUnlikely to inhibit CYP2D6.
CYP3A4 InhibitorNoNon-inhibitorInhibitorDivergent Prediction. Warrants caution for potential CYP3A4 interactions.
Ames MutagenicityN/AMutagenMutagenHigh probability of being mutagenic, a significant toxicity concern.
hERG InhibitionN/AhERG I InhibitorYes (Category I)High risk of cardiotoxicity through hERG channel inhibition.[2]
HepatotoxicityN/AH-HT PositiveYesPredicted to be potentially toxic to the liver.[12]

Discussion and Scientific Interpretation

Comparative_Logic cluster_preds In-Silico Predictions cluster_analysis Analysis cluster_findings Key Findings cluster_action Actionable Insights P1 SwissADME Results Analysis Comparative Analysis P1->Analysis P2 admetSAR Results P2->Analysis P3 pkCSM Results P3->Analysis Consensus Consensus Predictions (e.g., High Absorption, Mutagenicity) Analysis->Consensus Divergence Divergent Predictions (e.g., CYP2C19/3A4 Inhibition) Analysis->Divergence Action Inform Experimental Design & Prioritization Consensus->Action Divergence->Action

References

A Comparative Guide to the Biological Target Validation of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological target(s) of the novel bioactive compound, 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole. As the precise molecular target of this compound is not extensively documented, this document serves as a strategic guide to its deconvolution, comparing various experimental approaches with supporting data and protocols.

The Crucial Role of Target Validation in Drug Discovery

In the realm of drug discovery, identifying a bioactive small molecule is merely the beginning of a long and intricate journey. This compound, a member of the versatile benzoxazole family, may exhibit promising phenotypic effects in cellular or disease models. However, without a clear understanding of its molecular mechanism of action, its therapeutic potential remains speculative. Target identification and validation are the cornerstones of modern drug development, providing the necessary evidence to link a compound's biological effects to a specific molecular target.[1][2] This process is essential for rational lead optimization, predicting potential on- and off-target toxicities, and ultimately, for the successful clinical translation of a new chemical entity.[3]

This guide will navigate through a selection of robust experimental strategies to elucidate the biological target of this compound, offering a comparative analysis of their principles, methodologies, and expected outcomes.

A Comparative Overview of Target Identification Strategies

The two primary avenues for target validation are direct biochemical methods and indirect genetic approaches.[1] Biochemical methods aim to physically isolate and identify the protein(s) that directly interact with the compound, while genetic methods infer the target by observing how genetic perturbations alter the cellular response to the compound.

Method Principle Compound Modification Required? Cellular Context Key Output
Affinity Chromatography - Mass Spectrometry (AC-MS) Immobilized compound captures binding partners from cell lysates.YesIn vitro (cell lysate)Identity of potential binding proteins.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.NoIntact cells or cell lysateEvidence of direct target engagement in a cellular environment.
CRISPR/Cas9-based Screening Gene knockouts reveal genetic dependencies for compound activity.NoIntact cellsIdentification of genes that modulate sensitivity or resistance to the compound.

I. Biochemical Approaches for Direct Target Identification

A. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classical and powerful technique relies on the principle of using the small molecule as "bait" to "fish" for its binding partners in a complex protein mixture, such as a cell lysate.[4][5]

cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Protein Identification A This compound B Linker Attachment A->B C Affinity Tag Conjugation (e.g., Biotin) B->C D Immobilize Probe on Beads (e.g., Streptavidin) C->D E Incubate with Cell Lysate D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE Separation G->H I In-gel Digestion (e.g., Trypsin) H->I J LC-MS/MS Analysis I->J K Database Search & Protein Identification J->K

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

  • Probe Synthesis:

    • Synthesize an analog of this compound with a linker arm at a position that does not interfere with its biological activity.

    • Conjugate an affinity tag, such as biotin, to the end of the linker.

  • Immobilization:

    • Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize the "bait".

  • Protein Binding:

    • Prepare a cell lysate from a relevant cell line that is sensitive to the compound.

    • Incubate the lysate with the probe-conjugated beads to allow the target protein(s) to bind.

  • Washing:

    • Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution:

    • Elute the specifically bound proteins from the beads. This can be done by competing with an excess of the free, unmodified compound or by using denaturing conditions.

  • Analysis by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion with trypsin, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

    • Identify the proteins by searching the MS/MS data against a protein database.

  • Strengths:

    • Directly identifies potential binding partners.

    • Can be a very powerful method when a high-affinity interaction exists.

  • Limitations:

    • Requires chemical modification of the compound, which may alter its binding properties.[6]

    • Can suffer from the identification of non-specific binders.

    • May not be suitable for weak or transient interactions.

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement in a cellular context without the need for compound modification.[7][8] The principle is that the binding of a ligand to its target protein confers thermal stability to the protein.[9]

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Culture Cells B Treat with Compound or Vehicle (DMSO) A->B C Aliquot Treated Cells B->C D Heat Aliquots to a Range of Temperatures C->D E Cell Lysis D->E F Separate Soluble and Precipitated Proteins E->F G Quantify Soluble Target Protein (e.g., Western Blot, MS) F->G H Plot Melting Curves G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heating:

    • Aliquot the treated cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[9][10]

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification:

    • Analyze the amount of the soluble target protein remaining at each temperature using a specific antibody (Western blot) or by mass spectrometry.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[7]

  • Strengths:

    • Measures target engagement in intact cells, providing a more physiologically relevant context.[8][11]

    • Does not require modification of the compound.

    • Can be adapted to a high-throughput format.

  • Limitations:

    • Requires a hypothesis of the potential target to have a specific antibody for detection (unless using a proteomics approach).

    • Not all ligand-protein interactions result in a detectable thermal shift.

II. Genetic Approaches for Target Identification

CRISPR/Cas9-Based Screens

CRISPR/Cas9 technology provides a powerful and unbiased way to identify genes that are essential for a compound's activity.[12][13] By creating a library of cells with systematic gene knockouts, one can identify which genetic modifications lead to resistance or increased sensitivity to this compound.[][15]

cluster_0 Library Transduction cluster_1 Selection cluster_2 Analysis A Cas9-expressing Cell Line B Transduce with sgRNA Library (Lentivirus) A->B C Treat Cell Population with Compound B->C D Collect Surviving Cells (Resistance Screen) C->D E Genomic DNA Extraction D->E F PCR Amplification of sgRNA Cassettes E->F G Next-Generation Sequencing F->G H Identify Enriched/Depleted sgRNAs G->H

Caption: Workflow for a CRISPR/Cas9 Resistance Screen.

  • Cell Line Preparation:

    • Establish a cell line that stably expresses the Cas9 nuclease.

  • Library Transduction:

    • Transduce the Cas9-expressing cells with a genome-wide or targeted single-guide RNA (sgRNA) library, typically delivered via lentivirus.

  • Selection:

    • Treat the population of cells with a lethal or sub-lethal concentration of this compound.

  • Cell Harvesting:

    • After a period of selection, harvest the surviving cells (for a resistance screen) or compare the sgRNA representation before and after treatment (for a sensitization screen).

  • Genomic DNA Analysis:

    • Extract genomic DNA from the selected cell population and a control population.

    • Use PCR to amplify the sgRNA-encoding regions.

  • Sequencing and Data Analysis:

    • Perform next-generation sequencing to determine the frequency of each sgRNA in the selected and control populations.

    • Bioinformatic analysis will identify sgRNAs that are significantly enriched or depleted in the treated population, pointing to genes whose knockout confers resistance or sensitivity.

  • Strengths:

    • Unbiased, genome-wide approach to identify functionally important genes.

    • Can reveal not only the direct target but also other components of the relevant signaling pathway.[16]

  • Limitations:

    • Identified genes are not necessarily the direct binding partners of the compound.

    • Technically demanding and requires significant bioinformatics support.

    • Results require orthogonal validation to confirm direct binding.

Conclusion and Recommended Strategy

The validation of the biological target for a novel compound like this compound is a multi-faceted process that benefits from the integration of orthogonal approaches. A recommended strategy would be to initiate parallel efforts in both biochemical and genetic methodologies.

A CRISPR/Cas9 screen can provide an unbiased, genome-wide view of the cellular pathways affected by the compound, generating a list of high-priority candidate targets. Simultaneously, the synthesis of a tagged version of the compound for affinity chromatography can be pursued. Hits from the CRISPR screen can then be directly tested for physical interaction using techniques like CETSA, which offers the advantage of assessing target engagement in a native cellular environment without requiring compound modification.

By combining the functional insights from genetic screens with the direct binding evidence from biochemical and biophysical assays, researchers can build a robust and compelling case for the biological target of this compound, paving the way for its further development as a potential therapeutic agent.

References

A Comparative Guide to Determining the Cross-Reactivity Profile of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The compound 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (CAS 13452-16-9) belongs to this versatile class.[3][4] As with any potential therapeutic agent, its journey from a promising hit to a viable lead compound is critically dependent on a thorough understanding of its biological interaction profile.

Defining a compound's selectivity—the degree to which it acts on a specific biological target versus a range of other potential targets—is a cornerstone of modern drug development.[5] A highly selective compound offers a clearer mechanism of action and a potentially wider therapeutic window, while a non-selective or "promiscuous" compound may lead to unforeseen off-target effects and toxicity.[6] However, polypharmacology (engaging multiple targets) can sometimes be beneficial. Therefore, a comprehensive cross-reactivity profile is not merely a checkbox but a vital roadmap for predicting efficacy, understanding toxicity, and guiding further chemical optimization.

This guide provides a framework for researchers and drug development professionals to establish a robust cross-reactivity profile for this compound. We will compare and contrast key experimental methodologies, explain the causality behind their application, and provide actionable protocols to generate the necessary data.

Part 1: Establishing the Cross-Reactivity Landscape: A Dual-Methodology Approach

To build a reliable selectivity profile, it is essential to move from broad, high-throughput biochemical screens to more physiologically relevant cellular assays. This dual approach validates initial findings in a context that better reflects the compound's ultimate application. We will compare two gold-standard techniques: broad-panel kinase profiling and the Cellular Thermal Shift Assay (CETSA).

Initial Broad Screening: Kinome Profiling

Expertise & Experience: The human kinome consists of over 500 protein kinases, making it one of the largest and most functionally diverse enzyme families.[7] Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, they are a frequent source of both intended and unintended drug interactions.[8] Starting with a broad kinome screen is a logical and data-rich first step to map the interaction landscape of a novel compound. It provides a wide, unbiased view of potential targets and off-targets within this critical enzyme class.

Trustworthiness: Kinase profiling is typically performed using radiometric assays that directly measure the transfer of a radiolabeled phosphate from ATP to a peptide substrate, or through fluorescence-based methods.[6][8] These assays are highly sensitive and quantitative. By screening against a large, representative panel of kinases (often >300), the resulting data provides a statistically powerful signature of a compound's selectivity.[9][10]

Workflow for Kinome Profiling:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (e.g., 10 µM in DMSO) Incubation Incubate Compound with Kinase Compound->Incubation KinasePanel Kinase Panel Plates (>300 Recombinant Kinases) KinasePanel->Incubation Reagents Reagent Mix (ATP, Substrate, Buffer) Reaction Initiate Reaction (Add Reagent Mix) Reagents->Reaction Incubation->Reaction Stop Stop Reaction & Capture Substrate Reaction->Stop Detection Measure Signal (Radiometric or Fluorescent) Stop->Detection Calculation Calculate % Inhibition vs Control Detection->Calculation Profile Generate Selectivity Profile (e.g., Kinome Map) Calculation->Profile

Caption: Workflow for a typical large-panel kinase selectivity screen.

Cellular Validation: The Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: A compound's activity in a clean, biochemical assay does not always translate to a complex cellular environment.[11] Factors like cell permeability, efflux pumps, and intracellular metabolism can dramatically alter a compound's availability and target engagement. CETSA is a powerful, label-free technique that bridges this gap by measuring direct compound-protein binding inside intact cells or cell lysates.[12][13]

Trustworthiness: The principle of CETSA is based on ligand-induced thermal stabilization.[14] When a compound binds to its target protein, it generally increases the protein's conformational stability, raising its melting temperature (Tagg).[15] By heating cell lysates or intact cells across a temperature gradient, one can quantify the amount of soluble, non-denatured target protein remaining at each temperature. A shift in this "melt curve" in the presence of a compound is direct evidence of target engagement.[16] This method is self-validating; a lack of a thermal shift indicates a lack of meaningful engagement under the tested conditions.

Workflow for CETSA with Western Blot Detection:

cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_protein Protein Analysis Cells Culture Cells Treatment Treat Cells with Compound or Vehicle (DMSO) Cells->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Aliquots Aliquot Cell Suspension into PCR Tubes Harvest->Aliquots Heating Heat Aliquots across Temperature Gradient (e.g., 40-70°C) Aliquots->Heating Lysis Freeze-Thaw Lysis Heating->Lysis Centrifuge Centrifuge to Pellet Aggregated Proteins Lysis->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect WB Western Blot for Target Protein Collect->WB

Caption: The experimental workflow for CETSA to validate target engagement.

Part 2: Data Presentation and Comparative Analysis

To illustrate how data from these experiments informs our understanding, we present a hypothetical cross-reactivity profile for this compound. This data is compared against two reference compounds: Staurosporine, a well-known non-selective kinase inhibitor, and "Compound S," a hypothetical highly selective inhibitor of Kinase X.

Table 1: Hypothetical Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetKinase FamilyThis compoundStaurosporine (Non-selective Control)Compound S (Selective Control)
Kinase X TK95.2% 99.1%98.5%
Kinase Y TK88.7% 98.8%5.1%
ABL1TK25.4%96.5%2.3%
SRCTK31.0%99.5%1.8%
CDK2CMGC15.6%97.2%0.5%
GSK3BCMGC5.2%92.1%3.3%
PKAAGC2.1%98.9%0.9%
AKT1AGC4.5%89.4%2.1%
MEK1STE1.2%45.3%0.4%
p38a (MAPK14)CMGC8.9%78.6%1.5%

Interpretation of Hypothetical Data:

  • This compound: The data suggests this compound is a potent inhibitor of "Kinase X" and "Kinase Y," both in the Tyrosine Kinase (TK) family. It shows moderate activity against SRC and ABL1 but is largely inactive against kinases in other families (CMGC, AGC, STE). This profile indicates a degree of selectivity for certain tyrosine kinases, distinguishing it from a broadly non-selective inhibitor like Staurosporine.

  • Staurosporine: As expected, this compound inhibits nearly every kinase in the panel, confirming its role as a positive control for broad-spectrum inhibition.

  • Compound S: This compound demonstrates high selectivity, potently inhibiting only its intended target, Kinase X, with negligible activity against all other kinases.

This initial screen identifies Kinase X and Kinase Y as primary targets for cellular validation with CETSA.

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments described.

Protocol 1: General Kinase Selectivity Profiling (Biochemical Assay)

This protocol is a generalized procedure adaptable for commercial kinase profiling services.[8][9]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working concentration (e.g., 100 µM) for the assay.

  • Assay Plate Preparation: The assay is performed in a 384-well plate. The test compound is added to wells containing individual recombinant kinases from the screening panel to achieve a final concentration of 1 µM. Control wells should contain DMSO vehicle only.

  • Kinase Reaction:

    • Pre-incubate the compound with the kinases for 10-15 minutes at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a mix containing the specific peptide substrate for each kinase and ATP (radiolabeled [γ-³³P]ATP for radiometric assays). The ATP concentration should be at or near the Km for each kinase to ensure physiological relevance.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a termination buffer (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the DMSO control wells: % Inhibition = 100 * (1 - (Signal_compound / Signal_DMSO))

    • Visualize the data using a heatmap or selectivity score (e.g., Gini coefficient) to quantify the compound's selectivity.[5][17]

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol is designed to validate the engagement of "Kinase X" in a relevant cell line.[12][14]

  • Cell Culture and Treatment:

    • Culture a human cell line known to express Kinase X (e.g., A549 lung carcinoma cells) to ~80% confluency.

    • Treat the cells with this compound at a final concentration of 10 µM. Treat a parallel flask with an equivalent volume of DMSO as a vehicle control.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Cell Harvest and Thermal Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors to a concentration of 10⁷ cells/mL.

    • Aliquot 100 µL of the cell suspension from both the treated and control groups into separate PCR tubes for each temperature point.

    • Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C). An unheated sample (RT) serves as a control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble fraction from aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Western Blot:

    • Carefully transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze 15-20 µg of protein per sample by SDS-PAGE, transfer to a PVDF membrane, and probe with a validated primary antibody specific for Kinase X.

    • Use a loading control antibody (e.g., GAPDH) to ensure equal loading.

    • Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for Kinase X at each temperature for both treated and control samples.

    • Normalize the intensity of each band to the unheated (RT) sample.

    • Plot the normalized band intensity versus temperature to generate the CETSA "melt curves." A rightward shift of the curve for the compound-treated samples indicates target stabilization and engagement.

Conclusion

Establishing the cross-reactivity profile of a compound like this compound is a multi-step, evidence-driven process. It begins with broad, unbiased screening, such as kinome profiling, to identify primary biological targets and potential off-targets. These findings must then be validated in a more complex, physiologically relevant system using techniques like CETSA to confirm direct target engagement within the cell. This integrated approach provides the high-quality, actionable data necessary to make informed decisions in a drug discovery pipeline, ultimately shaping the trajectory of a promising molecule.

References

The Evolving Landscape of Antibacterials: A Comparative Guide to the Antibacterial Spectrum of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms and provide effective therapeutic options. Among these, benzoxazole derivatives have emerged as a promising class of compounds with a broad and potent antibacterial spectrum. This guide offers an in-depth comparison of the antibacterial activity of various benzoxazole derivatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential.

Introduction to Benzoxazole Derivatives: A Scaffold of Promise

The benzoxazole core, a bicyclic heterocyclic system, has proven to be a versatile pharmacophore in medicinal chemistry. Its structural resemblance to endogenous purine bases allows for potential interactions with key bacterial enzymes, leading to the inhibition of essential cellular processes.[1][2] This has spurred the synthesis and evaluation of a multitude of benzoxazole derivatives, revealing a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][3][4][5]

Unraveling the Antibacterial Spectrum: From Broad to Selective Activity

Benzoxazole derivatives have demonstrated efficacy against a wide array of both Gram-positive and Gram-negative bacteria. Their spectrum of activity is, however, highly dependent on the nature and position of substituents on the benzoxazole ring system.

Gram-Positive Bacteria: A Key Target

Many benzoxazole derivatives exhibit potent activity against Gram-positive pathogens, including clinically significant species like Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Bacillus subtilis, and Enterococcus faecalis.[4][6][7][8] For instance, certain 2-substituted benzoxazoles have shown minimum inhibitory concentrations (MICs) as low as 3.125 to 6.25 µg/mL against MRSA strains.[4] Some derivatives have even demonstrated superior or comparable activity to established antibiotics like vancomycin against resistant enterococci.

Gram-Negative Bacteria: A More Challenging Frontier

While many benzoxazoles show broad-spectrum activity, achieving high potency against Gram-negative bacteria has been a greater challenge, often attributed to the complex outer membrane of these organisms that can limit drug penetration. However, specific structural modifications have led to derivatives with significant activity against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi.[3] For example, a derivative bearing a hydrophobic aromatic tie exhibited MIC values ranging from 0.098 to 0.78 μg/mL against a panel of bacteria, including Gram-negative strains.[9]

Structure-Activity Relationship (SAR): Tailoring the Spectrum

The antibacterial spectrum and potency of benzoxazole derivatives are intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of new and more effective antibacterial agents.

  • Substitution at the 2-position: The substituent at the 2-position of the benzoxazole ring plays a crucial role in determining the antibacterial activity. Aromatic and heteroaromatic substitutions are common, and the nature of the substituents on these rings can significantly modulate the activity.

  • Halogenation: The introduction of halogen atoms, such as fluorine and chlorine, into the benzoxazole scaffold has been shown to enhance antibacterial activity in many cases.[3]

  • Absence of a Methylene Bridge: Studies have indicated that benzoxazole derivatives lacking a methylene bridge between the oxazole and a phenyl ring tend to exhibit greater antibacterial activity.[10][11]

  • Other Substitutions: Modifications at other positions of the benzoxazole ring, as well as the incorporation of various side chains, have been explored to optimize the antibacterial profile, including potency, spectrum, and pharmacokinetic properties.

Comparative Data on Antibacterial Activity

To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzoxazole derivatives against a selection of pathogenic bacteria.

DerivativeGram-Positive BacteriaGram-Negative BacteriaReference
S. aureus (MRSA) B. subtilis E. coli
2-Trifluoroacetonylbenzoxazole Ligand 2 3.125 µM--
Zn(II) complex of Ligand 2 3.125 µM--
Cu(II) complex of Ligand 1 3.125 µM--
Compound 2b (propanoic acid derivative) -0.098 µg/mL0.78 µg/mL
Compound 13 ---
Compound 24 --1.40 x 10⁻³ µM
Ciprofloxacin (Control) 12.5 µM-0.016 µM

Note: The activity of benzoxazole derivatives can be significantly influenced by the specific chemical structure. The data presented here are for illustrative purposes and represent a selection of compounds from the cited literature.

Mechanism of Action: Targeting Bacterial DNA Gyrase

A primary mechanism of action for many antibacterial benzoxazole derivatives is the inhibition of bacterial DNA gyrase.[10][11] This essential enzyme is a type II topoisomerase that plays a critical role in DNA replication, repair, and recombination by introducing negative supercoils into the DNA. By binding to DNA gyrase, benzoxazole derivatives disrupt these vital processes, ultimately leading to bacterial cell death. This mechanism is shared with the well-established fluoroquinolone class of antibiotics.[12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of benzoxazole derivatives, a standard method for assessing antibacterial susceptibility.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Benzoxazole derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Perform serial two-fold dilutions of the benzoxazole derivatives and the positive control antibiotic in CAMHB directly in the 96-well microtiter plates. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the drug dilutions.

    • Include a positive control well (bacterial inoculum without any drug) and a negative control well (broth only).

  • Incubation:

    • Cover the microtiter plates and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, the optical density (OD) can be measured using a plate reader to determine the extent of bacterial growth.

Workflow and Pathway Diagrams

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of 96-well Plate Inoculum_Prep->Inoculation Compound_Prep Compound Dilution (Serial Dilutions) Compound_Prep->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection (Turbidity) Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action for Benzoxazole Derivatives

Mechanism_of_Action Benzoxazole Benzoxazole Derivative DNA_Gyrase Bacterial DNA Gyrase Benzoxazole->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Regulates DNA_Replication DNA Replication & Repair DNA_Supercoiling->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of DNA gyrase by benzoxazole derivatives.

Conclusion and Future Perspectives

Benzoxazole derivatives represent a highly promising class of antibacterial agents with a broad spectrum of activity and a mechanism of action that targets an essential bacterial enzyme. The ability to readily modify their chemical structure provides a powerful tool for optimizing their potency, spectrum, and pharmacokinetic properties. Further research focusing on the development of derivatives with enhanced activity against multidrug-resistant Gram-negative bacteria, a deeper understanding of their mechanisms of action, and in vivo efficacy studies will be crucial in translating the potential of this chemical scaffold into clinically useful therapeutics. This guide serves as a foundational resource for researchers dedicated to advancing the field of antibacterial drug discovery.

References

A Rigorous Guide to the Validation of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole as a Chemical Probe for Casein Kinase 2 (CK2)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the clear and accurate characterization of a chemical probe is paramount to its utility in elucidating biological pathways and validating novel drug targets. This guide provides a comprehensive framework for the validation of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole , a novel benzoxazole derivative, as a potential chemical probe.

Given the broad spectrum of biological activities exhibited by benzoxazole compounds, including anti-cancer and anti-inflammatory properties, we hypothesize that this compound may target a key signaling kinase. Based on a review of the literature, a plausible candidate is the pleiotropic serine/threonine kinase, Casein Kinase 2 (CK2) , which is implicated in numerous cellular processes and diseases, including cancer.[1][2]

This guide will therefore outline a rigorous, multi-faceted validation workflow to assess the suitability of this compound as a chemical probe for CK2. Throughout this process, we will draw direct comparisons to the well-characterized and highly selective CK2 chemical probe, SGC-CK2-1 , to provide a benchmark for performance.[1][3]

The Imperative of Rigorous Chemical Probe Validation

A chemical probe is a small-molecule tool used to selectively modulate a specific protein target, thereby enabling the study of its biological function.[4] To be considered a high-quality chemical probe, a compound must demonstrate:

  • Potency: High affinity for the intended target.

  • Selectivity: Minimal interaction with other proteins, particularly those that are closely related.

  • Cellular Activity: The ability to engage the target in a cellular context and elicit a measurable biological response.

A Proposed Validation Workflow

The following sections detail a step-by-step experimental plan to validate this compound as a chemical probe for CK2.

G cluster_0 Biochemical Characterization cluster_1 Cellular Target Engagement cluster_2 Selectivity Profiling cluster_3 Cellular Functional Assays A In Vitro Kinase Assay B Isothermal Titration Calorimetry (ITC) A->B Determine Potency (IC50) C Cellular Thermal Shift Assay (CETSA) D NanoBRET Target Engagement Assay C->D Confirm Intracellular Binding E Kinome-wide Profiling F Chemoproteomic Profiling E->F Assess Off-Target Interactions G CK2 Substrate Phosphorylation Assay H Cell Proliferation/Viability Assays G->H Measure Downstream Effects

Caption: Proposed workflow for validating a chemical probe.

Part 1: Biochemical Characterization - Is the Compound Potent?

The initial step is to determine if this compound directly interacts with and inhibits the activity of purified CK2 protein.

In Vitro Kinase Inhibition Assay

This experiment will quantify the potency of our candidate probe against CK2.

Experimental Protocol:

  • Reagents: Recombinant human CK2α and CK2β subunits, ATP, and a suitable peptide substrate (e.g., RRRADDSDDDDD).

  • Assay Principle: A radiometric assay using ³³P-ATP or a non-radioactive method such as ADP-Glo™ Kinase Assay (Promega).

  • Procedure:

    • Prepare a serial dilution of this compound and the comparator probe, SGC-CK2-1.

    • Incubate the compounds with recombinant CK2 holoenzyme (α and β subunits) and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • After a defined incubation period, quench the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary:

CompoundTargetIC50 (nM)
This compoundCK2αHypothetical Data
SGC-CK2-1CK2α3.0[5]

A potent chemical probe should ideally have an IC50 value below 100 nM.

Isothermal Titration Calorimetry (ITC)

ITC provides a direct measurement of the binding affinity (Kd) between the compound and the target protein, offering thermodynamic insights into the interaction.

Experimental Protocol:

  • Instrumentation: An isothermal titration calorimeter.

  • Procedure:

    • Load a solution of purified CK2α into the sample cell.

    • Load a concentrated solution of this compound into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Comparative Data Summary:

CompoundTargetKd (nM)
This compoundCK2αHypothetical Data
SGC-CK2-1CK2α<1.0[5]

A strong binding affinity, indicated by a low Kd value, is a key characteristic of a high-quality probe.

Part 2: Cellular Target Engagement - Does the Compound Reach its Target in Cells?

Demonstrating that the compound can cross the cell membrane and bind to its intended target within the complex cellular environment is a critical validation step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with high CK2 expression) and treat with varying concentrations of this compound or SGC-CK2-1.

  • Heat Treatment: Heat the cell lysates to a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble CK2α at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble CK2α as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein in real-time.

Experimental Protocol:

  • Cell Line Engineering: Generate a cell line that expresses CK2α fused to a NanoLuc® luciferase.

  • Assay Principle: A fluorescent tracer that binds to the ATP-binding site of CK2α is added to the cells. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer.

  • Competition Assay: Addition of a test compound that binds to the same site will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The IC50 value for tracer displacement is determined, which reflects the affinity of the test compound for the target in living cells.

Comparative Data Summary:

CompoundTargetCellular IC50 (nM) (NanoBRET)
This compoundCK2αHypothetical Data
SGC-CK2-1CK2α920[5]

A significant on-target cellular activity at concentrations below 1 µM is a key criterion for a chemical probe.

Part 3: Selectivity Profiling - How Specific is the Compound?

A crucial aspect of chemical probe validation is to demonstrate its selectivity for the intended target over other proteins, especially closely related kinases.

Kinome-wide Profiling

This involves screening the compound against a large panel of kinases to identify potential off-targets.

Experimental Protocol:

  • Service Providers: Utilize a commercial service that offers kinome-wide profiling (e.g., Eurofins DiscoverX KINOMEscan™).

  • Assay Principle: These assays typically involve competition binding between the test compound and an immobilized ligand for a large number of kinases.

  • Data Analysis: The results are often presented as a percentage of control, with lower percentages indicating stronger binding. A selectivity score (S-score) can be calculated to quantify the selectivity.

Comparative Data Summary:

CompoundNumber of Kinases ProfiledNumber of Off-Targets (at 1 µM)
This compound>400Hypothetical Data
SGC-CK2-14033 (PoC <10)[5]

A highly selective probe should interact with a minimal number of off-targets.

G cluster_0 Ideal Chemical Probe cluster_1 Poor Chemical Probe A High Affinity for Target B Minimal Off-Target Binding C Low Affinity for Target D Multiple Off-Target Interactions

Caption: Selectivity of an ideal vs. a poor chemical probe.

Part 4: Cellular Functional Assays - Does Target Engagement Translate to a Biological Effect?

The final step is to demonstrate that the compound modulates the function of its target in a cellular context, leading to a measurable downstream biological effect.

CK2 Substrate Phosphorylation Assay

This assay directly measures the ability of the compound to inhibit the phosphorylation of a known CK2 substrate in cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound or SGC-CK2-1 for a defined period.

  • Protein Extraction and Analysis: Lyse the cells and perform a Western blot analysis using an antibody specific for a phosphorylated CK2 substrate (e.g., phospho-Akt Ser129).

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total amount of the substrate protein. A dose-dependent decrease in phosphorylation indicates on-target activity.

Cell-Based Phenotypic Assays

Given the role of CK2 in cell proliferation and survival, assessing the impact of the compound on these processes is a relevant functional readout.

Experimental Protocol:

  • Cell Lines: Use a panel of cancer cell lines with varying dependencies on CK2 signaling.

  • Assay: Perform cell viability assays (e.g., using CellTiter-Glo®) or proliferation assays (e.g., using BrdU incorporation) after treating the cells with a range of compound concentrations.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Comparative Data Summary:

CompoundEffect on Cancer Cell Proliferation
This compoundHypothetical Data
SGC-CK2-1Did not elicit a broad antiproliferative phenotype in >90% of >140 cell lines.[1]

It is important to note that a lack of a strong phenotypic response does not necessarily invalidate a probe, but rather provides valuable biological insight into the role of the target in that specific context.

Conclusion

The validation of a chemical probe is a rigorous, multi-step process that requires a combination of biochemical, biophysical, and cellular assays. By following the workflow outlined in this guide, researchers can systematically evaluate the potency, selectivity, and cellular activity of this compound as a potential chemical probe for CK2. Comparing its performance to a well-characterized probe like SGC-CK2-1 provides a crucial benchmark for determining its suitability as a high-quality tool for biological discovery. Only through such a thorough validation process can we have confidence in the data generated using a chemical probe and its ability to advance our understanding of complex biological systems.

References

A Comparative Guide to QSAR Studies of Benzoxazole Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, potent, and selective anticancer agents has led researchers to explore a multitude of heterocyclic scaffolds. Among these, the benzoxazole core has emerged as a "privileged scaffold" due to its presence in numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2] Quantitative Structure-Activity Relationship (QSAR) studies have become an indispensable tool in medicinal chemistry, enabling the prediction of biological activity from molecular structure and guiding the rational design of more effective drug candidates. This guide provides a comparative analysis of various QSAR methodologies applied to benzoxazole derivatives for anticancer activity, offering insights into their predictive power and practical application in drug discovery.

The Benzoxazole Scaffold: A Promising Framework for Anticancer Drug Design

Benzoxazole is a bicyclic aromatic compound composed of a benzene ring fused to an oxazole ring.[1] This simple heterocyclic system offers a versatile template for chemical modification, allowing for the introduction of various substituents at different positions to modulate its physicochemical and biological properties. The anticancer activity of benzoxazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes like thymidylate synthase and receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5][6] The development of potent VEGFR-2 inhibitors, for instance, is a key strategy in cancer therapy to inhibit tumor angiogenesis.[4][5][6]

A Comparative Overview of QSAR Models for Benzoxazole Derivatives

QSAR models for benzoxazole derivatives have been developed using a range of computational techniques, from 2D-QSAR to more sophisticated 3D-QSAR and pharmacophore modeling approaches. The choice of method significantly influences the nature of the insights gained and the predictive accuracy of the model.

2D-QSAR: Unraveling the Importance of Physicochemical Properties

Two-dimensional QSAR (2D-QSAR) models correlate the biological activity of a series of compounds with their global or 2D physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters. Multiple Linear Regression (MLR) is a commonly employed statistical method to build these models.

A study on a series of benzoxazole derivatives against the HCT 116 cell line utilized MLR with a stepwise forward-backward variable selection method to develop a statistically significant 2D-QSAR model.[3] These models, while simpler, can provide valuable information about the key molecular descriptors that govern the anticancer activity.

3D-QSAR: Mapping the 3D Structural Requirements for Potency

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules and their interaction fields. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques.

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom.[4][7] The resulting field values are then correlated with the biological activity using Partial Least Squares (PLS) regression.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA extends the CoMFA concept by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[4][7] This often leads to more robust and predictive models.

A comparative 3D-QSAR study on benzoxazole derivatives targeting VEGFR-2 and tested against HepG2, HCT-116, and MCF-7 cell lines demonstrated the predictive power of both CoMFA and CoMSIA models.[4][5][6] The contour maps generated from these models provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish the anticancer activity.

Pharmacophore Modeling: Identifying the Essential Features for Bioactivity

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a biological response.

A study involving benzoxazole derivatives and their metabolites generated distinct pharmacophore models for their cytotoxic activities against cancerous (HeLa) and non-cancerous (L929) cell lines.[8][9] This approach is particularly useful for identifying compounds with selective anticancer activity.[8][9]

Comparative Performance of QSAR Models: A Data-Driven Analysis

The reliability and predictive ability of a QSAR model are assessed using various statistical parameters. A higher value for the squared correlation coefficient (R²), cross-validated correlation coefficient (q² or Rcv²), and predictive correlation coefficient (Rpred²) indicates a more robust and predictive model.

QSAR ModelCell LineTargetq² (Rcv²)Rpred²Reference
CoMFA HepG2VEGFR-20.509-0.5128[4][5]
HCT-116VEGFR-20.574-0.5597[4][5]
MCF-7VEGFR-20.568-0.5057[4][5]
CoMSIA HepG2VEGFR-20.711-0.6198[4][5]
HCT-116VEGFR-20.531-0.5804[4][5]
MCF-7VEGFR-20.669-0.6577[4][5]

Note: The table presents a selection of statistical validation parameters from a 3D-QSAR study on benzoxazole derivatives as VEGFR-2 inhibitors. The CoMSIA models, in this case, generally show higher predictive capability (higher q² and Rpred²) compared to the CoMFA models.

Experimental Data: Anticancer Activity of Benzoxazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzoxazole derivatives against various cancer cell lines. This experimental data forms the basis for developing and validating QSAR models.

CompoundHepG2 (µM)HCT-116 (µM)MCF-7 (µM)Reference
5e 4.13 ± 0.26.93 ± 0.38.67 ± 0.5[10]
5c 5.93 ± 0.27.14 ± 0.48.93 ± 0.6[10]
5f 6.58 ± 0.49.10 ± 0.810.11 ± 0.9[10]
6b 8.10 ± 0.77.91 ± 0.612.31 ± 1.0[10]
Sorafenib (Ref.) 9.18 ± 0.65.47 ± 0.37.26 ± 0.3[10]
10b --0.10 ± 0.013[2]
10c --0.11 ± 0.02[2]
10f --0.93 ± 0.034[2]

Note: This table showcases the potent anticancer activity of several benzoxazole derivatives, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range.

Experimental Protocol: A Step-by-Step Guide to 3D-QSAR Modeling

This section outlines a generalized workflow for developing a 3D-QSAR model, exemplified by the CoMFA/CoMSIA approach.

Step 1: Data Set Preparation

  • Compound Selection: Curate a dataset of benzoxazole derivatives with experimentally determined anticancer activities (e.g., IC50 values) against a specific cancer cell line.[4][6]

  • Data Conversion: Convert the biological activity data into a logarithmic scale (pIC50 = -log IC50) to ensure a linear relationship with the descriptors.[4][6]

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate its predictive performance.[3]

Step 2: Molecular Modeling and Alignment

  • 3D Structure Generation: Generate the 3D structures of all compounds in the dataset and optimize their geometries using a suitable force field (e.g., MMFF94).

  • Conformational Analysis: Perform a conformational search for flexible molecules to identify the lowest energy conformer.

  • Molecular Alignment: Align all the molecules in the dataset based on a common substructure or a template molecule. This is a critical step for the validity of the 3D-QSAR model.

Step 3: Calculation of Molecular Fields (CoMFA/CoMSIA)

  • Grid Box Generation: Place the aligned molecules within a 3D grid box.

  • Field Calculation: For CoMFA, calculate the steric and electrostatic fields at each grid point.[4] For CoMSIA, calculate additional fields like hydrophobic, and hydrogen bond donor/acceptor fields.[4]

Step 4: Statistical Analysis and Model Generation

  • PLS Regression: Use Partial Least Squares (PLS) regression to correlate the calculated field values (independent variables) with the biological activity (pIC50, dependent variable).

  • Cross-Validation: Perform a leave-one-out (LOO) or leave-many-out cross-validation to assess the internal predictive ability of the model and determine the optimal number of components.

Step 5: Model Validation and Interpretation

  • Internal Validation: Evaluate the statistical significance of the model using parameters like q² (or Rcv²), R², and the standard error of estimation (SEE).

  • External Validation: Use the test set to assess the external predictive power of the model by calculating the predictive R² (Rpred²).

  • Contour Map Analysis: Visualize the results as 3D contour maps to identify the regions where modifications to the molecular structure are likely to influence the biological activity.

Visualizing the QSAR Workflow and Potential Mechanisms

Diagrams are essential for illustrating complex workflows and biological pathways.

QSAR_Workflow cluster_DataPrep Data Preparation cluster_Modeling Molecular Modeling cluster_QSAR QSAR Model Development cluster_Validation Model Validation & Interpretation Data_Collection Compound Dataset (Structures & IC50) Data_Conversion pIC50 Conversion Data_Collection->Data_Conversion Data_Splitting Training & Test Sets Data_Conversion->Data_Splitting Structure_Generation 3D Structure Generation Data_Splitting->Structure_Generation Molecular_Alignment Molecular Alignment Structure_Generation->Molecular_Alignment Field_Calculation CoMFA/CoMSIA Field Calculation Molecular_Alignment->Field_Calculation PLS_Analysis PLS Regression Field_Calculation->PLS_Analysis Internal_Validation Internal Validation (q², R²) PLS_Analysis->Internal_Validation External_Validation External Validation (Rpred²) Internal_Validation->External_Validation Contour_Maps Contour Map Analysis External_Validation->Contour_Maps New_Leads New_Leads Contour_Maps->New_Leads Rational Design of New Compounds VEGFR2_Signaling cluster_Cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization VEGFR2->Dimerization Binding Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibition Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling_Cascade Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Signaling_Cascade Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis

References

A Comparative Analysis of Benzoxazole and Benzothiazole Derivatives' Antifungal Activity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antifungal agents, the heterocyclic scaffolds of benzoxazole and benzothiazole have emerged as privileged structures, demonstrating a broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive comparative analysis of the antifungal potential of derivatives from these two classes, offering experimental insights and data-driven perspectives for researchers, scientists, and drug development professionals. We will delve into their structure-activity relationships, mechanistic nuances, and the experimental protocols essential for their evaluation.

The Structural Scaffolds: A Tale of Two Heterocycles

Benzoxazole and benzothiazole are bicyclic compounds, each featuring a benzene ring fused to a five-membered heterocyclic ring. The key distinction lies in the heteroatom at position 1 of the five-membered ring: an oxygen atom in benzoxazole and a sulfur atom in benzothiazole. This seemingly subtle difference can significantly influence the physicochemical properties and, consequently, the biological activity of their derivatives.

Caption: Core chemical structures of benzoxazole and benzothiazole.

Comparative Antifungal Efficacy: A Data-Driven Overview

Numerous studies have demonstrated the antifungal potential of both benzoxazole and benzothiazole derivatives against a wide range of pathogenic fungi, including species of Candida, Aspergillus, and various plant pathogens.[3][4][5][6] A direct comparison of their efficacy, however, often depends on the specific substitutions on the core scaffold and the target fungal species.

A study synthesizing two series of 2-(aryloxymethyl) benzoxazole and benzothiazole derivatives revealed that certain benzoxazole compounds (5a, 5b, 5h, and 5i) exhibited significant and broad-spectrum antifungal activities.[5][7] Notably, against Fusarium solani, several benzoxazole derivatives (5a, 5b, 5h, 5i, 5j) and one benzothiazole derivative (6h) showed more potent inhibition than the positive control, hymexazol.[5][7] Specifically, compound 5h (a benzoxazole derivative) was the most potent inhibitor against F. solani with an IC50 of 4.34 μg/mL, approximately nine times more potent than hymexazol.[5][7]

Compound ClassRepresentative CompoundTarget FungusIC50 (µg/mL)Reference
Benzoxazole5hFusarium solani4.34[5][7]
Benzoxazole5aBotrytis cinerea19.92[5][7]
Benzothiazole-Thiazole Hybrid4b (meta-nitro group)Broad SpectrumPotent Activity[8]
BenzothiazoleCompound 13Alternaria brassicae0.3 (EC50)[1][2]
BenzoxazoleCompound 4ahMycosphaerella melonis76.4% inhibition at 100 µg/mL[4]
BenzothiazoleFTR1335Candida albicansHighly Potent NMT inhibitor[9]

Table 1: Comparative Antifungal Activity of Benzoxazole and Benzothiazole Derivatives. This table summarizes the inhibitory concentrations of selected derivatives against various fungal pathogens.

Structure-Activity Relationship (SAR) Insights

The antifungal activity of these derivatives is intricately linked to the nature and position of substituents on the benz-ring and the heterocyclic moiety.

For Benzoxazole Derivatives:

  • Electron-withdrawing groups on the aryl ring attached to the benzoxazole core often enhance antifungal activity.[5][7]

  • The position of substituents also plays a crucial role. For instance, in a series of 2-(aryloxymethyl) benzoxazole derivatives, the specific placement of halogens or other electron-withdrawing groups on the phenyl ring significantly impacted their potency.[5][7]

For Benzothiazole Derivatives:

  • Similar to benzoxazoles, electron-withdrawing groups like nitro and halogens on the benzothiazole scaffold have been shown to enhance antimicrobial activity.[8]

  • The introduction of a thiazole ring to the benzothiazole core, creating a hybrid molecule, has demonstrated potent, broad-spectrum antimicrobial effects.[8]

  • Modifications to the scaffold and side chains of existing benzothiazole inhibitors, such as FTR1335, have led to an expanded antifungal spectrum.[9]

Mechanistic Considerations: How Do They Inhibit Fungal Growth?

While the precise mechanisms of action can vary between derivatives, several key fungal targets have been identified.

  • Inhibition of Essential Enzymes: Many azole-containing antifungals, a class that can include derivatives of these scaffolds, are known to target and inhibit cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[8][10] Disruption of this pathway compromises the integrity of the fungal cell membrane. Molecular docking studies have supported the interaction of benzothiazole-thiazole hybrids with CYP450 14α-demethylase.[8]

  • N-Myristoyltransferase (NMT) Inhibition: The benzothiazole derivative FTR1335 has been identified as a highly potent inhibitor of N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to proteins, a process vital for fungal viability.[9]

  • Other Potential Targets: In silico studies on certain benzoxazole derivatives have suggested potential inhibition of HSP90 and aldehyde dehydrogenase, indicating a multi-target antifungal mechanism.[3][6]

G cluster_0 Antifungal Mechanisms A Benzoxazole/Benzothiazole Derivatives B Inhibition of CYP51 A->B E Inhibition of N-Myristoyltransferase (NMT) A->E C Disruption of Ergosterol Biosynthesis B->C D Compromised Fungal Cell Membrane Integrity C->D G Fungal Cell Death D->G F Altered Protein Function E->F F->G

Caption: Potential antifungal mechanisms of action for benzoxazole and benzothiazole derivatives.

Experimental Protocols for Antifungal Evaluation

To ensure the scientific rigor and reproducibility of antifungal activity assessment, standardized protocols are paramount. The following outlines a typical workflow for in vitro evaluation.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12][13]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal strain.

Materials:

  • Test compounds (benzoxazole/benzothiazole derivatives)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • RPMI-1640 medium (buffered with MOPS)

  • Spectrophotometer

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). b. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[14] c. Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[11]

  • Preparation of Compound Dilutions: a. Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation: a. Add 100 µL of the fungal inoculum to each well containing the diluted compounds. b. Include a growth control (inoculum without compound) and a sterility control (medium only). c. Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure optical density.

G cluster_0 Broth Microdilution Workflow A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 35°C C->D E Determine MIC (Visual/Spectrophotometric) D->E

Caption: A simplified workflow for the broth microdilution antifungal susceptibility test.

Cytotoxicity Assessment: MTT Assay

It is crucial to evaluate the toxicity of the compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[15][16]

Objective: To assess the cytotoxicity of the test compounds on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Test compounds

  • 96-well plates

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: a. Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours. b. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: a. Add the solubilization solution to dissolve the formazan crystals. b. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion and Future Perspectives

Both benzoxazole and benzothiazole derivatives represent promising scaffolds for the development of novel antifungal agents. While direct comparisons of efficacy are compound- and species-dependent, the existing body of research provides a strong foundation for future drug discovery efforts. Structure-activity relationship studies have highlighted the importance of specific substitutions in modulating antifungal potency, and mechanistic investigations are beginning to unravel their modes of action.

For drug development professionals, a systematic approach that combines rational design, robust in vitro and in vivo testing, and a thorough understanding of the underlying mechanisms will be critical for translating the potential of these heterocyclic compounds into clinically effective antifungal therapies. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation necessary to identify and advance the most promising candidates.

References

A Comparative Guide to the Efficacy of Standard Antibacterial and Antifungal Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of antimicrobial efficacy is paramount. This guide provides an in-depth comparison of standard antibacterial and antifungal drugs, moving beyond a simple cataloging of agents to a critical evaluation of their performance. Grounded in established scientific principles, this document offers detailed experimental protocols, comparative data, and a framework for interpreting antimicrobial efficacy in the context of ever-evolving resistance.

Section 1: The Foundations of Antimicrobial Action and the Specter of Resistance

The clinical utility of any antimicrobial agent is fundamentally dictated by its mechanism of action and the pathogen's ability to circumvent it. Selective toxicity, the ability to harm the pathogen with minimal damage to the host, is the cornerstone of antimicrobial therapy.[1] Antibacterial agents often achieve this by targeting structures unique to prokaryotic cells, such as the peptidoglycan cell wall.[1] In contrast, the eukaryotic nature of fungal cells presents a greater challenge for selective toxicity, necessitating a focus on components like ergosterol in the fungal cell membrane, which is absent in mammalian cells.[2][3][4]

Mechanisms of Action: A Tale of Two Kingdoms

Antibacterial Drugs: The arsenal against bacteria is diverse, with each class exploiting a different vulnerability. These mechanisms can be broadly categorized as:

  • Inhibition of Cell Wall Synthesis: Beta-lactams (e.g., penicillins, cephalosporins) and glycopeptides (e.g., vancomycin) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[1][5]

  • Inhibition of Protein Synthesis: Macrolides, tetracyclines, and aminoglycosides target the bacterial ribosome (either the 30S or 50S subunit), disrupting the translation of essential proteins.[1][6][7]

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, while rifamycins inhibit RNA polymerase.[1][6]

  • Disruption of Cell Membrane Function: Polymyxins interact with the lipopolysaccharide (LPS) of Gram-negative bacteria, disrupting the integrity of the outer and inner membranes.[1]

  • Inhibition of Metabolic Pathways: Sulfonamides and trimethoprim block the synthesis of folic acid, a crucial cofactor for nucleotide synthesis.[1]

Antifungal Drugs: The antifungal armamentarium is more limited, primarily targeting the fungal cell membrane and cell wall:

  • Azoles (e.g., fluconazole, itraconazole): This class inhibits the enzyme lanosterol 14-alpha-demethylase, which is essential for the biosynthesis of ergosterol.[2][4][8] The depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane function.[4]

  • Polyenes (e.g., amphotericin B): These drugs bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[2][4][9]

  • Echinocandins (e.g., caspofungin): This class non-competitively inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, resulting in osmotic instability.[2]

  • Pyrimidines (e.g., flucytosine): Flucytosine is converted to 5-fluorouracil within the fungal cell, where it inhibits both DNA and RNA synthesis.[8]

Diagram: Mechanisms of Antimicrobial Action

Antimicrobial_Mechanisms cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell b_cell_wall Cell Wall Synthesis (Peptidoglycan) b_protein Protein Synthesis (Ribosomes) b_dna Nucleic Acid Synthesis (DNA/RNA) b_membrane Cell Membrane Function b_metabolism Metabolic Pathways (Folic Acid) f_membrane Cell Membrane (Ergosterol) f_cell_wall Cell Wall Synthesis (β-Glucan) f_nucleic_acid Nucleic Acid Synthesis b_lactams β-Lactams b_lactams->b_cell_wall glycopeptides Glycopeptides glycopeptides->b_cell_wall macrolides Macrolides macrolides->b_protein aminoglycosides Aminoglycosides aminoglycosides->b_protein quinolones Quinolones quinolones->b_dna sulfonamides Sulfonamides sulfonamides->b_metabolism polymyxins Polymyxins polymyxins->b_membrane azoles Azoles azoles->f_membrane polyenes Polyenes polyenes->f_membrane echinocandins Echinocandins echinocandins->f_cell_wall flucytosine Flucytosine flucytosine->f_nucleic_acid

Caption: Major classes of antibacterial and antifungal drugs and their cellular targets.

The Inevitable Challenge: Antimicrobial Resistance

Antimicrobial resistance (AMR) is a natural evolutionary phenomenon accelerated by the selective pressure of antimicrobial use.[10] Microorganisms employ a variety of strategies to resist the effects of these drugs. Understanding these mechanisms is critical for interpreting susceptibility data and developing novel therapeutic strategies.

Bacterial Resistance Mechanisms:

  • Enzymatic Degradation: Bacteria may produce enzymes that inactivate the antibiotic. A classic example is the production of β-lactamases, which hydrolyze the β-lactam ring of penicillins and cephalosporins.[5]

  • Target Modification: Alterations in the drug's target site can prevent the antibiotic from binding effectively.[11][12] For instance, mutations in the penicillin-binding proteins can reduce their affinity for β-lactam antibiotics.[11]

  • Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, preventing the drug from reaching a therapeutic concentration at its target.[13][14]

  • Reduced Permeability: Changes in the bacterial cell membrane, such as alterations in porin channels in Gram-negative bacteria, can limit the uptake of antibiotics.[13][14]

Antifungal Resistance Mechanisms:

  • Target Site Alterations: Mutations in the genes encoding the drug target are a common mechanism of resistance. For example, mutations in the ERG11 gene, which encodes lanosterol 14-alpha-demethylase, can lead to azole resistance.[2][15]

  • Overexpression of the Target: Increasing the amount of the target enzyme can overcome the inhibitory effects of the drug.[2]

  • Efflux Pumps: Similar to bacteria, fungi can utilize efflux pumps, primarily from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, to expel antifungal drugs.[16]

  • Biofilm Formation: Fungi within a biofilm matrix exhibit increased resistance to antifungal agents due to reduced drug penetration and altered physiological states.

Section 2: Quantifying Efficacy: A Guide to In Vitro Susceptibility Testing

In vitro susceptibility testing is the cornerstone of assessing antimicrobial efficacy. These assays provide quantitative measures of a drug's activity against a specific microorganism and are guided by standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18][19][20][21][22][23][24]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25][26] It is a fundamental measure of a drug's potency.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the results.

  • Preparation of Antimicrobial Stock Solutions:

    • Rationale: To create a concentrated solution that can be serially diluted to the desired testing range.

    • Accurately weigh and dissolve the antimicrobial agent in a suitable solvent to create a high-concentration stock solution (e.g., 1000 µg/mL).[27] Sterilize by filtration.

  • Preparation of Microbial Inoculum:

    • Rationale: To standardize the number of microbial cells in the test, ensuring reproducibility.

    • From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[28]

  • Serial Dilution in a 96-Well Microtiter Plate:

    • Rationale: To create a range of antimicrobial concentrations to determine the point of growth inhibition.

    • Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) to all wells of a 96-well plate.[29]

    • Add 100 µL of the antimicrobial stock solution to the first well and perform a two-fold serial dilution across the plate.

    • The last well will serve as a growth control (no drug). A separate well with broth only will serve as a sterility control.

  • Inoculation and Incubation:

    • Rationale: To expose the microorganism to the different drug concentrations and allow for growth.

    • Inoculate each well (except the sterility control) with the prepared microbial suspension.

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.[28]

  • Interpretation of Results:

    • Rationale: To determine the lowest drug concentration that inhibited microbial growth.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[25][26]

Diagram: Broth Microdilution MIC Workflow

MIC_Workflow start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20 hours) inoculate->incubate read_results Read MIC Value (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end InVivo_Relevance in_vitro In Vitro Efficacy (MIC, Time-Kill) pk_pd Pharmacokinetics & Pharmacodynamics (Animal Models) in_vitro->pk_pd in_vivo In Vivo Efficacy (Animal Infection Models) pk_pd->in_vivo clinical_trials Clinical Trials (Human Studies) in_vivo->clinical_trials clinical_efficacy Clinical Efficacy clinical_trials->clinical_efficacy

References

Safety Operating Guide

Navigating the Synthesis and Handling of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Intrinsic Risks

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole incorporates several functional groups that dictate its hazard profile. The presence of a nitro group on an aromatic ring suggests potential for high reactivity and, in some cases, explosive tendencies, especially when heated or in the presence of strong oxidizing or reducing agents.[1] The chlorinated benzoxazole core points towards potential irritation to the skin, eyes, and respiratory tract, and possible toxicity.[2][3] Halogenated organic compounds can also pose environmental hazards if not disposed of correctly.[4][5]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][6]

  • Reactivity: Potential for violent reactions with strong oxidants, bases, and reducing agents.[1] Mixtures with certain acids, like nitric acid, could be highly explosive.[1]

  • Thermal Decomposition: Heating may lead to the release of toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE, emphasizing the causality behind each selection.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards) and a face shield.[8]Protects against splashes of the chemical and any potential reaction mixtures. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.Prevents skin contact and absorption. Double gloving is recommended for enhanced protection during handling.
Body Protection A flame-resistant laboratory coat.[8] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.Protects against accidental spills and splashes. Flame-resistant material is crucial due to the potential fire and explosion hazard associated with nitroaromatic compounds.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if handling the compound outside of a certified chemical fume hood or if there is a risk of aerosol generation.[8]Protects against inhalation of fine powders or vapors, which can be toxic and irritating to the respiratory system.[2][6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling & Reaction cluster_Cleanup Cleanup & Disposal Prep 1. Review SDS (surrogate) & SOPs Don_PPE 2. Don PPE Fume_Hood 3. Prepare Fume Hood Weigh 4. Weigh Compound Fume_Hood->Weigh Transfer Reaction 5. Perform Reaction Monitor 6. Monitor Reaction Quench 7. Quench Reaction Monitor->Quench Completion Decon 8. Decontaminate Glassware Waste 9. Segregate & Dispose Waste Doff_PPE 10. Doff & Dispose PPE

Figure 1: Step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Pre-Experiment Preparation:

    • Thoroughly review the safety data sheets of all chemicals to be used in the procedure.

    • Ensure that a certified chemical fume hood is in proper working order.

    • Have appropriate spill cleanup materials readily available.

    • Inform a colleague of the nature of your work.

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above before entering the laboratory.

  • Chemical Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[6]

    • Use a static-control spatula and weigh the compound on an anti-static weigh boat to prevent ignition from static discharge.

    • Keep the container of the chemical tightly closed when not in use.[9]

  • During the Reaction:

    • Maintain a clutter-free workspace within the fume hood.

    • Continuously monitor the reaction for any signs of an uncontrolled exotherm or gas evolution.

    • Ensure that incompatible materials are kept separate.[1]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste management is a critical final step in the safe handling of this compound.

Waste Segregation and Disposal Protocol:

  • Halogenated Organic Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[4][10][11]

  • Contaminated Solids: Used weighing boats, gloves, and other solid materials contaminated with the compound should be placed in a designated solid waste container for hazardous materials.

  • Glassware Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone), and the rinsate collected in the halogenated organic waste container. Following this initial rinse, the glassware can be washed with soap and water.

  • Never dispose of this compound or its waste down the drain.[11]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.